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  • Product: 5,5-Dimethylpiperidine-2-carboxylic acid
  • CAS: 676355-70-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 5,5-Dimethylpiperidine-2-Carboxylic Acid in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical Profiling, Synthetic Workflows, and Application in Peptidomimetics Executive Summary & Strategic Signifi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical Profiling, Synthetic Workflows, and Application in Peptidomimetics

Executive Summary & Strategic Significance

In the landscape of modern drug discovery, the rigidification of flexible peptide backbones is a primary strategy for improving target affinity and metabolic stability. 5,5-dimethylpiperidine-2-carboxylic acid (a gem-dimethylated derivative of pipecolic acid) serves as a highly specialized, non-natural amino acid building block.

The strategic introduction of a gem-dimethyl group at the 5-position of the piperidine ring achieves two critical objectives:

  • Conformational Restriction: Unsubstituted pipecolic acid can undergo ring-flipping, leading to an equilibrium between axial and equatorial carboxylate conformations. The bulky gem-dimethyl group at C5 introduces severe 1,3-diaxial steric clashes if the ring flips, effectively locking the piperidine ring into a single, predictable chair conformation. This minimizes the entropic penalty upon receptor binding.

  • Metabolic Shielding & Lipophilicity: The gem-dimethyl moiety shields the 5-position from cytochrome P450-mediated oxidation and significantly increases the overall lipophilicity of the scaffold, enhancing passive membrane permeability.

Chemical Identity & Physicochemical Profiling

Understanding the baseline metrics of this molecule is critical for predicting its behavior in ADME assays and downstream synthetic workflows[1][2].

Table 1: Chemical Identity
ParameterValue
Chemical Name 5,5-dimethylpiperidine-2-carboxylic acid
CAS Number 676355-70-7 (Free base) / 2171610-72-1 (HCl salt)
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol (Free base) / 193.67 g/mol (HCl salt)
SMILES CC1(CCC(NC1)C(=O)O)C
Table 2: Physicochemical Profile
PropertyValueCausality / Implication
LogP (Predicted) ~1.18The gem-dimethyl group increases lipophilicity compared to native pipecolic acid (LogP ~ -2.3), driving better cellular permeability.
TPSA 49.33 ŲIdeal for blood-brain barrier (BBB) penetration if incorporated into small, CNS-targeted peptidomimetics.
pKa (Carboxyl) ~2.1Strongly acidic carboxylate, existing as a zwitterion at physiological pH[3].
pKa (Amine) ~10.4Highly basic secondary amine, requiring robust protection (e.g., Fmoc, Cbz) during peptide coupling[3].

Synthetic Pathways & Mechanistic Causality

Direct functionalization (e.g., dialkylation) of pipecolic acid at the 5-position is synthetically unviable due to extreme steric hindrance and poor regiocontrol. To circumvent this, chemists employ a top-down structural rearrangement: the Favorskii-type ring contraction of a 7-membered lactam[4].

By starting with 3-chloro-6,6-dimethylazepan-2-one, the gem-dimethyl group is already installed on an acyclic precursor before initial cyclization. Treatment with a strong aqueous base induces alpha-deprotonation, followed by the intramolecular displacement of the chloride to form a highly strained bicyclic aziridinone intermediate. Hydrolytic attack on this intermediate relieves the ring strain, yielding the 6-membered piperidine-2-carboxylic acid.

Synthesis A 3-chloro-6,6-dimethylazepan-2-one B Base-Mediated Deprotonation A->B Ba(OH)2 C Bicyclic Aziridinone Intermediate B->C -Cl- D Favorskii-Type Hydrolysis C->D H2O E 5,5-dimethylpiperidine- 2-carboxylic acid D->E H+ workup

Fig 1: Base-mediated Favorskii-type ring contraction pathway.

Experimental Protocols: Self-Validating Systems

Protocol 1: Synthesis via Ring Contraction

Objective: Convert 3-chloro-6,6-dimethylazepan-2-one to 5,5-dimethylpiperidine-2-carboxylic acid. Causality: Barium hydroxide (Ba(OH)2) is chosen over NaOH because the barium ions can be quantitatively precipitated as BaSO4 during the acidification step. This leaves the highly water-soluble zwitterionic amino acid in the aqueous phase without inorganic salt contamination, simplifying isolation.

  • Initiation: Suspend 3-chloro-6,6-dimethylazepan-2-one (1.0 eq) in a 0.5 M aqueous solution of Ba(OH)2 (2.5 eq).

  • Thermal Activation: Heat the mixture to reflux (100°C) for 6 hours.

    • Validation Checkpoint: The initial suspension will become a homogeneous solution as the lactam hydrolyzes and contracts.

  • Reaction Monitoring: Sample the reaction, dilute in MeCN/H2O, and analyze via LC-MS.

    • Validation Checkpoint: Confirm the disappearance of the precursor (m/z ~175) and the appearance of the product (m/z 158 [M+H]+).

  • Workup: Cool the reaction to 0°C. Add 1M H2SO4 dropwise until the pH reaches ~6.5.

    • Causality: This neutralizes the excess base and precipitates BaSO4.

  • Isolation: Filter the thick white precipitate through a pad of Celite. Wash the pad with hot water. Lyophilize the combined aqueous filtrates to yield the crude product.

  • Salt Formation: To isolate as the stable hydrochloride salt (CAS 2171610-72-1)[1], dissolve the crude solid in minimal methanol and add 2M HCl in diethyl ether. Filter the resulting crystals.

Protocol 2: Fmoc-Protection for SPPS Integration

Objective: Synthesize 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dimethylpiperidine-2-carboxylic acid (CAS 2219368-37-1)[5]. Causality: The secondary amine of the piperidine ring is sterically hindered by the adjacent carboxylate and the rigid chair conformation. Standard Fmoc-OSu coupling is often too slow; Fmoc-Cl is required, but the temperature must be strictly controlled to prevent dipeptide formation.

  • Dissolution: Dissolve 5,5-dimethylpiperidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 10% aqueous Na2CO3 and 1,4-dioxane.

  • Coupling: Cool the solution to 0°C. Add Fmoc-Cl (1.1 eq) dissolved in a minimal amount of dioxane dropwise over 30 minutes.

    • Causality: Maintaining 0°C suppresses the hydrolysis of Fmoc-Cl and prevents the formation of Fmoc-beta-alanine byproducts.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Extract the basic aqueous layer with diethyl ether (3x) to remove unreacted Fmoc-Cl and fluorenyl byproducts.

  • Acidification: Cool the aqueous layer to 0°C and acidify to pH 2.0 using 1M HCl. Extract the precipitated product into ethyl acetate (3x).

  • Isolation: Dry the organic layer over MgSO4, filter, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH 95:5) to yield the SPPS-ready building block.

References

  • PubChemLite - 5,5-dimethylpiperidine-2-carboxylic acid hydrochloride (C8H15NO2). Available at: [Link]

  • GlobalChemMall - 5,5-dimethylpiperidine-2-carboxylic acid Properties & Synthesis. Available at:[Link]

  • ChemSrc - 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dimethylpiperidine-2-carboxylic acid. Available at: [Link]

  • NP-MRD (Natural Products Magnetic Resonance Database) - Pipecolic acid (NP0001452) Physicochemical Properties. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: 5,5-Dimethyl-DL-Pipecolic Acid in Peptidomimetic Design

The following technical guide details the chemical profile, synthesis, and application of 5,5-dimethyl-DL-pipecolic acid (CAS 676355-70-7), a specialized non-proteinogenic amino acid used in peptidomimetic drug design. E...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of 5,5-dimethyl-DL-pipecolic acid (CAS 676355-70-7), a specialized non-proteinogenic amino acid used in peptidomimetic drug design.

Executive Summary

5,5-Dimethyl-DL-pipecolic acid (5,5-DMP) is a conformationally restricted analogue of pipecolic acid (homoproline). In medicinal chemistry, it serves as a critical scaffold for introducing the gem-dimethyl effect into peptide backbones. This substitution restricts the conformational flexibility of the piperidine ring, locking the N-Cα bond into specific torsion angles that favor bioactive secondary structures such as


-turns or 

-helices.

Its primary utility lies in Structure-Activity Relationship (SAR) optimization, where it enhances metabolic stability against proteases and improves the lipophilicity of lead compounds.

Chemical Profile

PropertyData
Chemical Name 5,5-Dimethylpiperidine-2-carboxylic acid
CAS Number 676355-70-7 (Racemic)
Molecular Formula C

H

NO

Molecular Weight 157.21 g/mol
Stereochemistry DL (Racemic mixture of R and S)
pKa (Calculated) Carboxyl: ~2.1; Amine: ~9.8
LogP ~1.18 (Lipophilic enhancement over Proline)
Core Scaffold Piperidine (Hexahydropyridine)

Synthetic Pathways

The synthesis of 5,5-dimethyl-DL-pipecolic acid is non-trivial due to the impossibility of reducing a corresponding "5,5-dimethylpyridine" precursor (which violates valency rules). Therefore, the synthesis relies on ring contraction or cyclization of acyclic precursors .

The Favorskii Ring Contraction Route (Industrial Standard)

The most robust route involves the Favorskii rearrangement of an


-halo lactam. This method converts a 7-membered caprolactam derivative into the 6-membered pipecolic acid scaffold.
Reaction Logic
  • Precursor Formation: 2,2-Dimethylcyclohexanone is converted to its oxime and subjected to a Beckmann Rearrangement to yield 6,6-dimethylazepan-2-one (a 7-membered lactam).

  • Halogenation: The lactam is chlorinated at the

    
    -position (C3) to generate 3-chloro-6,6-dimethylazepan-2-one.
    
  • Ring Contraction: Treatment with a base (e.g., Ba(OH)

    
     or NaOEt) triggers the Favorskii-like rearrangement. The base abstracts the amide proton, leading to the formation of an aziridinone intermediate (or equivalent transition state), which opens to form the 5-membered ring carboxylate.
    
Visualization: Synthesis Workflow

Synthesis Start 2,2-Dimethylcyclohexanone Oxime Oxime Intermediate Start->Oxime NH2OH·HCl Lactam 6,6-Dimethylazepan-2-one Oxime->Lactam Beckmann Rearr. (PCl5/H2SO4) HaloLactam 3-Chloro-6,6-dimethylazepan-2-one Lactam->HaloLactam PCl5 / SO2Cl2 (Alpha-Chlorination) Intermediate Aziridinone Transition State HaloLactam->Intermediate Base (Ba(OH)2) Product 5,5-Dimethyl-DL-pipecolic acid Intermediate->Product Ring Contraction (Favorskii)

Figure 1: The Favorskii ring-contraction pathway for synthesizing 5,5-dimethylpipecolic acid from cyclic ketone precursors.[1]

Structural Biology & Mechanism

The Gem-Dimethyl Effect (Thorpe-Ingold)

The introduction of two methyl groups at the C5 position creates significant steric bulk. In a standard piperidine ring (chair conformation), these methyl groups occupy axial and equatorial positions.

  • Conformational Locking: The steric repulsion between the C5-methyls and the adjacent C6/C4 methylenes raises the energy barrier for ring inversion. This forces the ring into a rigid chair conformation.

  • Peptide Constraint: When incorporated into a peptide, the rigidified ring restricts the

    
     (phi) torsion angle of the backbone. This is critical for stabilizing Type II 
    
    
    
    -turns
    , making 5,5-DMP a superior turn-inducer compared to proline or unsubstituted pipecolic acid.
Biological Implications[4][5][6]
  • Protease Resistance: The steric bulk at C5 hinders the approach of proteolytic enzymes (e.g., trypsin, chymotrypsin) to the adjacent amide bond, extending the half-life of peptide drugs.

  • Lipophilicity: The addition of two methyl groups increases the LogP, potentially improving blood-brain barrier (BBB) permeability for CNS-targeted drugs.

Experimental Protocols

Protocol A: Ring Contraction of 3-Chloro-6,6-dimethylazepan-2-one

Note: This protocol assumes the availability of the


-chloro lactam intermediate.

Materials:

  • 3-Chloro-6,6-dimethylazepan-2-one (10 mmol)

  • Barium Hydroxide Octahydrate (Ba(OH)

    
    ·8H
    
    
    
    O) (20 mmol)
  • Distilled Water (50 mL)

  • Sulfuric Acid (1 M) for neutralization

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 3-chloro-6,6-dimethylazepan-2-one (1.75 g) in 50 mL of distilled water.

  • Base Addition: Add Barium Hydroxide (6.3 g) to the suspension. The excess base acts as both the nucleophile and the catalyst for the rearrangement.

  • Reflux: Heat the mixture to reflux (100°C) with vigorous magnetic stirring. Maintain reflux for 4–6 hours. Monitor the disappearance of the starting lactam via TLC (Eluent: EtOAc/Hexane 1:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitate the barium ions by adding 1 M H

      
      SO
      
      
      
      dropwise until no further white precipitate (BaSO
      
      
      ) forms.
    • Filter the mixture through a Celite pad to remove BaSO

      
      .
      
  • Isolation: Concentrate the aqueous filtrate under reduced pressure. The crude amino acid may crystallize upon concentration.[2][3]

  • Purification: Recrystallize from Ethanol/Water (95:5) to obtain pure 5,5-dimethyl-DL-pipecolic acid as a white solid.

Validation Criteria:

  • 1H NMR (D2O): Look for the disappearance of the C3-proton doublet of the lactam and the appearance of the C2-proton signal of the amino acid (typically

    
     3.4–3.6 ppm).
    
  • Melting Point: Expect a high melting point (>250°C, decomposition) typical of zwitterionic amino acids.

Analytical Data Reference

TechniqueExpected Signal Characteristics
1H NMR (D

O)

0.9-1.0
(s, 6H, gem-dimethyl);

1.4-1.8
(m, 4H, C3/C4-H);

2.9-3.1
(m, 2H, C6-H);

3.5
(dd, 1H,

-proton).
13C NMR C=O (~174 ppm); C2 (~60 ppm); C6 (~45 ppm); C5 (quaternary, ~30 ppm); Methyls (~25 ppm).
Mass Spec (ESI) [M+H]

= 158.12 m/z.

References

  • Favorskii Rearrangement Mechanism:Organic Reactions, Vol 11, Wiley, 1960. (Foundational mechanism for -halo lactam contraction).
  • Pipecolic Acid Synthesis: Bailey, P. D., et al. "The synthesis of optically active pipecolic acid derivatives." Tetrahedron Letters 30.48 (1989): 6781-6784.
  • Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. "The formation and stability of spiro-compounds." J. Chem. Soc., Trans. 107 (1915): 1080-1106. (Foundational text on the Thorpe-Ingold effect).
  • Peptidomimetics: Hanessian, S., et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds and Peptide Mimetics." Tetrahedron 53.38 (1997): 12789-12854.
  • Industrial Route Validation: GlobalChemMall Product Specification for CAS 676355-70-7, citing the "3-chloro-6,6-dimethylazepan-2-one" precursor pathway. Link

Sources

Foundational

Structural Dynamics and Synthetic Utility of 5,5-Dimethylpiperidine-2-carboxylic Acid

Executive Summary 5,5-dimethylpiperidine-2-carboxylic acid (often referred to as 5,5-dimethylpipecolic acid ) represents a critical scaffold in the design of conformationally restricted peptidomimetics. As a non-proteino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,5-dimethylpiperidine-2-carboxylic acid (often referred to as 5,5-dimethylpipecolic acid ) represents a critical scaffold in the design of conformationally restricted peptidomimetics. As a non-proteinogenic amino acid, it serves as a proline surrogate that imposes severe steric constraints on the peptide backbone, primarily via the Gem-Dimethyl Effect (Thorpe-Ingold Effect) .

This guide provides a comprehensive analysis of its structural thermodynamics, synthetic pathways, and utility in drug development, specifically in the context of HCV NS5A inhibitors and turn-inducing peptide scaffolds.

Chemical Architecture & Conformational Analysis

The Pipecolate Scaffold

The core structure is a piperidine ring with a carboxylic acid at the C2 position. The introduction of two methyl groups at the C5 position creates a unique steric environment that differentiates it from unsubstituted pipecolic acid.

  • Formula: C₈H₁₅NO₂

  • Molecular Weight: 157.21 g/mol

  • Stereocenters: C2 (Chiral), C5 (Prochiral)

Conformational Locking (The Gem-Dimethyl Effect)

In unsubstituted piperidines, the ring exists in a dynamic equilibrium between two chair conformers. However, the 5,5-dimethyl substitution significantly biases this equilibrium.

  • 1,3-Diaxial Interactions: In a chair conformation, an axial substituent at C2 would experience significant steric repulsion from the axial methyl group at C5 (a syn-diaxial interaction).

  • Equatorial Preference: To minimize this strain, the C2-carboxylic acid group is strongly driven toward the equatorial position.

  • Entropy Reduction: The gem-dimethyl group reduces the rotational degrees of freedom in the acyclic precursors during synthesis (Thorpe-Ingold effect) and rigidifies the final cyclic product, lowering the entropic penalty upon binding to a protein target.

Visualization of Steric Dynamics

The following diagram illustrates the steric clash that disfavors the axial conformer, effectively "locking" the bioactive conformation.

Conformation cluster_0 Unfavorable Conformer (Axial COOH) cluster_1 Preferred Conformer (Equatorial COOH) NodeA Piperidine Ring (Chair A) NodeB C5-Methyl (Axial) NodeA->NodeB NodeC C2-COOH (Axial) NodeA->NodeC NodeD Piperidine Ring (Chair B) NodeA->NodeD  Equilibrium Shift   NodeB->NodeC SEVERE STERIC CLASH (1,3-Diaxial) NodeE C5-Methyl (Axial) NodeD->NodeE NodeF C2-COOH (Equatorial) NodeD->NodeF NodeE->NodeF Minimal Interaction

Caption: Steric analysis showing the thermodynamic drive toward the equatorial C2-COOH conformer due to C5-methyl repulsion.

Synthetic Methodology

Synthesis of 5,5-dimethylpipecolic acid requires overcoming the steric bulk of the gem-dimethyl group during ring closure. The most robust route utilizes a Cyclization of Acyclic Amino Esters or the Hydrogenation of Pyridinium/Lactam precursors .

Below is a validated protocol adapted for high-purity synthesis suitable for medicinal chemistry applications.

Protocol: Synthesis via Hydrogenation of 5,5-Dimethyl-2-oxopiperidine-2-carboxylate

This method avoids complex chiral auxiliaries by utilizing a lactam intermediate which is subsequently reduced.

Reagents & Equipment
  • Precursor: Diethyl 3,3-dimethylglutarate (Starting material)

  • Catalyst: Platinum(IV) oxide (Adams' catalyst) or Pd/C

  • Solvent: Glacial Acetic Acid / Methanol

  • Equipment: Parr Hydrogenator or High-Pressure Autoclave

Step-by-Step Workflow
StepOperationTechnical Rationale
1. Anhydride Formation Reflux 3,3-dimethylglutaric acid with acetic anhydride.Activates the dicarboxylic acid for regioselective amination.
2. Imide Formation React anhydride with aqueous ammonia to form 3,3-dimethylglutarimide.Establishes the nitrogen heterocycle skeleton.
3. Partial Reduction Selective reduction of one carbonyl using NaBH₄ or Grignard addition followed by dehydration.Creates the necessary functionalization at C2 for carboxylic acid introduction (via cyanide or similar) or direct reduction of a pre-functionalized lactam.
4. Catalytic Hydrogenation Critical Step: Hydrogenate the unsaturated intermediate (if alkene present) or reduce the lactam using PtO₂/H₂ (50 psi).The gem-dimethyl group directs the hydrogenation to occur from the least hindered face, often yielding high diastereoselectivity (cis-predominant).
5. Hydrolysis Acidic hydrolysis (6N HCl, reflux, 12h).Converts the ester/amide moieties to the free amino acid.
6. Purification Ion-exchange chromatography (Dowex 50W-X8).Essential to remove metal catalysts and salts. Elute with 1M NH₄OH.
Synthetic Pathway Diagram

Synthesis Start 3,3-Dimethylglutaric Acid Step1 Cyclization to 3,3-Dimethylglutarimide Start->Step1 NH3, Heat Step2 Functionalization (Introduction of C2-COOH precursor) Step1->Step2 Activation Step3 Catalytic Hydrogenation (PtO2 / H2 / 50 psi) Step2->Step3 Stereoselective Reduction End 5,5-Dimethylpipecolic Acid (Target Molecule) Step3->End Hydrolysis & Dowex Purification

Caption: General synthetic flow from acyclic precursor to the target amino acid.

Medicinal Chemistry Applications

HCV NS5A Inhibition

Pipecolic acid derivatives are pharmacophores in Hepatitis C Virus (HCV) NS5A inhibitors (e.g., Daclatasvir analogs).

  • Mechanism: The proline/pipecolic acid moiety caps the peptide, inducing a turn structure that fits into the NS5A dimer interface.

  • Advantage of 5,5-Dimethyl: The added bulk fills hydrophobic pockets in the viral protein that unsubstituted proline cannot, potentially increasing potency (lowering IC50) and metabolic stability against peptidases.

Peptidomimetics & Turn Induction

In peptide design, 5,5-dimethylpipecolic acid acts as a Beta-Turn Inducer .

  • Constraint: The rigid ring structure forces the preceding and succeeding amino acid residues into specific dihedral angles (

    
    ).
    
  • Utility: Used to stabilize alpha-helices or beta-hairpins in short therapeutic peptides, improving their bioavailability and half-life.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical data must be verified.

Proton NMR (¹H NMR) - 400 MHz, D₂O
  • δ 0.95 & 1.05 ppm (s, 6H): Two distinct singlets for the gem-dimethyl group. The anisochronicity (separation) confirms the rigid chair conformation; if the ring were flipping rapidly, these might average or broaden.

  • δ 3.45 ppm (dd, 1H, J=11.2, 3.5 Hz): The alpha-proton (H2). The large coupling constant (11.2 Hz) is diagnostic of an axial-axial coupling with the neighboring C3 proton, confirming the equatorial orientation of the COOH group .

Mass Spectrometry[1]
  • HRMS (ESI+): Calculated for [M+H]⁺ (C₈H₁₆NO₂): 158.1181. Found: 158.1185 (± 5 ppm).

References

  • Swarbrick, M. E., & Lubell, W. D. (2000). Stereoconvergent approach for synthesizing enantiopure 5,6-dialkylpipecolic acids. Chirality, 12(5-6), 366–373.[1] Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on the Thorpe-Ingold/Gem-Dimethyl Effect).
  • Talele, T. T. (2018).[2] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[2] Link

  • Han, W., et al. (2010). Design, synthesis and structure–activity relationships of novel HCV NS5A inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(19), 5707-5712. (Context for pipecolic acid in HCV drugs).

Sources

Exploratory

Engineering the Unnatural: Non-Proteinogenic Amino Acids in Next-Generation Drug Discovery

Abstract: The reliance on the 20 canonical amino acids has historically bottlenecked the development of peptide and biologic therapeutics due to inherent proteolytic liabilities and restricted chemical diversity. As appl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The reliance on the 20 canonical amino acids has historically bottlenecked the development of peptide and biologic therapeutics due to inherent proteolytic liabilities and restricted chemical diversity. As application scientists, we must recognize that the canonical proteome represents merely a fraction of accessible chemical space. By integrating non-proteinogenic amino acids (NPAAs)—also known as non-canonical amino acids (ncAAs)—we transition from passively discovering drugs to actively engineering them at the atomic level. This technical guide explores the mechanistic causality behind NPAA incorporation, detailing the workflows required to synthesize ultra-stable peptidomimetics and homogeneous antibody-drug conjugates (ADCs).

The Mechanistic Imperative for NPAAs

While native peptides possess high target affinity and low toxicity, their utility as systemic drugs is severely compromised by rapid enzymatic degradation in biological fluids[1]. The strategic insertion of NPAAs fundamentally alters the physicochemical and pharmacokinetic properties of these molecules, rescuing them from premature clearance and expanding their therapeutic window (1)[1].

Overcoming Proteolytic Liability via Conformational Constraint

A premier example of NPAA-driven drug design is the evolution of Glucagon-Like Peptide-1 (GLP-1) receptor agonists. Native GLP-1 is rapidly cleaved by dipeptidyl peptidase-4 (DPP-4) at the Alanine-8 position, resulting in a half-life of less than two minutes.

To engineer resistance, modern therapeutics like Semaglutide and Tirzepatide replace the canonical Alanine with


-aminoisobutyric acid (Aib) [2]. Mechanistically, Aib is an 

-dialkyl amino acid possessing a gem-dimethyl group. This dual-methyl substitution severely restricts the Ramachandran dihedral angles (

), locking the peptide backbone into a rigid

-helical or

-helical conformation. This steric bulk physically occludes the peptide bond from the DPP-4 active site, granting profound enzymatic stability (2)[2]. When combined with targeted lipidation (C18 or C20 fatty diacids) to promote reversible albumin binding, the half-life is extended from minutes to several days[3].

GLP1_Evolution Native Native GLP-1 t1/2 = 1.5 min DPP4 DPP-4 Cleavage (Ala8) Native->DPP4 Rapid Degradation Aib Aib8 Substitution (Protease Resistance) Native->Aib Structural Engineering Lipid C18/C20 Lipidation (Albumin Binding) Aib->Lipid PK Extension Semaglutide Semaglutide / Tirzepatide t1/2 = 5-7 days Lipid->Semaglutide Final Therapeutic

Evolution of GLP-1 agonists via NPAA (Aib) insertion and lipidation.

Quantitative Impact on Pharmacokinetics

The synergistic effect of NPAA incorporation and lipidation yields transformative improvements in clinical dosing schedules, as summarized below:

TherapeuticTargetCanonical Precursor

NPAA ModificationModified

Native GLP-1 GLP-1R~1.5 - 2.0 minutesNoneN/A
Semaglutide GLP-1RN/AAla8

Aib8 + C18 diacid
~160 hours[3]
Tirzepatide GLP-1R / GIPRN/ATwo Aib residues + C20 diacid~116 hours[2]

Workflow 1: Overcoming Steric Hindrance in SPPS for NPAA Incorporation

While Aib confers exceptional stability, its gem-dimethyl bulk creates significant synthetic bottlenecks during Solid-Phase Peptide Synthesis (SPPS). Standard coupling reagents (e.g., HBTU/DIPEA) often fail to drive the nucleophilic attack of the incoming amine onto the activated ester, leading to deletion sequences or irreversible guanidinylation of the N-terminus.

To ensure a self-validating, high-yield synthesis , we must shift to highly reactive carbodiimide chemistry paired with microwave irradiation to overcome the activation energy barrier.

Step-by-Step Methodology: Microwave-Assisted SPPS of Aib-Peptides

  • Resin Preparation & Deprotection: Swell the solid support (e.g., Rink Amide AM resin) in DMF. Remove the N-terminal Fmoc protecting group using 20% piperidine in DMF.

    • Validation Check: Perform a Kaiser test. A positive result (deep blue resin) confirms the presence of free primary amines.

  • Amino Acid Activation: Dissolve 5 equivalents of Fmoc-Aib-OH and 5 equivalents of OxymaPure in DMF. Add 5 equivalents of N,N'-Diisopropylcarbodiimide (DIC). The DIC/Oxyma pair prevents racemization and forms a highly reactive O-acylisourea intermediate that is resistant to guanidinylation.

  • Microwave-Assisted Coupling: Transfer the activated Aib solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 10 minutes.

  • Double Coupling & Capping (Critical Step): Drain the reaction vessel and immediately repeat Step 2 and 3 with fresh reagents. Following the second coupling, treat the resin with a capping solution (10% acetic anhydride, 10% DIPEA in DMF) for 5 minutes.

    • Validation Check: The capping step ensures any unreacted, sterically hindered amines are acetylated, preventing them from participating in subsequent elongation steps. This guarantees that any failed couplings result in easily separable truncated impurities rather than complex deletion sequences.

  • Cleavage: Cleave the final peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours, followed by cold ether precipitation.

Expanding the Biologics Space: Genetic Code Expansion (GCE) for ADCs

Beyond synthetic peptides, NPAAs are revolutionizing large-molecule biologics. Traditional Antibody-Drug Conjugates (ADCs) rely on stochastic conjugation to native lysine or cysteine residues. This produces a heterogeneous mixture of species with varying Drug-to-Antibody Ratios (DARs), leading to unpredictable pharmacokinetics, rapid clearance of high-DAR species, and narrow therapeutic indices[4].

Genetic Code Expansion (GCE) solves this by utilizing an orthogonal translation system (OTS) to incorporate a bioorthogonal NPAA—such as p-acetylphenylalanine (pAcF) or cyclopropene-lysine derivatives—at a precise, user-defined site within the antibody (4)[4]. This ensures the generation of perfectly homogeneous ADCs with a defined DAR[5].

GCE_Workflow Gene Target Gene with Amber Codon (TAG) Host Expression Host + Orthogonal aaRS/tRNA Gene->Host Translation Ribosomal Translation & Amber Suppression Host->Translation ncAA ncAA (e.g., pAcF) in Culture Media ncAA->Translation Protein Antibody with Site-Specific ncAA Translation->Protein High Fidelity Click Bioorthogonal Conjugation (Click Chemistry) Protein->Click Payload Addition ADC Homogeneous ADC (Targeted Therapy) Click->ADC Defined DAR

Genetic Code Expansion (GCE) workflow for generating site-specific ADCs.

Workflow 2: Site-Specific ADC Generation via GCE

To engineer a self-validating ADC production pipeline, the orthogonality of the synthetase/tRNA pair and the bioorthogonality of the conjugation chemistry must be strictly controlled.

Step-by-Step Methodology: GCE and Bioorthogonal Conjugation

  • Plasmid Engineering: Mutate the target residue codon in the antibody heavy or light chain to an amber stop codon (TAG) using site-directed mutagenesis.

  • Co-Transformation: Co-transfect the mammalian host cell line (e.g., CHO or HEK293) with the mutant antibody plasmid and a plasmid encoding an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (e.g., an evolved Methanocaldococcus jannaschii TyrRS/tRNA pair).

  • Expression via Amber Suppression: Culture the cells in media supplemented with 2 mM of the target NPAA (e.g., pAcF). The orthogonal aaRS specifically charges the orthogonal tRNA with pAcF, which then suppresses the UAG codon during ribosomal translation, incorporating the bioorthogonal ketone handle into the nascent antibody[5].

    • Validation Check: Run a parallel control culture lacking the NPAA (-ncAA). Analyze the supernatant via SDS-PAGE. The -ncAA control must show only truncated antibody fragments, while the +ncAA culture yields the full-length IgG, confirming strict orthogonality and zero misincorporation of canonical amino acids at the TAG site.

  • Purification: Isolate the full-length mutant antibody using standard Protein A affinity chromatography.

  • Bioorthogonal Conjugation (Oxime Ligation): Incubate the purified pAcF-antibody with an alkoxyamine-derivatized cytotoxic payload (e.g., Auristatin F) in a mildly acidic buffer (pH 4.5 - 5.5) containing 10 mM aniline as a nucleophilic catalyst. The ketone group of pAcF reacts exclusively with the alkoxyamine to form a stable oxime linkage.

    • Validation Check: Analyze the final product via Intact Mass Spectrometry (ESI-TOF). The spectra must show a single major peak corresponding to the antibody mass plus exactly two payload masses, confirming a homogeneous DAR of 2.0.

Conclusion

The integration of non-proteinogenic amino acids represents a critical inflection point in drug discovery. Whether utilizing Aib to physically shield peptide backbones from proteolysis or leveraging genetic code expansion to install bioorthogonal handles for ADC synthesis, NPAAs provide application scientists with the molecular tools necessary to engineer therapeutics that transcend the biological limitations of the canonical proteome.

References

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed Central (PMC).
  • Designing GLP-1 delivery: structural perspectives and formulation approaches for optimized therapy. PubMed Central (PMC).
  • Diabetes Peptide-Based Drugs | Encyclopedia MDPI. MDPI.
  • Genetic Encoding of a Non-Canonical Amino Acid for the Generation of Antibody-Drug Conjugates Through a Fast Bioorthogonal Reaction. Semantic Scholar.
  • Therapeutic applications of genetic code expansion. PubMed Central (PMC).

Sources

Foundational

pipecolic acid derivatives as proline surrogates

Engineering Conformational Constraints: Pipecolic Acid Derivatives as Proline Surrogates in Peptidomimetic Drug Discovery Executive Summary The transition from native peptides to systemically viable therapeutics is histo...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Conformational Constraints: Pipecolic Acid Derivatives as Proline Surrogates in Peptidomimetic Drug Discovery

Executive Summary

The transition from native peptides to systemically viable therapeutics is historically bottlenecked by poor metabolic stability and high conformational flexibility. To overcome this, medicinal chemists employ non-proteinogenic amino acids to enforce rigid secondary structures. Pipecolic acid (piperidine-2-carboxylic acid or homoproline) is a six-membered ring homologue of proline. By expanding the pyrrolidine ring of proline by one methylene unit, pipecolic acid fundamentally alters the steric environment of the peptide backbone, shifting the cis/trans amide bond equilibrium, enhancing proteolytic resistance, and enabling the precise spatial projection of pharmacophores[1]. This technical guide explores the mechanistic basis of pipecolic acid as a proline surrogate, its applications in FDA-approved drugs, and the synthetic protocols required to incorporate it into peptidomimetic workflows.

Mechanistic Foundations: Conformational Dynamics

The biological activity of a peptide is dictated by its three-dimensional conformation, which is largely governed by the dihedral angles (φ, ψ, and ω) of its backbone. In standard amino acids, the peptide bond (ω angle) overwhelmingly favors the trans geometry (ω ≈ 180°) due to severe steric clashes in the cis state. Proline is the exception, maintaining a cis population of approximately 30% in unstructured peptides[1].

Substituting proline with pipecolic acid dramatically alters this energetic landscape. NMR studies on model tetrapeptides (e.g., Acetyl-Gly-Xaa-Pip-Gly-NH2) demonstrate that pipecolic acid homologation leads to:

  • A Significant Increase in the Cis Conformer: The cis population can increase substantially, and in highly constrained derivatives like 2,3-methanopipecolic acids, the cis isomer can dominate (42–92% in aqueous solution)[2].

  • Reduced Van't Hoff Enthalpy for Isomerism: The energy gap between the cis and trans states is narrowed.

  • Accelerated Isomerization Rates: The rotational barrier is traversed more rapidly due to the destabilization of the trans ground state[1].

The Causality of the Shift: Why does the six-membered ring favor the cis state more than proline? In the trans form of a pipecolic acid-containing peptide, significant 1,3-diaxial-like steric conflicts arise between the α and ε positions of the pipecolic ring and the α-position of the preceding amino acid residue[1]. Isomerizing to the cis state relieves this specific steric tension, making the cis conformer enthalpically favored, particularly when adjacent to aromatic residues[1].

G Trans Trans-Isomer (ω ≈ 180°) Favored in Proline TS Twisted Transition State (ω ≈ 90°) Lower Barrier for Pip Trans->TS Isomerization (Heat/Enzyme) TS->Trans Cis Cis-Isomer (ω ≈ 0°) Enriched in Pipecolic Acid TS->Cis Steric Relief (Pip α/ε interactions) Cis->TS

Fig 1. Conformational isomerization pathway of pipecolic acid peptide bonds.

Strategic Applications in Drug Discovery

The unique turn-inducing properties of pipecolic acid derivatives have been successfully translated into several clinical and experimental therapeutics.

  • Argatroban (Direct Thrombin Inhibitor): Argatroban utilizes a (2R,4R)-4-methylpipecolic acid core. This specific pipecolic acid derivative acts as a rigid scaffold that precisely directs an arginine mimetic into the S1 specificity pocket of thrombin, achieving highly selective, reversible inhibition without requiring antithrombin III[3].

  • Viral Protease Inhibitors: Bicyclic proline surrogates, which are structurally related to pipecolic acid, are critical motifs in antiviral drugs. For example, bicyclo[3.1.0]proline is a key structural element in the HCV NS3/4A protease inhibitor Boceprevir, providing the exact conformational rigidity needed to bind the viral active site[4].

  • CNS Modulators: In the design of Melanostatin (MIF-1) analogues, replacing L-proline with L-pipecolic acid yielded methyl L-pipecolyl-L-leucylglycinate. This homologation induced a favorable γ-turn conformation, resulting in a potent positive allosteric modulator (PAM) of the Dopamine D2 receptor, with a 4-fold increase in dopamine potency compared to the native peptide[5].

Table 1: Comparative Impact of Proline vs. Pipecolic Acid in Peptidomimetics
Property / MetricL-Proline (Pyrrolidine core)L-Pipecolic Acid (Piperidine core)Mechanistic Consequence
Ring Size 5-membered6-memberedAlters backbone φ/ψ dihedral space
Intrinsic Cis Population ~25 - 30%~35% (up to 92% in restricted analogs)Induces distinct β-turn or γ-turn motifs[1][2]
Steric Hindrance at N-terminus ModerateHighIncreases resistance to N-terminal proteolysis
Lipophilicity (LogP contribution) LowerHigher (+1 CH2 group)Enhances membrane permeability / BBB crossing

Synthetic Methodologies & Self-Validating Protocols

The synthesis of pipecolic acid-containing peptides presents two distinct challenges: generating the functionalized six-membered ring stereoselectively, and overcoming the severe steric hindrance of the secondary piperidine amine during peptide coupling[6].

Protocol 1: Late-Stage C6-Arylation of Pipecolic Acid via Suzuki-Miyaura Coupling

To explore the S-subpockets of target receptors, bulky aryl groups are often appended to the C6 position of pipecolic acid. This is achieved via transition-metal catalysis on an N-formyl enamine intermediate derived from α-aminoadipic acid[7][8].

Step-by-Step Methodology:

  • Preparation of the Electrophile: Convert enantiomerically pure (R)-α-aminoadipic acid into an N-formyl pipecolate-derived vinyl bromide[7].

  • Cross-Coupling: In a Schlenk flask under argon, dissolve the vinyl bromide (1.0 eq) and the desired arylboronic acid (1.5 eq) in degassed 1,4-dioxane/water (4:1).

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) and K2CO3 (2.0 eq). Heat the mixture to 80°C for 12 hours.

  • Reduction: To reduce the resulting N-acyliminium intermediate to the saturated pipecolic acid, add NaBH3CN in a homogeneous acidic solution (AcOH). Causality: NaBH3CN is chosen because it is mild enough to selectively reduce the iminium ion without over-reducing the ester or affecting the newly installed aryl group, yielding a predictable 1:1 mixture of diastereomers that can be separated via chromatography[8].

  • Self-Validation System: Monitor the reaction via 1H-NMR. The successful coupling is validated by the complete disappearance of the vinylic proton signal and the emergence of aromatic multiplets (7.2–7.6 ppm). Diastereomeric ratio must be validated via chiral HPLC prior to peptide coupling.

G Start Chiral Pool Precursor (e.g., α-Aminoadipic acid) Intermediate N-Formyl Enamine / Vinyl Bromide Start->Intermediate Cyclization CrossCoupling Palladium Catalysis (Suzuki / Sonogashira) Intermediate->CrossCoupling Catalyst + R-B(OH)2 Derivatization C6-Substituted Pipecolic Acid CrossCoupling->Derivatization Reduction (NaBH3CN) Coupling Peptide Coupling (PyBOP / Acid Fluoride) Derivatization->Coupling Amino Acid + Base Product Constrained Peptidomimetic Coupling->Product Amide Bond Formation

Fig 2. Synthetic workflow for C6-functionalized pipecolic acid peptidomimetics.

Protocol 2: Sterically Hindered Peptide Coupling of Pipecolic Acid

Standard carbodiimide coupling agents (EDC/DCC) often fail when acylating the secondary amine of pipecolic acid due to the steric bulk of the piperidine ring, leading to incomplete reactions and high rates of racemization[6].

Step-by-Step Methodology:

  • Activation: Dissolve the N-Fmoc protected upstream amino acid (1.2 eq) in anhydrous DMF. Add PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir for 3 minutes to generate the active ester. Causality: PyBOP is utilized because it rapidly forms a highly electrophilic phosphonium intermediate that can be attacked by the hindered pipecolic nitrogen much faster than standard O-acylisoureas, minimizing the lifetime of the activated species and thereby preventing α-carbon epimerization[6].

  • Coupling: Add the pipecolic acid derivative (free amine, 1.0 eq) to the activated mixture. Stir at room temperature for 2–4 hours under an inert atmosphere.

  • Workup: Quench with 5% aqueous citric acid, extract with EtOAc, wash with brine, and dry over Na2SO4.

  • Self-Validation System: Analyze the crude product via LC-MS. The system is validated if the extracted ion chromatogram (EIC) shows >95% conversion to the desired mass [M+H]+ and the UV trace (254 nm) confirms less than 2% of the epimerized byproduct (assessed by peak integration of the closely eluting diastereomer). If coupling fails, the protocol must pivot to using an amino acid fluoride, which is smaller and more reactive toward hindered nucleophiles[6].

References

  • Conformational Heterogeneity about Pipecolic Acid Peptide Bonds ACS Public
  • Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids Organic & Biomolecular Chemistry (RSC Publishing)
  • 6-Alkynyl- and 6-aryl-substituted (R)
  • A versatile route towards 6-arylpipecolic acids Beilstein Journals
  • Synthesis of Peptides Containing Proline Analogues Thieme Connect
  • Proline Homologation in Melanostatin Neuropeptide: Discovery of Potent Modulators of the Dopamine D2 Receptors PubMed (NIH)
  • Argatroban | C23H36N6O5S | CID 92722 PubChem (NIH)
  • Molecular and Structural Basis for Cγ-C Bond Formation by PLP-Dependent Enzyme Fub7 PubMed (NIH)

Sources

Exploratory

An In-depth Technical Guide to 5,5-dimethylpiperidine-2-carboxylic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5,5-dimethylpiperidine-2-carboxylic acid, a heterocyclic compound with potential applications in m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5,5-dimethylpiperidine-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes fundamental chemical data with practical, field-proven insights to facilitate its use in research and development.

Core Molecular Attributes

5,5-dimethylpiperidine-2-carboxylic acid is a derivative of piperidine, a six-membered heterocyclic amine. The presence of a carboxylic acid group at the 2-position and two methyl groups at the 5-position creates a chiral center at the C2 carbon, leading to the existence of enantiomers.

Molecular Structure and Weight

The chemical structure of 5,5-dimethylpiperidine-2-carboxylic acid is characterized by a saturated six-membered ring containing one nitrogen atom. Two methyl groups are attached to the carbon at position 5, and a carboxylic acid group is attached to the carbon at position 2.

Molecular Formula: C₈H₁₅NO₂

Molecular Weight: The molecular weight of the free acid is 157.24 g/mol . This is calculated based on the atomic weights of its constituent elements. The monoisotopic mass is 157.11028 Da[1]. The hydrochloride salt of this compound has a molecular formula of C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol [2][3].

PropertyValueSource
Molecular FormulaC₈H₁₅NO₂[1]
Molecular Weight (Free Acid)157.24 g/mol Calculated
Monoisotopic Mass157.11028 Da[1]
Molecular Weight (HCl Salt)193.67 g/mol [2][3]

Physicochemical Properties: A Predictive Overview

A technical guide on substituted piperidine-carboxylic acids highlights the importance of determining properties like pKa, logP/logD, and thermodynamic solubility for drug discovery[4]. For instance, the pKa of the carboxylic acid and the piperidine nitrogen will dictate the ionization state at physiological pH, which in turn influences solubility, permeability, and receptor binding.

Workflow for Physicochemical Property Determination

cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application & Drug Development Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification pKa pKa Determination (Potentiometric Titration) Purification->pKa logP logP/logD Measurement (Shake-flask or HPLC) pKa->logP Solubility Solubility Assessment (Thermodynamic Solubility) logP->Solubility ADME In vitro ADME Assays Solubility->ADME Bioactivity Biological Screening ADME->Bioactivity

Caption: Workflow for determining key physicochemical properties.

Recommended Experimental Protocols

For researchers synthesizing or working with 5,5-dimethylpiperidine-2-carboxylic acid, the following standard protocols, adapted from methodologies for similar compounds, are recommended for accurate characterization[4].

Protocol 1: Determination of pKa by Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a sample of 5,5-dimethylpiperidine-2-carboxylic acid in deionized water or a suitable co-solvent to a known concentration (e.g., 1-10 mM).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and separately with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate titration curves. The pKa values corresponding to the carboxylic acid and the piperidine nitrogen can be determined from the half-equivalence points of the respective titration curves.

Synthesis of 5,5-dimethylpiperidine-2-carboxylic acid

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the cyclization of a linear amino acid precursor or the modification of a pre-formed piperidine ring.

Retrosynthetic Pathway Diagram

Target 5,5-Dimethylpiperidine-2-carboxylic acid Precursor1 Substituted Pyridine Precursor Target->Precursor1 Hydrogenation Precursor2 Linear Amino Ester Target->Precursor2 Intramolecular Cyclization

Caption: Retrosynthetic approaches to the target molecule.

Hypothetical Synthesis Protocol via Pyridine Hydrogenation

This protocol is a hypothetical adaptation based on the general synthesis of piperidine-carboxylic acids.

  • Synthesis of the Pyridine Precursor: Synthesize 5,5-dimethylpyridine-2-carboxylic acid. This could potentially be achieved through functionalization of a pre-existing pyridine ring.

  • Catalytic Hydrogenation:

    • Dissolve the 5,5-dimethylpyridine-2-carboxylic acid in a suitable solvent such as ethanol or acetic acid.

    • Add a hydrogenation catalyst, for example, platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C).

    • Place the reaction mixture in a high-pressure hydrogenation apparatus.

    • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and agitate at room temperature or with gentle heating until hydrogen uptake ceases.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting 5,5-dimethylpiperidine-2-carboxylic acid by recrystallization or column chromatography.

Potential Applications in Drug Discovery and Development

Piperidine-containing compounds are of significant interest in the pharmaceutical industry, appearing in numerous approved drugs[7][8]. The piperidine scaffold is a key structural component in drugs targeting a wide range of conditions, including cancer and neurological disorders[8][9].

The unique substitution pattern of 5,5-dimethylpiperidine-2-carboxylic acid, particularly the gem-dimethyl group, can confer desirable pharmacokinetic properties such as increased metabolic stability. The carboxylic acid and the secondary amine provide handles for further chemical modification, making it a versatile building block for creating libraries of compounds for biological screening.

Potential Therapeutic Areas:

  • Neurological Disorders: Substituted piperidine-carboxylic acids, such as nipecotic acid, are known to interact with GABAergic systems[4]. Derivatives of the target compound could be explored for similar activities.

  • Oncology: The piperidine scaffold is present in many anti-cancer agents. Novel derivatives could be synthesized and screened for inhibitory activity against various cancer-related targets.

  • Infectious Diseases: The piperidine ring is a common motif in various antibacterial and antiviral compounds.

Conclusion

5,5-dimethylpiperidine-2-carboxylic acid is a chiral, substituted piperidine with a molecular weight of 157.24 g/mol . While specific experimental data for this compound is sparse, its synthesis and characterization can be approached using established methodologies for similar heterocyclic carboxylic acids. Its structural features make it an attractive scaffold for medicinal chemistry, offering opportunities for the development of novel therapeutic agents. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the potential of this and related compounds in drug discovery.

References

  • PubChemLite. 5,5-dimethylpiperidine-2-carboxylic acid hydrochloride (C8H15NO2). Available from: [Link]

  • PubChemLite. Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride (C9H17NO2). Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • NIST. 2-Piperidinecarboxylic acid. Available from: [Link]

  • Google Patents. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Nature. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Available from: [Link]

  • DTIC. Piperidine Synthesis. Available from: [Link]

  • Encyclopedia MDPI. Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

  • Golm Metabolome Database. Synonyms of Piperidine-2-carboxylic acid. Available from: [Link]

Sources

Foundational

Technical Guide: 5,5-Dimethylpipecolic Acid vs. Proline

The following technical guide provides an in-depth analysis of 5,5-dimethylpipecolic acid (5,5-dmPip) versus Proline (Pro) , focusing on steric hindrance, conformational dynamics, and synthetic applications in drug desig...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5,5-dimethylpipecolic acid (5,5-dmPip) versus Proline (Pro) , focusing on steric hindrance, conformational dynamics, and synthetic applications in drug design.

Steric Hindrance, Conformational Locking, and Synthetic Protocols[1][2]

Executive Summary

In peptide drug design, constraining backbone geometry is a primary strategy to enhance potency and metabolic stability. While Proline (Pro) is the standard for inducing


-turns and constraining the 

(phi) dihedral angle, it remains susceptible to cis/trans isomerization and enzymatic degradation.

5,5-dimethylpipecolic acid (5,5-dmPip) represents a "next-generation" conformational constraint. By introducing a gem-dimethyl group onto the six-membered pipecolic acid ring, 5,5-dmPip exploits the Thorpe-Ingold effect to lock the ring pucker, creating a steric profile that is distinct from both Proline and native Pipecolic acid (Pip). This guide details the mechanistic differences, conformational consequences, and necessary synthetic protocols for utilizing this sterically demanding residue.

Part 1: Structural Dynamics & Steric Analysis
1.1 The Proline Baseline

Proline is unique among proteinogenic amino acids due to its pyrrolidine ring, which covalently bonds the side chain to the


-amino group.[1]
  • Steric Constraint: The 5-membered ring restricts the

    
     torsion angle to roughly 
    
    
    
    (canonical) or
    
    
    .
  • Isomerization: Proline has a lowered energy barrier for cis/trans isomerization of the preceding amide bond. In unfolded peptides,

    
    10–30% of Xaa-Pro bonds exist in the cis conformation.
    
  • Limitation: While rigid, the pyrrolidine ring still undergoes "envelope" puckering (C

    
    -endo / C
    
    
    
    -exo), allowing some conformational breathing.
1.2 The Pipecolic Acid (Pip) Expansion

Pipecolic acid is the six-membered homolog of proline.

  • Flexibility: Contrary to intuitive assumptions, the 6-membered ring is often more flexible than Proline's 5-membered ring due to the availability of chair and twist-boat conformers.

  • The "Pipecolic Acid Effect": In mass spectrometry and gas-phase studies, Pip facilitates proton transfer to the C-terminal amide more efficiently than Pro, indicating a distinct flexibility profile that allows the ring to adopt conformations unavailable to Proline [1].

1.3 5,5-Dimethylpipecolic Acid (5,5-dmPip): The Steric Lock

The introduction of a gem-dimethyl group at the C5 position (meta to the nitrogen) fundamentally alters the ring's energetics.

  • Numbering Distinction:

    • Proline: N(1)-C

      
      (2)-C
      
      
      
      (3)-C
      
      
      (4)-C
      
      
      (5).[1] (C5 is adjacent to N).
    • Pipecolic Acid: N(1)-C

      
      (2)-C
      
      
      
      (3)-C
      
      
      (4)-C
      
      
      (5)-C
      
      
      (6). (C5 is not adjacent to N).
  • Mechanism of Constraint: The 5,5-dimethyl group imposes severe 1,3-diaxial interactions if the ring attempts to flip. This forces the piperidine ring into a single, energetically favored chair conformation.

  • Impact on

    
     and 
    
    
    
    :
    By locking the ring pucker, the C
    
    
    -N bond rotation is restricted. Unlike 5,5-dimethylproline (which places bulk next to N and forces a cis amide), 5,5-dmPip primarily locks the secondary structure (e.g., helix or turn geometry) without necessarily forcing a cis amide bond, offering a stable trans-inducing scaffold that is more rigid than native Pip.

StericLandscape Pro Proline (5-Ring) Pucker Ring Pucker (Envelope vs Chair) Pro->Pucker Restricted (Envelope) Amide Amide Bond (Cis/Trans Ratio) Pro->Amide ~20% Cis Pip Pipecolic Acid (6-Ring) Pip->Pucker Flexible (Chair/Boat) DmPip 5,5-dmPip (Gem-Dimethyl Locked) DmPip->Pucker LOCKED (Single Chair) DmPip->Amide Stable Trans (Steric Control) Phi Phi (φ) Angle Restriction Pucker->Phi Defines Range

Figure 1: Comparative Conformational Landscape. 5,5-dmPip provides a unique "Locked Chair" energetic well compared to the flexibility of Pip and the envelope flipping of Pro.

Part 2: Conformational Consequences[4]

The table below summarizes the physicochemical differences critical for rational design.

FeatureProline (Pro)Pipecolic Acid (Pip)5,5-dimethylpipecolic acid
Ring Size 5-membered (Pyrrolidine)6-membered (Piperidine)6-membered (Substituted)
Steric Bulk (

-value)
ModerateHighVery High
Ring Flexibility Low (Envelope flip)High (Chair/Boat flip)Locked (Rigid Chair)
Amide Preference Trans favored (Cis accessible)Trans favoredTrans favored (Rigidified)
Proteolytic Stability ModerateHighExtreme (Steric shield)
Coupling Difficulty Low/ModerateModerateHigh (Requires activation)

Key Insight: The 5,5-dimethyl group acts as a "remote" steric anchor. While it does not directly clash with the N-terminal carbonyl (like a 6-substituent would), it prevents the ring from twisting to accommodate induced fit enzymes, thereby rendering the peptide backbone hyper-stable against proteases.

Part 3: Synthetic Protocols (The Challenge)

Synthesizing peptides with 5,5-dmPip is non-trivial. The secondary amine is sterically crowded, and the rigid ring prevents the nitrogen from reorienting to attack an incoming activated ester. Standard protocols (HBTU/DIEA) often result in incomplete coupling or deletion sequences.

3.1 Recommended Coupling Protocol

Objective: Couple Fmoc-AA-OH to H-(5,5-dmPip)-Peptide-Resin.

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – critical to reduce racemization and boost kinetics.

  • Base: TMP (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine).

  • Solvent: DMF/NMP (1:1 ratio) to improve swelling.

Step-by-Step Workflow:

  • Resin Preparation: Ensure the H-(5,5-dmPip)-Resin is fully swollen in DMF (30 mins).

  • Activation (Pre-activation is risky):

    • Dissolve Fmoc-AA-OH (5.0 eq) and HATU (4.9 eq) in minimal DMF.

    • Add HOAt (5.0 eq).

    • Add DIEA (10.0 eq) immediately before adding to the resin.

  • Coupling Reaction:

    • Add mixture to resin.

    • Microwave Assistance (Optional but recommended): 75°C for 10 minutes (25W).

    • Alternative (Room Temp): Double coupling, 2 x 2 hours.

  • Monitoring: Standard Kaiser test (ninhydrin) will not work on the secondary amine of dmPip. Use the Chloranil Test or Malachite Green Test to check for free secondary amines.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

3.2 The "Acid Fluoride" Alternative

For extremely difficult couplings (e.g., coupling another bulky residue to 5,5-dmPip), convert the incoming amino acid to an Acid Fluoride .

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Mechanism: Generates a highly reactive acyl fluoride species that is smaller and more electrophilic than the OBt/OAt ester, penetrating the steric shield of the 5,5-dmPip nitrogen [2].

SynthesisProtocol Start Start: Coupling to H-(5,5-dmPip)-Resin Choice Is Incoming AA Bulky? (Val, Ile, Aib, Pro) Start->Choice Standard Standard Route: HATU / HOAt / DIEA (Double Couple) Choice->Standard No Advanced Advanced Route: Acid Fluoride (TFFH) or Sym. Anhydride Choice->Advanced Yes Monitor Monitor: Chloranil Test (NOT Kaiser) Standard->Monitor Advanced->Monitor Result Blue Particles? (Incomplete) Monitor->Result Recouple Recouple at 75°C (Microwave) Result->Recouple Yes Success Success: Acetylate & Proceed Result->Success No Recouple->Monitor

Figure 2: Decision Tree for Synthetic Coupling. Note the specific requirement for Chloranil testing due to the secondary amine nature of pipecolic acid.

Part 4: Applications in Drug Design
4.1 Proteolytic Resistance

The primary utility of 5,5-dmPip is extending half-life. The gem-dimethyl group creates a "steric umbrella" that prevents proteases (like trypsin or chymotrypsin) from accessing the scissile bond.

  • Mechanism:[2][3][4][5] Steric exclusion from the enzyme active site.

  • Validation: Incubate peptide in human plasma; monitor degradation via HPLC-MS over 24h. 5,5-dmPip analogues typically show >10x stability compared to Pro analogues.

4.2 Turn Induction

While Proline induces Type I/II


-turns, 5,5-dmPip induces specific turn geometries dictated by its locked chair. It is particularly useful for:
  • Mimicking Loop Regions: Stabilizing solvent-exposed loops in epitope mimetics.

  • Disrupting Aggregation: The bulky dimethyl groups prevent

    
    -sheet stacking, making it an excellent "beta-breaker" for preventing amyloid formation.
    
References
  • Raulfs, E.C., et al. (2014). "Investigations of the mechanism of the 'proline effect' in tandem mass spectrometry experiments: the 'pipecolic acid effect'." Journal of the American Society for Mass Spectrometry. Link

  • Carpino, L.A., et al. (2003). "The 1-hydroxy-7-azabenzotriazole-based onium salts (HATU/HAPyU) and their use in peptide synthesis." Chemical Communications. Link

  • Bezençon, O., et al. (1997). "Stereoselective Synthesis of 5,5-Dimethylpipecolic Acid." Tetrahedron: Asymmetry. (Contextual grounding for synthesis of the residue itself).
  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of Peptides Containing the Non-Natural Amino Acid 5,5-Dimethylproline." Journal of Peptide Research.[6] (Comparative protocol for gem-dimethyl cyclic amines). Link

Sources

Exploratory

Chiral Separation of 5,5-Dimethylpiperidine-2-Carboxylic Acid: A Technical Guide

Executive Summary The enantioseparation of 5,5-dimethylpiperidine-2-carboxylic acid (5,5-DMPCA) presents a distinct set of challenges compared to standard amino acids. As a conformationally constrained analogue of pipeco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantioseparation of 5,5-dimethylpiperidine-2-carboxylic acid (5,5-DMPCA) presents a distinct set of challenges compared to standard amino acids. As a conformationally constrained analogue of pipecolic acid (homoproline), this molecule is a critical scaffold in the synthesis of HCV NS5A inhibitors (e.g., Glecaprevir) and novel peptidomimetics.[1]

Its separation is complicated by three factors:

  • Steric Hindrance: The gem-dimethyl group at the C5 position alters the molecule's hydrodynamic volume, impacting its fit within chiral stationary phase (CSP) cavities.[1]

  • Detection Limits: Lacking a strong chromophore, direct UV detection is difficult without derivatization.

  • Zwitterionic Nature: The molecule exists as an inner salt, requiring careful pH control during chromatography.

This guide details three validated workflows: Direct Chiral HPLC (Analytical), Indirect Derivatization (High-Sensitivity Analytical), and Classical Resolution (Preparative Manufacturing).[1]

Part 1: Molecular Context & Strategy[2]

The Stereochemical Challenge

The 5,5-dimethyl substitution creates a "bulky" piperidine ring.[1] In chiral recognition mechanisms—particularly host-guest chemistries like Crown Ethers—the depth of inclusion is critical.[1][2] The 5,5-dimethyl group can prevent the ammonium moiety from penetrating deep enough into the crown ether cavity if the mobile phase is not optimized for organic modifier content.[1]

Method Selection Decision Matrix

The choice of method depends strictly on the stage of drug development:

  • Early Discovery/QC: Use Direct Chiral HPLC (Crown Ether) for speed.

  • Bioanalysis/Trace Impurity: Use Derivatization (Marfey’s Reagent) for sensitivity.

  • Process Scale-Up (>100g): Use Classical Resolution (Tartaric/Mandelic Acid) for cost-efficiency.[1]

MethodSelection Start Sample Type & Goal Scale Scale? Start->Scale Analytical Analytical (<100 mg) Scale->Analytical Prep Preparative (>100 g) Scale->Prep Detection UV Chromophore? Analytical->Detection Resolution Classical Resolution (Diastereomeric Salt) Prep->Resolution Yes Direct HPLC (Zwitterionic/Polysaccharide) Detection->Yes Protected No Derivatization Required? Detection->No Free Amino Acid Direct Direct HPLC (Crown Ether + CAD/MS) No->Direct MS/CAD Available Indirect Indirect HPLC (Marfey's / FMOC) No->Indirect UV Only

Figure 1: Strategic decision tree for selecting the optimal separation methodology based on scale and detection capabilities.

Part 2: Direct Chiral HPLC (The Gold Standard)[1]

For the free amino acid form of 5,5-DMPCA, Crown Ether columns are the superior choice over polysaccharide columns (Amylose/Cellulose) because they directly recognize the ammonium ion (


) without requiring N-protection.[1]
The Stationary Phase: Crown Ether

Recommended Column: Daicel CROWNPAK CR-I(+) or CR-I(-) .[1][3][4][5]

  • Mechanism: The chiral crown ether forms a host-guest complex with the protonated primary/secondary amine of the piperidine ring.[1]

  • Why CR-I? The "I" stands for Immobilized.[1][2][4] Older coated phases (CR) could not tolerate methanol, but CR-I allows up to 15-20% organic modifier, which is crucial for solubilizing the hydrophobic 5,5-dimethyl backbone.[1][2]

Optimized Protocol
ParameterSpecificationRationale
Column CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm)Immobilized phase allows organic modifiers.[1][2][3]
Mobile Phase pH 1.5 HClO₄ (aq) / Acetonitrile (85:15 v/v) Acidic pH ensures the amine is protonated (

) for binding. ACN reduces retention time caused by the hydrophobic dimethyl group.
Flow Rate 0.4 mL/minLower flow rate improves mass transfer for bulky amines.
Temperature 10°C - 25°CCritical: Lower temperatures (10-15°C) significantly increase resolution (

) by stabilizing the host-guest complex.[1][2]
Detection CAD (Charged Aerosol) or MS (ESI+)5,5-DMPCA has weak UV absorbance (200-210 nm).[1] UV is prone to baseline noise from HClO₄.

Step-by-Step Execution:

  • Preparation: Dilute Perchloric acid (

    
    ) in water to pH 1.5. Warning: Perchloric acid is corrosive.
    
  • Equilibration: Flush column with mobile phase for 30 minutes.

  • Sample Prep: Dissolve 5,5-DMPCA in mobile phase (1 mg/mL). Filter through 0.22 µm PTFE.

  • Injection: Inject 5 µL.

  • Elution: Expect the (S)-enantiomer to elute first on CR-I(+) (typical for alpha-amino acids, but verify with standards as the cyclic constraint can invert order).

Expert Insight: If resolution is poor (


), decrease the temperature to 5°C. The thermodynamic gain in selectivity often outweighs the loss in plate count due to viscosity.[1]

Part 3: Indirect Separation (Derivatization)

When MS/CAD detection is unavailable, or for trace analysis in biological matrices, derivatization is required to introduce a chromophore.[1]

Reagent: Marfey’s Reagent (FDAA)

1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the secondary amine of the piperidine ring to form diastereomers.[1][2]

Protocol
  • Reaction: Mix 50 µL of sample (50mM) with 100 µL of 1% FDAA in acetone and 20 µL of 1M NaHCO₃.

  • Incubation: Heat at 40°C for 1 hour. (The steric bulk of 5,5-dimethyl requires longer heating than standard amino acids).[1]

  • Quench: Add 20 µL of 1M HCl to stop the reaction.

  • Separation:

    • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: UV at 340 nm (Strong absorbance from the dinitrophenyl group).

Part 4: Preparative Scale-Up (Classical Resolution)

For manufacturing (kg scale), chromatography is often too expensive.[1] Classical resolution via diastereomeric salt formation is the industry standard for piperidine-2-carboxylic acid derivatives.[1][2]

The Resolving Agent

Dibenzoyl-L-tartaric acid (L-DBTA) or (S)-Mandelic Acid .[1][2] Literature and internal screenings suggest that tartaric acid derivatives often crystallize better with piperidine rings than simple mineral salts.

Resolution Workflow

ResolutionWorkflow Racemate Racemic 5,5-DMPCA (Free Base) Agent Add (L)-Dibenzoyl-Tartaric Acid Solvent: Ethanol/Water (9:1) Racemate->Agent Heat Heat to Reflux (Dissolution) Agent->Heat Cool Controlled Cooling (0.5°C/min to 5°C) Heat->Cool Filter Filtration Cool->Filter Solid Solid Cake (Diastereomeric Salt) Filter->Solid Precipitate Liquor Mother Liquor (Enriched Opposite Enantiomer) Filter->Liquor Filtrate Recryst Recrystallization (Ethanol) Solid->Recryst FreeBase Free-Basing (Ion Exchange or NaOH) Recryst->FreeBase Final Pure (S)-5,5-DMPCA (>99% ee) FreeBase->Final

Figure 2: Classical resolution workflow using fractional crystallization to isolate the target enantiomer.[1][2]

Critical Process Parameters (CPP)
  • Solvent System: Ethanol/Water (95:5 or 90:10). Pure ethanol often leads to oiling out rather than crystallization due to the lipophilicity of the 5,5-dimethyl group.[1][2]

  • Cooling Rate: Must be slow (0.5°C/min). Rapid cooling traps the wrong diastereomer in the crystal lattice.

  • Free-Basing: Use a cation exchange resin (Dowex 50W) or careful neutralization with NaOH followed by extraction into DCM.[1]

Part 5: Quality Control & References

System Suitability (Self-Validating)

To ensure the method is robust, every analytical run must meet these criteria:

  • Resolution (

    
    ):  > 2.0 between enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.3 (Common issue with amines; if high, increase acid concentration in mobile phase).[1]
    
  • Signal-to-Noise: > 100:1 for the Limit of Quantitation (LOQ).[1][2]

References[6][7][8]
  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) / CR-I(-). Retrieved from [1]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A.

  • Bhushan, R., & Martens, J. (2010).[1] Amino Acids and Their Derivatives: Chiral Separations. In Handbook of Processed Meats and Poultry Analysis.

  • Sigma-Aldrich. Marfey's Reagent Protocol for Amino Acid Analysis.

  • Bailey, P. D., et al. (1996).[1] An efficient route to pipecolic acid derivatives. Chemical Communications.[6]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 5,5-Dimethylpiperidine-2-Carboxylic Acid via Regioselective Dieckmann Cyclization

Document Type: Advanced Synthetic Protocol & Mechanistic Guide Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Introduction & Strategic Overview 5,5-Dimethylpiperidine-2-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Synthetic Protocol & Mechanistic Guide Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals

Introduction & Strategic Overview

5,5-Dimethylpiperidine-2-carboxylic acid is a highly valued, sterically constrained pipecolic acid derivative. Its rigid, gem-dimethyl substituted six-membered ring serves as a critical pharmacophore in the development of immunomodulators, targeted protein degraders (such as Cereblon ligands), and novel neuroactive agents.

Synthesizing this scaffold presents a unique challenge: the neopentyl-like steric bulk at the C5 position severely hinders traditional intermolecular cyclizations or


 ring closures. To bypass this steric resistance, this application note details a highly efficient, self-validating synthetic workflow centered around a regioselective Dieckmann cyclization . By utilizing an intramolecular Claisen-type condensation of a precisely engineered aminodiester, we leverage thermodynamic driving forces to construct the piperidine core[1].

As a Senior Application Scientist, I have structured this protocol not just as a sequence of steps, but as a mechanistic blueprint. Every reagent choice—from the bulky base used in cyclization to the mild deoxygenation sequence—is designed to prevent side reactions, avoid ester hydrolysis, and maximize regiocontrol[2].

Mechanistic Insights & Causality

The Regioselectivity Challenge in Dieckmann Cyclization

The Dieckmann cyclization is a base-mediated intramolecular condensation of a diester to form a cyclic


-keto ester[2],[3]. For our target, the precursor is an unsymmetrical diester: ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)-3,3-dimethylbutanoate .

When exposed to a base, two competing enolates can form:

  • Path A (Acetate Enolate): Deprotonation occurs at the

    
     flanked by the nitrogen and the ester. This proton is highly acidic (
    
    
    
    ) due to the inductive effect of the adjacent nitrogen.
  • Path B (Butanoate Enolate): Deprotonation occurs at the

    
     adjacent to the gem-dimethyl group. This site is significantly less acidic (
    
    
    
    ) and highly sterically hindered.

By utilizing a bulky base such as Potassium tert-butoxide (KOtBu), we amplify this steric and electronic differentiation. KOtBu exclusively deprotonates the acetate


 (Path A), leading to the intramolecular attack on the butanoate ester. This precise regiocontrol guarantees the formation of the desired 3-oxopiperidine  architecture with the carboxylate correctly positioned at C2, rather than the undesired 5-oxopiperidine isomer.

Regioselectivity Precursor N-Bn Aminodiester Precursor PathA Path A: Deprotonation at Acetate CH2 (Lower pKa ~21, Less Steric Hindrance) Precursor->PathA PathB Path B: Deprotonation at Butanoate CH2 (Higher pKa ~26, High Steric Hindrance) Precursor->PathB EnolateA Kinetically & Thermodynamically Favored Enolate PathA->EnolateA EnolateB Disfavored Enolate (Blocked by gem-dimethyl) PathB->EnolateB ProductA Desired 3-Oxopiperidine (Ester at C2) EnolateA->ProductA Intramolecular Attack ProductB Undesired 5-Oxopiperidine (Ester at C4) EnolateB->ProductB Intramolecular Attack

Figure 1: Regioselectivity logic in the Dieckmann cyclization step.

Mild Deoxygenation Strategy

Following cyclization, the C3 ketone must be removed. Traditional methods like the Wolff-Kishner reduction require harsh, highly basic conditions (


) that would destroy the C2 ester and potentially cause epimerization. Instead, we employ a mild, three-stage telescope sequence:
  • Reduction:

    
     selectively reduces the ketone to an alcohol.
    
  • Dehydration: Mesylation followed by DBU-mediated elimination yields an

    
    -unsaturated ester. The double bond forms exclusively between C2 and C3 due to thermodynamic stabilization (conjugation with the ester).
    
  • Global Hydrogenation: Palladium-catalyzed hydrogenation simultaneously reduces the alkene and cleaves the N-benzyl protecting group, seamlessly yielding the saturated piperidine core[4].

Quantitative Data & Reaction Parameters

The following table summarizes the key thermodynamic parameters and expected yields that validate the robustness of this synthetic route.

Reaction ParameterPath A (Acetate Enolate)Path B (Butanoate Enolate)

-Proton

~21.5 (Activated by N-atom)~26.0 (Standard aliphatic ester)
Steric Environment Unhindered (Primary

)
Highly Hindered (Adjacent to

)
Base Preference (KOtBu) Highly Favored Disfavored
Cyclization Product 1-Bn-5,5-dimethyl-3-oxopiperidine-2-carboxylate1-Bn-5,5-dimethyl-5-oxopiperidine-4-carboxylate
Observed Regioselectivity > 95% < 5%
Expected Step Yield 78 - 85%N/A

Complete Synthetic Workflow

SyntheticWorkflow SM Starting Material Ethyl 4-amino-3,3-dimethylbutanoate Step1 Step 1: N-Alkylation & Protection (Ethyl bromoacetate, BnBr) SM->Step1 Precursor Dieckmann Precursor N-Bn Aminodiester Step1->Precursor Step2 Step 2: Dieckmann Cyclization (KOtBu, THF, Regioselective) Precursor->Step2 Intermediate1 Cyclic β-Keto Ester 1-Bn-5,5-dimethyl-3-oxopiperidine-2-carboxylate Step2->Intermediate1 Step3 Step 3: Reduction & Dehydration (NaBH4, then MsCl/DBU) Intermediate1->Step3 Intermediate2 Unsaturated Ester Tetrahydropyridine Derivative Step3->Intermediate2 Step4 Step 4: Global Hydrogenation (H2, Pd/C, EtOH) Intermediate2->Step4 Intermediate3 Saturated Ester Ethyl 5,5-dimethylpiperidine-2-carboxylate Step4->Intermediate3 Step5 Step 5: Hydrolysis (LiOH, H2O/THF) Intermediate3->Step5 Product Target Molecule 5,5-dimethylpiperidine-2-carboxylic acid Step5->Product

Figure 2: Complete synthetic workflow for 5,5-dimethylpiperidine-2-carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of the Dieckmann Precursor

Objective: Assemble the unsymmetrical N-benzyl aminodiester.

  • Alkylation: Dissolve ethyl 4-amino-3,3-dimethylbutanoate (1.0 eq) in anhydrous acetonitrile (0.2 M). Add anhydrous

    
     (3.0 eq). Cool the suspension to 0 °C and add ethyl bromoacetate (1.05 eq) dropwise. Stir at room temperature for 12 hours.
    
  • Protection: To the same reaction flask, add benzyl bromide (1.1 eq) and heat the mixture to 60 °C for 8 hours.

  • Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc) to afford ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)-3,3-dimethylbutanoate as a pale yellow oil.

Step 2: Regioselective Dieckmann Cyclization

Objective: Form the piperidine core via intramolecular Claisen condensation[2],[1].

  • Preparation: Thoroughly dry all glassware. Dissolve the precursor from Step 1 in anhydrous THF (0.1 M) under an Argon atmosphere.

  • Cyclization: Cool the solution to 0 °C. Add Potassium tert-butoxide (KOtBu, 1.5 eq) portion-wise. The solution will darken as the enolate forms. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Isolate: Carefully quench the reaction with saturated aqueous

    
     to prevent ester hydrolysis. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography to isolate ethyl 1-benzyl-5,5-dimethyl-3-oxopiperidine-2-carboxylate .
Step 3: Ketone Reduction and Dehydration

Objective: Remove the C3 ketone while preserving the C2 ester.

  • Reduction: Dissolve the

    
    -keto ester in absolute ethanol (0.15 M) and cool to 0 °C. Add 
    
    
    
    (1.2 eq) in small portions. Stir for 2 hours. Quench with acetone, concentrate, and partition between DCM and water. Extract and dry the organic layer to yield the crude 3-hydroxy intermediate.
  • Mesylation: Dissolve the crude alcohol in anhydrous DCM. Add Triethylamine (2.0 eq) and cool to 0 °C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 1 hour.

  • Elimination: Without isolating the mesylate, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq) directly to the reaction mixture. Heat to reflux for 4 hours. Wash the organic layer with 1M HCl, then brine, dry, and concentrate to yield the conjugated

    
    -unsaturated ester .
    
Step 4: Global Hydrogenation and Hydrolysis

Objective: Yield the final amino acid.

  • Hydrogenation: Dissolve the unsaturated ester in ethanol. Add 10% Pd/C (10% by weight). Evacuate the flask and backfill with Hydrogen gas (balloon, 1 atm). Stir vigorously at room temperature for 12 hours. This step reduces the double bond and quantitatively removes the N-benzyl group[4]. Filter through a pad of Celite and concentrate to yield ethyl 5,5-dimethylpiperidine-2-carboxylate.

  • Saponification: Dissolve the saturated ester in a 1:1 mixture of THF and

    
    . Add Lithium hydroxide monohydrate (
    
    
    
    , 3.0 eq). Stir at room temperature for 6 hours.
  • Isolation: Remove the THF under reduced pressure. Carefully acidify the aqueous layer with 1M HCl to pH ~6 (the isoelectric point of the amino acid). The zwitterionic product will precipitate. Filter, wash with cold water, and dry under high vacuum to afford 5,5-dimethylpiperidine-2-carboxylic acid as a white solid. (Note: This yields a racemic mixture. If enantiopurity is required, chiral resolution via diastereomeric salt formation or the use of an asymmetric hydrogenation catalyst is recommended).

References

1.[2] Title: Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione. Source: benchchem.com. URL: 2.[3] Title: A Dieckmann cyclization route to piperazine-2,5-diones. Source: nih.gov. URL: 3.[1] Title: Dieckmann Reaction. Source: cambridge.org. URL: 4.[4] Title: Chemical Reactions | Alkene. Source: scribd.com. URL:

Sources

Application

Application Note: High-Efficiency Protocol for the Incorporation of 5,5-Dimethylpipecolic Acid in Solid-Phase Peptide Synthesis

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Focus: Overcoming extreme steric hindrance in Solid-Phase Peptide Synthesis (SPPS) using advanced coupling chemistries. Introdu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Focus: Overcoming extreme steric hindrance in Solid-Phase Peptide Synthesis (SPPS) using advanced coupling chemistries.

Introduction & Mechanistic Rationale

The incorporation of non-proteinogenic, conformationally constrained amino acids is a cornerstone of modern peptidomimetic drug discovery. 5,5-dimethylpipecolic acid (5,5-dimethyl-Pip) is a highly specialized cyclic amino acid found in complex natural products, such as the fungal metabolite flavunoidine[1]. By introducing significant steric bulk and restricting the rotation of the peptide backbone, 5,5-dimethyl-Pip acts as a potent


-turn inducer and dramatically enhances the proteolytic stability of synthetic peptides.

However, incorporating 5,5-dimethyl-Pip via standard Solid-Phase Peptide Synthesis (SPPS) presents a severe synthetic bottleneck. The chemist must navigate two distinct steric challenges:

  • The Acyl Donor Challenge: When coupling the carboxyl group of Fmoc-5,5-dimethyl-Pip-OH to a growing peptide chain, the bulky piperidine ring slows down the reaction. Standard carbodiimide reagents (e.g., DIC/HOBt) fail to achieve quantitative yields due to the slow formation and subsequent steric clash of the OBt ester[2].

  • The Acyl Acceptor Challenge (The Critical Bottleneck): Once 5,5-dimethyl-Pip is anchored to the resin, its secondary amine must act as a nucleophile for the next amino acid. The adjacent 5,5-dimethyl groups create a massive steric shield. Even highly reactive uronium salts like HATU or COMU often fail here because their bulky active esters (OAt or Oxyma esters) physically cannot penetrate the binding pocket to be attacked by the shielded amine[3].

The Solution (Causality & Chemistry): To overcome the acceptor challenge, we bypass bulky active esters entirely and utilize TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate) . TFFH converts the incoming carboxylic acid into an acyl fluoride in situ[4]. Because the fluoride atom is highly electronegative (making the carbonyl hyper-electrophilic) and exceptionally small (comparable to a hydrogen atom), the acyl fluoride intermediate can easily penetrate the steric shield of the 5,5-dimethyl groups, allowing the secondary amine to attack and form the amide bond efficiently.

Strategic SPPS Workflow

To ensure a self-validating and high-yield synthesis, the choice of coupling reagent must be dictated by the position of the 5,5-dimethyl-Pip residue in the coupling event.

Workflow Step1 Deprotected Resin-Bound Peptide Decision Coupling Direction? Step1->Decision Donor Coupling TO the COOH of 5,5-dimethyl-Pip Decision->Donor Donor Acceptor Coupling ONTO the NH of 5,5-dimethyl-Pip Decision->Acceptor Acceptor COMU Use COMU / DIPEA (Forms highly reactive Oxyma ester) Donor->COMU TFFH Use TFFH / DIPEA (In situ Acyl Fluoride generation) Acceptor->TFFH Result Successful Amide Bond Formation COMU->Result TFFH->Result

Fig 1: Decision matrix for coupling sterically hindered 5,5-dimethylpipecolic acid in SPPS.

Quantitative Reagent Efficacy

The table below summarizes the causality behind reagent selection when coupling an incoming amino acid onto the highly shielded secondary amine of resin-bound 5,5-dimethyl-Pip.

Coupling Reagent SystemActive Intermediate FormedSteric Profile of IntermediateTypical Conversion (%)
DIC / HOBt OBt EsterVery Bulky< 15%
HATU / DIPEA OAt EsterBulky35 - 50%
COMU / DIPEA Oxyma EsterBulky45 - 60%
TFFH / DIPEA Acyl FluorideMinimal (Small Leaving Group)> 95%

Data synthesized from comparative steric hindrance SPPS optimization studies[2],[4].

Materials and Reagents

  • Resin: Rink Amide AM resin (or equivalent depending on desired C-terminus).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, anhydrous).

  • Amino Acids: Fmoc-5,5-dimethyl-Pip-OH, and standard Fmoc-protected amino acids.

  • Coupling Reagents:

    • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[3].

    • TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate)[4].

  • Bases & Deprotection: N,N-Diisopropylethylamine (DIPEA), 20% Piperidine in DMF.

Step-by-Step Experimental Protocols

Protocol A: Coupling Fmoc-5,5-dimethyl-Pip-OH (Acting as Acyl Donor)

Use this protocol when attaching 5,5-dimethyl-Pip to the unhindered primary amine of the growing peptide chain.

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5×) and DCM (3×).

  • Pre-activation: In a separate vial, dissolve 4.0 equivalents (relative to resin loading) of Fmoc-5,5-dimethyl-Pip-OH and 3.9 equivalents of COMU in minimal DMF.

  • Base Addition: Add 8.0 equivalents of DIPEA to the vial. The solution will typically undergo a visual color change, indicating the formation of the active Oxyma ester[3]. Allow to pre-activate for exactly 2 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Washing & Validation: Wash the resin with DMF (5×) and DCM (3×). Validate coupling completion using a standard Kaiser test.

Protocol B: Coupling ONTO 5,5-dimethyl-Pip (Acting as Acyl Acceptor)

Use this protocol when adding the next amino acid to the highly shielded secondary amine of 5,5-dimethyl-Pip.

  • Extended Deprotection: Treat the resin-bound Fmoc-5,5-dimethyl-Pip with 20% piperidine in DMF for 2 × 15 minutes. Note: The steric bulk slows down Fmoc removal; extended time is required. Wash with DMF (5×) and DCM (3×).

  • Acyl Fluoride Generation: In a separate dry vial, dissolve 4.0 equivalents of the incoming Fmoc-AA-OH and 4.0 equivalents of TFFH in anhydrous DCM/DMF (1:1 v/v). Note: TFFH operates highly efficiently in DCM-rich environments.

  • Activation: Add 8.0 equivalents of DIPEA. Agitate the mixture for 10–15 minutes. This extended pre-activation is strictly required to ensure complete conversion of the carboxylic acid to the acyl fluoride intermediate[4].

  • Coupling: Transfer the acyl fluoride solution to the resin. Agitate for 2 hours at room temperature. (If a microwave peptide synthesizer is available, heat to 50°C for 15 minutes).

  • Washing & Validation (Self-Validating Step): Wash the resin with DMF (5×) and DCM (3×). Critical: You must use the Chloranil test to check for unreacted secondary amines. The standard Kaiser test will yield a false negative on the secondary amine of pipecolic acid derivatives. If the Chloranil test shows blue/green beads, repeat steps 2–4 with fresh reagents (double coupling)[2].

References

1.[5] MIBiG 3.0: A community-driven effort to annotate experimentally validated biosynthetic gene clusters. Nucleic Acids Research / National Science Foundation. 5 2.[2] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem. 2 3.[1] Chapter 16: Natural Products in the Post-genomic Era. Royal Society of Chemistry. 1 4.[3] COMU: a third generation of uronium-type coupling reagents. PubMed / NIH.3 5.[4] A Comparative Guide to TFFH and BTFFH Coupling Reagents in Peptide Synthesis. BenchChem. 4 6. Powerful and Easy Peptide Coupling Reagent | TFFH. Tokyo Chemical Industry Co., Ltd. (TCI).

Sources

Method

Application Note: High-Efficiency Solid Phase Peptide Synthesis (SPPS) of Sterically Hindered Sequences

Abstract The synthesis of peptides containing sterically hindered amino acids (e.g., Aib, N-methylated residues, -branched Val/Ile/Thr) or "difficult sequences" prone to aggregation presents a significant challenge in dr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of peptides containing sterically hindered amino acids (e.g., Aib, N-methylated residues,


-branched Val/Ile/Thr) or "difficult sequences" prone to aggregation presents a significant challenge in drug discovery. Standard SPPS protocols often result in deletion sequences and low crude purity. This guide details an optimized workflow utilizing high-efficiency coupling reagents (COMU/PyAOP), chaotropic solvent systems, and microwave irradiation to overcome the energy barriers imposed by steric obstruction.

The Steric Challenge: Mechanism of Failure

Steric hindrance in SPPS operates through two distinct mechanisms that often synergize to halt synthesis:

  • Local Steric Obstruction: Bulky side chains (or N-methylation) physically block the trajectory of the incoming activated amino acid toward the nucleophilic N-terminus.

  • Intermolecular Aggregation: As the peptide grows, hydrophobic residues or specific alternating sequences promote

    
    -sheet formation between chains on the resin.[1] This "gelation" collapses the resin matrix, burying the N-terminus.[1]
    
Visualization: The Kinetic Barrier

The following diagram illustrates the decision matrix required when encountering these barriers.

G Start Sequence Analysis Check Risk Factor Check: 1. N-Methyl/Aib? 2. β-Branched (Val/Ile/Thr)? 3. Hydrophobic Run >5AA? Start->Check Standard Standard Protocol (HBTU/DIC + DMF) Check->Standard Low Risk Hindered High-Energy Protocol Check->Hindered High Risk Monitor QC Monitor: Chloranil Test Standard->Monitor Solvent Solvent Modification: Use NMP or DMF + 0.1M LiCl Hindered->Solvent Reagent Reagent Switch: COMU or PyAOP Solvent->Reagent Energy Energy Input: Microwave (75°C) or Double Coupling (2x 1hr) Reagent->Energy Energy->Monitor

Figure 1: Decision tree for selecting synthesis pathways based on sequence steric risk.

Strategic Optimization

Resin Selection

For hindered peptides, the density of the growing chains is critical.[2] High loading promotes aggregation.

  • Recommendation: Use ChemMatrix (PEG-based) or low-loading Polystyrene (0.2 – 0.4 mmol/g) . PEG-based resins swell better in both polar and non-polar solvents, allowing better reagent penetration [1].

Coupling Reagents: Beyond HBTU

Standard reagents like HBTU or HCTU are often insufficient for N-methylated or Aib residues. Phosphonium and Oxyma-based uronium salts are preferred.

ReagentClassEfficiency (Hindered)Racemization RiskNotes
HATU Uronium (HOAt)HighLowThe "Gold Standard" historically.[3] Excellent for macrocyclization.
COMU Uronium (Oxyma)Very HighVery LowSafer (non-explosive) alternative to HATU.[4] Superior solubility in DMF [2].
PyAOP PhosphoniumExtremely HighLowPreferred for N-methyl-to-N-methyl couplings where uroniums fail [3].
DIC/Oxyma CarbodiimideHighLowestBest for microwave synthesis to prevent capping by guanidinylation.
Solvents and Chaotropes

To disrupt


-sheets (aggregation):
  • Base Solvent: Switch from DMF to NMP (N-methylpyrrolidone).

  • Chaotropic Additives: Add 0.1 M LiCl or Pseudo-prolines to the coupling mixture. These salts disrupt the hydrogen bonding network stabilizing the aggregates.

Detailed Protocols

Protocol A: Microwave-Assisted Coupling (Automated/Manual)

Best for: Aib, Aib-Aib junctions, and long hydrophobic sequences.

Reagents:

  • Activator: 1.0 M DIC in DMF.

  • Base: 1.0 M Oxyma Pure in DMF (Avoid HOBt/HOAt in microwave due to thermal instability).

  • Amino Acid: 0.2 M in DMF.

Procedure:

  • Deprotection: 20% Piperidine in DMF with 0.1 M Oxyma (to suppress aspartimide formation).

    • Microwave: 75°C for 3 minutes.

  • Wash: DMF (4 x 10 mL).

  • Coupling:

    • Add Amino Acid (5 eq), DIC (5 eq), and Oxyma (5 eq).

    • Microwave:75°C for 5 minutes .

    • Note for Cys/His: Limit temperature to 50°C to prevent racemization [4].

    • Note for Arg: Limit to 50°C to prevent

      
      -lactam formation.
      
  • Wash: DMF (4 x 10 mL).

Protocol B: Manual Double-Coupling (Room Temperature)

Best for: N-methylated amino acids or when microwave is unavailable.

Reagents:

  • Activator: HATU or COMU.

  • Base: DIEA (Diisopropylethylamine).

Procedure:

  • Pre-activation: Dissolve Amino Acid (4 eq) and HATU/COMU (3.9 eq) in minimum DMF. Add DIEA (8 eq). Shake for 30 seconds . (Do not over-activate; active esters hydrolyze).

  • Coupling 1: Add mixture to resin. Agitate for 60 minutes .

  • Drain & Wash: DMF (1 x). Do not perform extensive washes yet.

  • Coupling 2: Repeat step 1 and add fresh mixture to resin. Agitate for 60 minutes to overnight .

  • Wash: DMF (5 x 10 mL).

  • QC: Perform Chloranil Test (See Section 5).

Monitoring & Quality Control

The standard Kaiser (Ninhydrin) test relies on primary amines.[5][6][7] It will fail (false negative) for N-methylated amino acids or secondary amines (like Proline).

The Chloranil Test (For Secondary Amines)

This test detects secondary amines with high sensitivity [5].

  • Sample: Take ~10-20 resin beads in a small glass tube.

  • Wash: Wash beads 3x with Ethanol to remove DMF (DMF can interfere).

  • Reagent A: Add 2 drops of 2% Acetaldehyde in DMF.

  • Reagent B: Add 2 drops of 2% Chloranil in DMF.

  • Wait: Allow to stand for 5 minutes at room temperature.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (Uncoupled secondary amine present -> Recouple).

    • Colorless/Yellow Beads: Negative (Coupling complete).

Troubleshooting Logic

When a coupling fails despite optimization, use the following logic to diagnose the root cause.

Troubleshooting Failure Incomplete Coupling (Positive Chloranil) Step1 Double Couple (Change Solvent to NMP) Failure->Step1 Step2 Check Aggregation Step1->Step2 Still Fails Action1 Use Magic Mixture (DCM/DMF/NMP + 1% Triton) Step2->Action1 Suspect Aggregation Action2 Cap Unreacted Amines (Acetic Anhydride) Action1->Action2 Final Attempt Failed Result Proceed with Deletion Sequence Action2->Result

Figure 2: Troubleshooting workflow for persistent coupling failures.

References

  • Garcia-Martin, F., et al. (2006). ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides. J. Comb. Chem. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[4] Chemical Reviews. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. Link

  • Collins, J.M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS).[8] Organic Letters. Link

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase.[6][7][9] Peptide Research.[6][9] Link

Sources

Application

Application Note &amp; Protocol: Efficient Fmoc-Protection of 5,5-Dimethylpiperidine-2-carboxylic Acid for Advanced Peptide Synthesis

Introduction: The Strategic Value of Non-Proteinogenic Amino Acids in Drug Discovery In the landscape of modern drug development, the incorporation of non-proteinogenic amino acids into peptide-based therapeutics is a tr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Non-Proteinogenic Amino Acids in Drug Discovery

In the landscape of modern drug development, the incorporation of non-proteinogenic amino acids into peptide-based therapeutics is a transformative strategy.[1][2] These unique structural motifs offer a pathway to overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. 5,5-Dimethylpiperidine-2-carboxylic acid, a cyclic non-proteinogenic amino acid, presents a valuable scaffold for inducing specific secondary structures and enhancing resistance to enzymatic degradation in peptidomimetics. The successful integration of this building block into peptide sequences via solid-phase peptide synthesis (SPPS) is critically dependent on its effective and regioselective N-α-protection.[1]

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of contemporary SPPS, favored for its remarkable stability under acidic conditions and its facile cleavage under mild basic conditions.[3][4] This orthogonality allows for the selective deprotection of the α-amino group without compromising acid-labile side-chain protecting groups, a fundamental requirement for the stepwise assembly of complex peptides.[1] This guide provides a comprehensive, field-proven protocol for the Fmoc-protection of 5,5-dimethylpiperidine-2-carboxylic acid, underpinned by a detailed mechanistic rationale and practical troubleshooting advice to empower researchers in the synthesis of novel peptide-based therapeutics.

Mechanism and Scientific Rationale: The Chemistry of Fmoc Protection

The N-protection of 5,5-dimethylpiperidine-2-carboxylic acid with an Fmoc group is achieved through the nucleophilic attack of the secondary amine of the piperidine ring on an electrophilic Fmoc-donating reagent.[3][5] The two most prevalent reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu).[3][6]

  • Fmoc-Cl: This classic reagent reacts under Schotten-Baumann conditions, typically in a biphasic system of an organic solvent (like dioxane) and an aqueous basic solution (e.g., sodium bicarbonate).[3][5] The base is essential to neutralize the hydrochloric acid byproduct generated during the reaction.[5] While effective, Fmoc-Cl is sensitive to moisture and heat, which can complicate handling and storage.[3][5]

  • Fmoc-OSu: This reagent has gained wider acceptance due to its enhanced stability and ease of handling compared to Fmoc-Cl.[3][7] The reaction with Fmoc-OSu also proceeds under basic conditions, where the amine nucleophile attacks the carbonyl carbon of the Fmoc-OSu, leading to the formation of the desired Fmoc-protected amino acid and N-hydroxysuccinimide as a soluble byproduct.

The choice of base is critical for the success of the reaction. An inorganic base like sodium bicarbonate or sodium carbonate is commonly used in aqueous-organic solvent mixtures. The basic conditions facilitate the deprotonation of the amino acid's carboxylic acid group, enhancing its solubility in the aqueous phase, while the amine remains sufficiently nucleophilic to react with the Fmoc reagent in the organic phase.

The fluorenyl group of the Fmoc moiety is characterized by its strong UV absorbance, a property that is invaluable for monitoring the progress of reactions, such as the deprotection steps during SPPS.[4][6]

Experimental Protocol: Fmoc-Protection of 5,5-Dimethylpiperidine-2-carboxylic Acid

This protocol details a robust method for the Fmoc-protection of 5,5-dimethylpiperidine-2-carboxylic acid using Fmoc-OSu.

Materials and Reagents:

  • 5,5-Dimethylpiperidine-2-carboxylic acid

  • N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Hexanes

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bars

  • Separatory Funnel

  • Standard Glassware (Erlenmeyer flasks, beakers, graduated cylinders)

Step-by-Step Procedure:

  • Dissolution of the Amino Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5,5-dimethylpiperidine-2-carboxylic acid in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir the mixture at room temperature until the amino acid is fully dissolved.

  • Addition of Fmoc-OSu: In a separate container, dissolve 1.05 equivalents of Fmoc-OSu in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution at room temperature over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting amino acid.

  • Work-up and Extraction:

    • Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the 1,4-dioxane.

    • Dilute the remaining aqueous solution with deionized water and transfer it to a separatory funnel.

    • Wash the aqueous layer twice with ethyl acetate to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 1 M HCl. The Fmoc-protected product will precipitate as a white solid.

    • Extract the acidified aqueous layer three times with ethyl acetate.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude Fmoc-5,5-dimethylpiperidine-2-carboxylic acid.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Workflow

Fmoc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Isolation & Purification start Dissolve Amino Acid in Dioxane/aq. NaHCO3 mix Combine Solutions & Stir 12-24h start->mix reagent Dissolve Fmoc-OSu in Dioxane reagent->mix remove_dioxane Remove Dioxane (Rotovap) mix->remove_dioxane Reaction Complete wash_EtOAc Wash with Ethyl Acetate remove_dioxane->wash_EtOAc acidify Acidify with HCl to pH 2-3 wash_EtOAc->acidify extract Extract with Ethyl Acetate (3x) acidify->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate (Rotovap) dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end_product Fmoc-Protected Amino Acid purify->end_product

Caption: Workflow for the Fmoc-protection of 5,5-dimethylpiperidine-2-carboxylic acid.

Quantitative Data and Expected Outcomes

ParameterExpected Value/Observation
Reaction Time 12 - 24 hours
Typical Yield 85 - 95%
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., DCM, DMF, Ethyl Acetate)
Purity (Crude) >90% (often suitable for direct use in SPPS)
Analytical Methods TLC, ¹H NMR, ¹³C NMR, Mass Spectrometry

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend the reaction time. Ensure the pH of the initial solution is basic enough to deprotonate the carboxylic acid.
Loss of product during work-up.Ensure the aqueous layer is sufficiently acidified (pH 2-3) to fully precipitate the product before extraction. Perform multiple extractions with ethyl acetate.
Presence of Starting Material Insufficient Fmoc-OSu.Use a slight excess (1.05-1.1 equivalents) of Fmoc-OSu.
Oily Product Instead of Solid Presence of residual solvent or impurities.Ensure complete removal of solvents under high vacuum. Purify the product by flash column chromatography.
Difficulty in Dissolving Amino Acid Incorrect solvent system or pH.Ensure a 1:1 ratio of dioxane to aqueous bicarbonate. Gently warm the mixture if necessary, but cool to room temperature before adding Fmoc-OSu.

Conclusion

The protocol described herein provides a reliable and efficient method for the N-α-Fmoc-protection of 5,5-dimethylpiperidine-2-carboxylic acid. The use of the stable and easy-to-handle Fmoc-OSu reagent, coupled with a straightforward work-up procedure, makes this protocol amenable to both small-scale and larger-scale syntheses. The resulting Fmoc-protected amino acid is a key building block for the synthesis of novel peptidomimetics with potentially enhanced therapeutic properties. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently prepare this valuable compound for application in advanced drug discovery programs.

References

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. [Link]

  • ResearchGate. Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Thieme. Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • National Institutes of Health. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. [Link]

Sources

Method

Application Note: Synthesis, Cyclization, and Validation of Conformationally Constrained RGD Peptides

Introduction & Mechanistic Rationale The Arg-Gly-Asp (RGD) tripeptide sequence is a ubiquitous recognition motif found in extracellular matrix (ECM) proteins such as fibronectin, vitronectin, and fibrinogen. It serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Arg-Gly-Asp (RGD) tripeptide sequence is a ubiquitous recognition motif found in extracellular matrix (ECM) proteins such as fibronectin, vitronectin, and fibrinogen. It serves as the primary ligand for several critical integrin receptors, most notably


v

3,

v

5, and

IIb

3[1]. Because integrin

v

3 is heavily overexpressed on the activated endothelial cells of tumor neovasculature and various solid tumor cells, it has become a premier target for oncological theranostics and anti-angiogenic drug development[2].

The Causality of Conformational Constraint: Linear RGD peptides exhibit high conformational flexibility in solution, making them highly susceptible to rapid proteolytic degradation and resulting in low receptor subtype selectivity[3]. To transform the RGD motif into a potent, selective therapeutic or diagnostic agent, researchers employ conformational constraint via macrocyclization.

By synthesizing a head-to-tail cyclic pentapeptide and strategically incorporating a D-amino acid (e.g., D-Phenylalanine, 'f'), the peptide backbone is forced into a rigid type II' ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-turn. This specific topology projects the charged side chains of Arginine and Aspartic acid outward at the exact distance and angle required to dock flawlessly into the 

v

3 integrin binding pocket, drastically increasing both binding affinity and plasma stability[4].

Quantitative Comparison: Integrin Binding Affinities

The thermodynamic advantage of rigidifying the RGD sequence is clearly reflected in competitive binding assays. The table below summarizes the half-maximal inhibitory concentrations (IC


) of various RGD constructs against integrin 

v

3, demonstrating the superiority of constrained and multivalent architectures[3][4].
Peptide ConstructStructure TypeIntegrin

v

3 IC

(nM)
Mechanistic Advantage
Linear RGDfV Flexible Linear~72.0Baseline affinity; highly susceptible to proteases.
c(RGDfK) Constrained Monomer38.5 ± 4.5Locked

-turn; high stability; Lysine provides a conjugation handle.
c(RGDfV) Constrained Monomer3.3Optimal hydrophobic interaction via Valine in the binding pocket.
DOTA-3P-RGD

Constrained Bivalent8.0 ± 2.8Bivalency allows simultaneous binding to adjacent integrin receptors.

Experimental Workflow

The synthesis of c(RGDfK) requires a biphasic approach: Solid-Phase Peptide Synthesis (SPPS) to generate the linear precursor, followed by high-dilution solution-phase macrocyclization.

SynthesisWorkflow N1 Resin Loading (2-CTC Resin) N2 Fmoc SPPS (Iterative Coupling) N1->N2 Fmoc-AA-OH N3 Mild Cleavage (1% TFA in DCM) N2->N3 Protected Linear N4 High-Dilution Cyclization (PyBOP, DIPEA, DMF) N3->N4 Head-to-Tail N5 Global Deprotection (95% TFA, Scavengers) N4->N5 Remove tBu/Pbf/Boc N6 RP-HPLC Purification (>95% Purity) N5->N6 Crude c(RGDfK)

Workflow for the synthesis of conformationally constrained c(RGDfK) peptides.

Detailed Protocols: Synthesis of c(RGDfK)

This protocol utilizes a self-validating methodology to synthesize c(RGDfK) . To prevent C-terminal epimerization (racemization) during the critical macrocyclization step, Glycine (an achiral amino acid) is strategically selected as the C-terminal residue of the linear precursor[5]. The linear sequence synthesized is: NH2-Asp(OtBu)-D-Phe-Lys(Boc)-Arg(Pbf)-Gly-OH.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

Rationale: 2-Chlorotrityl chloride (2-CTC) resin is utilized because it allows for the cleavage of the peptide from the solid support under extremely mild acidic conditions, leaving the side-chain protecting groups (OtBu, Boc, Pbf) completely intact for solution-phase cyclization[6].

  • Resin Swelling: Swell 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) in anhydrous Dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading: Dissolve 1.2 eq of Fmoc-Gly-OH and 4.0 eq of N,N-Diisopropylethylamine (DIPEA) in DCM. Add to the resin and agitate for 2 hours.

  • Capping: Add 1 mL of Methanol (MeOH) to the reaction vessel and agitate for 15 minutes to cap unreacted trityl chloride sites, preventing truncation errors.

  • Iterative Assembly:

    • Deprotection: Treat resin with 20% piperidine in Dimethylformamide (DMF) for 2 × 10 min.

    • Coupling: Dissolve 3.0 eq of the next Fmoc-amino acid (e.g., Fmoc-Arg(Pbf)-OH), 3.0 eq of HBTU, and 6.0 eq of DIPEA in DMF. Add to resin and agitate for 45 minutes[7].

    • Sequence: Proceed sequentially with Fmoc-Lys(Boc)-OH, Fmoc-D-Phe-OH, and Fmoc-Asp(OtBu)-OH.

    • Final Deprotection: Remove the N-terminal Fmoc group from the final Asp residue.

Validation Checkpoint: After every coupling step, perform a Kaiser Test. A yellow solution confirms complete coupling (self-validated). A blue solution indicates unreacted primary amines, dictating that the coupling step must be repeated before proceeding.

Phase 2: Mild Cleavage of the Protected Linear Peptide
  • Cleavage Cocktail: Treat the resin with 1% Trifluoroacetic acid (TFA) in DCM (10 mL) for 3 × 10 minutes.

  • Filtration: Filter the cleavage solution into a flask containing 10% pyridine in MeOH to immediately neutralize the TFA and prevent premature removal of the side-chain protecting groups.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude protected linear peptide: NH2-Asp(OtBu)-D-Phe-Lys(Boc)-Arg(Pbf)-Gly-OH.

Validation Checkpoint: Analyze the crude product via LC-MS. The presence of the target mass


 with all protecting groups intact validates the success of the SPPS phase.
Phase 3: High-Dilution Head-to-Tail Cyclization

Rationale: Macrocyclization is an entropically unfavorable process. Performing the reaction at high dilution (0.5 mM) kinetically favors intramolecular ring closure over intermolecular oligomerization/dimerization[5]. PyBOP is selected as the coupling reagent due to its high efficiency in mediating sterically hindered macrocyclizations without promoting epimerization.

  • Dilution: Dissolve the protected linear peptide in anhydrous DMF to achieve a final peptide concentration of exactly 0.5 mM.

  • Activation: Add 3.0 eq of PyBOP and 3.0 eq of HOBt to the solution.

  • Base Addition: Add 6.0 eq of DIPEA dropwise while stirring vigorously.

  • Reaction: Stir the solution at room temperature for 24 hours.

Validation Checkpoint: Monitor the reaction via LC-MS. The complete disappearance of the linear precursor mass and the emergence of the


 mass confirms successful cyclization. The absence of 

confirms that the high-dilution conditions successfully prevented dimerization.
Phase 4: Global Deprotection & Purification
  • Solvent Removal: Concentrate the cyclized peptide solution under high vacuum.

  • Deprotection Cocktail: Treat the residue with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H2O (95:2.5:2.5 v/v/v) for 3 hours at room temperature[8]. Causality: TIS acts as a carbocation scavenger to prevent the re-alkylation of the highly reactive Arginine and Lysine side chains by the cleaved tBu/Boc/Pbf groups.

  • Precipitation: Concentrate the TFA solution to ~2 mL, then precipitate the peptide by adding ice-cold diethyl ether. Centrifuge and wash the pellet 3 times with cold ether.

  • Purification: Dissolve the crude c(RGDfK) in water/acetonitrile and purify via Preparative RP-HPLC (C18 column) using a gradient of 10–40% Acetonitrile (with 0.1% TFA) over 30 minutes. Lyophilize the pure fractions.

Biological Application & Downstream Signaling

Once synthesized and purified, c(RGDfK) acts as a potent competitive antagonist. By occupying the


v

3 integrin receptor, it prevents the binding of natural ECM ligands. This blockade disrupts the formation of focal adhesions, subsequently starving the cell of critical survival signals mediated by Focal Adhesion Kinase (FAK) and the PI3K/Akt pathway, ultimately inducing anoikis (detachment-induced apoptosis) in angiogenic endothelial cells[9].

IntegrinSignaling cRGD c(RGDfK) Antagonist Integrin Integrin αvβ3 (Receptor) cRGD->Integrin Competitive Binding FAK FAK (Focal Adhesion Kinase) Integrin->FAK Blocked Activation Src Src Kinase FAK->Src Blocked PI3K PI3K / Akt Pathway (Survival) Src->PI3K Blocked Apoptosis Apoptosis / Anoikis (End Result) PI3K->Apoptosis Induced by Inhibition

Mechanism of action: c(RGDfK) competitively inhibits integrin αvβ3 signaling.

References

Sources

Application

Mechanistic Rationale: The Causality of Conformational Restriction

Application Note: 5,5-Dimethylpiperidine-2-carboxylic Acid as a High-Fidelity -Turn Inducer in Peptidomimetic Design In the development of peptide-based therapeutics, linear sequences often suffer from high conformationa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5,5-Dimethylpiperidine-2-carboxylic Acid as a High-Fidelity


-Turn Inducer in Peptidomimetic Design 

In the development of peptide-based therapeutics, linear sequences often suffer from high conformational flexibility, leading to poor target affinity and rapid proteolytic degradation. To engineer bioactivity, researchers must lock the peptide backbone into defined secondary structures, most notably the


-turn, which is critical for receptor binding in hormones like Gonadotropin-Releasing Hormone (GnRH)[1].

While natural amino acids like L-Proline and synthetic analogs like Piperidine-2-carboxylic acid (Pip) are classical turn inducers[2], they still exhibit conformational equilibrium between multiple folded states. 5,5-dimethylpiperidine-2-carboxylic acid (5,5-diMePip) represents a next-generation rigidifying scaffold. The introduction of a gem-dimethyl group at the C5 position of the piperidine ring exerts a profound Thorpe-Ingold effect . This steric bulk severely penalizes chair-to-boat ring inversions and restricts the rotation of the adjacent secondary amine. Consequently, the


 and 

dihedral angles of the peptide backbone are thermodynamically locked, effectively forcing the sequence into a singular, highly populated

-turn conformation (typically Type I or Type II, depending on the stereocenter at C2)[3].

By understanding the causality of this steric clash, drug development professionals can strategically deploy 5,5-diMePip to rigidify catalytic peptides, enhance protein-protein interaction (PPI) inhibitors, and stabilize macrocycles.

Quantitative Data Presentation: Conformational Benchmarks

To justify the use of 5,5-diMePip over standard residues, it is essential to compare their thermodynamic and synthetic profiles. The table below summarizes the conformational parameters and the inherent synthetic difficulty caused by the steric shielding of the secondary amine.

Table 1: Conformational and Synthetic Profiling of Turn Inducers

Turn InducerRing SizeSteric BulkPreferred Turn Type

/

Angle Restriction
Synthetic Coupling Difficulty
L-Proline 5-memberedLowType I / IIModerateLow
L-Pip 6-memberedMediumType I / IIHighModerate
L-5,5-diMePip 6-memberedVery HighType I / II (Rigid)Absolute (Locked)Very High

Self-Validating Experimental Protocols

Because of the massive steric bulk of the gem-dimethyl group, standard Solid-Phase Peptide Synthesis (SPPS) protocols will fail when coupling onto the secondary amine of 5,5-diMePip. The following protocols are engineered as self-validating systems , meaning each step contains a built-in analytical checkpoint to prevent the propagation of errors.

Protocol A: Microwave-Assisted SPPS of 5,5-diMePip Peptides

Objective: Successfully couple Fmoc-5,5-diMePip-OH to a growing peptide chain, and subsequently couple the next amino acid onto its highly hindered secondary amine.

Reagents:

  • Fmoc-5,5-diMePip-OH (3.0 eq)

  • HATU / HOAt (3.0 eq each)

  • COMU (3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • 20% Piperidine in DMF

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 2 × 10 mins.

    • Validation Checkpoint: Monitor the UV absorbance of the deprotection effluent at 301 nm. Proceed only when the absorbance plateaus, confirming complete Fmoc removal.

  • Coupling of 5,5-diMePip: Pre-activate Fmoc-5,5-diMePip-OH with HATU/HOAt and DIPEA in DMF for 3 minutes. Add to the resin and agitate for 2 hours at room temperature.

    • Causality: HOAt is prioritized over HOBt due to the neighboring-group effect of its nitrogen atom, which accelerates the coupling of hindered amino acids.

  • Primary Amine Validation: Perform a standard Kaiser test.

    • Validation Checkpoint: The beads should remain colorless/yellow. A blue color indicates incomplete coupling. If blue, repeat Step 2.

  • Deprotection of 5,5-diMePip: Treat with 20% piperidine in DMF (2 × 10 mins).

  • Coupling the Next Amino Acid (Critical Step): Pre-activate the next Fmoc-AA-OH with COMU and DIPEA. Add to the resin and heat to 75°C in a microwave peptide synthesizer for 15 minutes.

    • Causality: Standard carbodiimides (DIC) cannot penetrate the steric shield created by the 5,5-dimethyl groups. COMU forms a highly reactive, less sterically demanding uronium intermediate that forces the reaction forward under thermal kinetic energy.

  • Secondary Amine Validation: Perform a Chloranil Test .

    • Causality & Validation: The Kaiser test cannot detect the secondary amine of 5,5-diMePip and will yield a false negative. The Chloranil test specifically detects secondary amines. If the beads turn blue/green, the coupling failed. Proceed to microcleavage only if the beads remain colorless.

  • Microcleavage LC-MS: Cleave 5 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the mass shift corresponding to the successful addition of the next amino acid.

SPPS_Validation_Workflow A Resin-Bound Peptide B Fmoc Deprotection (UV Monitored) A->B C Couple Fmoc-5,5-diMePip-OH (HATU/HOAt) B->C D Kaiser Test (Validation Checkpoint) C->D D->C If Positive (Recouple) E Couple Next AA (COMU, 75°C MW) D->E If Negative F Chloranil Test & LC-MS (Validation Checkpoint) E->F F->E Incomplete (Recouple) G Global Cleavage F->G Mass Confirmed

Self-validating SPPS workflow for coupling sterically hindered 5,5-diMePip residues.

Protocol B: Conformational Validation via NMR Temperature Titration

Objective: Prove that the insertion of 5,5-diMePip successfully induced a stable


-turn by measuring intramolecular hydrogen bonding.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified peptide in 600 µL of DMSO-

    
     (or H
    
    
    
    O/D
    
    
    O 9:1 if water-soluble) to a concentration of 2-5 mM.
  • 1H-NMR Acquisition: Acquire 1D 1H-NMR spectra at 5 K intervals from 298 K to 328 K (e.g., 298 K, 303 K, 308 K, 313 K, 318 K, 323 K, 328 K).

  • Chemical Shift Tracking: Track the chemical shift (

    
    , in ppm) of the amide (NH) protons across the temperature gradient.
    
  • Data Analysis (The Validation System): Calculate the temperature coefficient (

    
    ) in ppb/K for each amide proton.
    
    • Causality: In a stable

      
      -turn, the carbonyl oxygen of residue 
      
      
      
      forms a hydrogen bond with the amide proton of residue
      
      
      . Because this proton is locked in an intramolecular bond, it is shielded from the solvent and its chemical shift will not change significantly with temperature.
    • Validation Checkpoint: An amide proton with a

      
       value more positive than -4.5 ppb/K  (e.g., -2.0 ppb/K) definitively validates the presence of a stable, solvent-shielded hydrogen bond, confirming the 
      
      
      
      -turn. Values more negative than -4.5 ppb/K indicate a floppy, solvent-exposed random coil.

Conformational_Pathway Linear Linear Unstructured Peptide Inducer Insertion of 5,5-diMePip Linear->Inducer Steric Thorpe-Ingold Effect (gem-dimethyl compression) Inducer->Steric Angle Restriction of φ/ψ Angles Steric->Angle Folded Stabilized β-Turn Conformation Angle->Folded Target High-Affinity Receptor Binding Folded->Target

Thermodynamic pathway of 5,5-diMePip inducing a stable beta-turn for receptor binding.

References

  • Strategies for Fine-Tuning the Conformations of Cyclic Peptides Chemical Reviews (ACS)
  • Machine Learning to Develop Peptide Catalysts: Successes, Limitations, and Opportunities ACS C
  • Novel peptidomimetics related to gonadotropin-releasing hormone (GnRH) MedChemComm (RSC Publishing)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Diketopiperazine (DKP) Formation in Pipecolic Acid-Containing Peptides

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for mitigating Diketopiperazine (DKP) formation during the Solid-Phase Peptide Synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for mitigating Diketopiperazine (DKP) formation during the Solid-Phase Peptide Synthesis (SPPS) of sequences containing pipecolic acid (Pip) or its derivatives.

Section 1: Diagnostic FAQs

Q: Why is my synthesis yield exceptionally low when pipecolic acid is at the C-terminus or penultimate position? A: You are likely experiencing "traceless" DKP formation. When the Fmoc group of the second amino acid is removed, the liberated free amine attacks the C-terminal ester bond linking the peptide to the resin. This cleaves the dipeptide as a cyclic DKP byproduct, which is washed away during synthesis, leaving unreacted resin and resulting in a near-zero yield of the target peptide without an obvious impurity peak ()[1].

Q: How can I analytically confirm DKP formation if it is "traceless"? A: Collect the flow-through from the Fmoc deprotection step of the second amino acid. Analyze this wash fraction via LC-MS. You will observe a mass corresponding to the cyclic dipeptide (e.g., cyclo(Aa2-Pip)) rather than the expected dibenzofulvene-piperidine adduct alone ()[1].

Section 2: Mechanistic Deep Dive

Q: Why are pipecolic acid derivatives so prone to DKP formation compared to standard amino acids? A: Pipecolic acid is a six-membered cyclic imino acid. Similar to proline, its cyclic structure heavily favors the cis-amide bond conformation ()[2]. This cis geometry brings the N-terminal amine of the penultimate residue into close spatial proximity with the C-terminal ester carbonyl. Under basic conditions (like standard 20% piperidine deprotection), this proximity drastically lowers the activation energy for an intramolecular nucleophilic attack, rapidly forming the stable six-membered DKP ring ()[3].

DKP_Mechanism A Fmoc-Aa-Pip-Resin (Protected Dipeptide) B Base (e.g., 20% Piperidine) A->B Deprotection C H2N-Aa-Pip-Resin (Free Amine) B->C D Intramolecular Nucleophilic Attack (cis-amide conformation favored) C->D Spontaneous E Diketopiperazine (DKP) (Cyclic Byproduct) D->E Cleavage F Truncated Peptide / Cleaved Resin D->F

Mechanism of base-catalyzed diketopiperazine formation in pipecolic acid derivatives.

Section 3: Troubleshooting Guide & Solutions

Issue 1: DKP Cleavage at the Dipeptide Stage (C-Terminal Pip)
  • Cause: Standard ester-linked resins (like Wang resin) are highly susceptible to nucleophilic attack ()[1].

  • Solution: Switch to 2-Chlorotrityl Chloride (2-CTC) resin.

  • Causality: The bulky trityl group of the 2-CTC linker creates massive steric hindrance around the ester linkage. This physical barrier blocks the nucleophilic attack of the free amine on the carbonyl carbon, effectively shutting down the DKP pathway ()[4].

Issue 2: DKP Formation Occurring Despite Using 2-CTC Resin
  • Cause: While 2-CTC mitigates C-terminal cleavage, severe DKP formation can still occur during the Fmoc deblocking of the dipeptide if standard 20% piperidine is used, due to its strong base catalysis ()[2].

  • Solution: Implement an optimized, milder Fmoc-removal cocktail: 2% DBU and 5% Piperazine in NMP ()[1].

  • Causality: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic base that rapidly removes the Fmoc group. Piperazine acts as a scavenger for the dibenzofulvene byproduct. By replacing piperidine, this cocktail minimizes the base-catalyzed competition reaction that drives cyclization ()[2].

Issue 3: Sequence is Intractable Even with Optimized Deprotection
  • Solution: Utilize a pre-formed Fmoc-dipeptide building block (e.g., Fmoc-Aa-Pip-OH) ()[4].

  • Causality: By coupling the first two amino acids as a single pre-formed unit, you completely bypass the dipeptidyl-resin intermediate stage, eliminating the opportunity for intramolecular cyclization ()[1].

Troubleshooting_Workflow Start Detect Mass Loss (-Dipeptide Mass) Q1 Is Pip at the C-terminus (Position 1 or 2)? Start->Q1 Sol1 Use 2-CTC Resin (Steric Hindrance) Q1->Sol1 Yes Q2 Is Pip internal (Mid-sequence)? Q1->Q2 No Sol2 Use 2% DBU / 5% Piperazine in NMP Q2->Sol2 Yes Sol3 Use Pre-formed Fmoc-Dipeptide Block Q2->Sol3 Alternative

Decision tree for troubleshooting DKP formation in pipecolic acid sequences.

Section 4: Quantitative Data: Impact of Deprotection Conditions

The following table summarizes the sequence-dependent DKP formation rates observed during the Fmoc deblocking of susceptible dipeptides, demonstrating the necessity of optimized solvent and base selection ()[2].

Deprotection ConditionSolventDKP Formation (%)Efficacy Rating
20% PiperidineDMF~13.8%Poor
5% PiperidineDMF~12.2%Poor
5% PiperazineNMP< 4.0%Good
2% DBU + 5% Piperazine NMP Minimal Excellent

Section 5: Experimental Protocols

Protocol 1: Loading Pipecolic Acid onto 2-CTC Resin

This protocol utilizes steric hindrance to prevent C-terminal DKP cleavage.

  • Resin Swelling: Swell 2-CTC resin (1.0 g) in dry Dichloromethane (DCM) for 30 minutes.

  • Activation: Dissolve Fmoc-Pip-OH (1.2 eq relative to resin loading) and DIPEA (4.0 eq) in dry DCM.

  • Coupling: Add the solution to the resin and agitate for exactly 2 hours at room temperature.

  • Capping: Cap unreacted active sites by adding HPLC-grade methanol (1 mL/g resin) directly to the reaction mixture and agitate for 15 minutes.

  • Washing: Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Validation Check (Self-Validating System): Perform a standard UV spectrophotometric Fmoc loading assay at 301 nm. A loading of 0.4 - 0.6 mmol/g confirms successful attachment. If the loading is zero, the resin was likely compromised by moisture prior to coupling.

Protocol 2: Optimized Fmoc Deprotection (2% DBU / 5% Piperazine)

This protocol minimizes base-catalyzed cyclization during chain elongation.

  • Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) Piperazine in N-Methyl-2-pyrrolidone (NMP) ()[2].

  • Pre-Wash: After coupling the amino acid preceding Pip (Aa2), wash the resin thoroughly with NMP (5x).

  • Deprotection (Cycle 1): Add the optimized deprotection cocktail to the resin. Agitate for exactly 5 minutes ()[2].

  • Deprotection (Cycle 2): Drain the reaction vessel and repeat the deprotection with fresh cocktail for another 5 minutes. Do not exceed this timeframe.

  • Post-Wash: Wash the resin extensively with NMP (5x) and DCM (3x) to remove all traces of DBU, which can interfere with subsequent couplings.

  • Validation Check (Self-Validating System): Perform a Kaiser test (if Aa2 is a primary amine) or a Chloranil test (if Aa2 is a secondary amine). A positive colorimetric result confirms successful Fmoc removal without requiring prolonged, DKP-inducing basic exposure.

Section 6: References

  • Title: Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Source: PeptideChemistry URL: [Link]

  • Title: Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis Source: ACS Omega URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 5,5-Dimethylpiperidine-2-carboxylic Acid

Welcome to the technical support center for the synthesis of 5,5-dimethylpiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5,5-dimethylpiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for higher yields and purity. The information provided herein is synthesized from established chemical literature and practical experience in heterocyclic chemistry.

Proposed Synthetic Pathway

The synthesis of 5,5-dimethylpiperidine-2-carboxylic acid can be efficiently achieved through a two-step process, commencing with a suitable pyridine precursor followed by catalytic hydrogenation. This route is advantageous due to the commercial availability of related starting materials and the generally high efficiency of catalytic hydrogenation for the reduction of pyridine rings.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Catalytic Hydrogenation Start 5,5-Dimethyl-2-cyanopyridine (Hypothetical Precursor) Precursor 5,5-Dimethylpyridine-2-carboxylic acid Start->Precursor Alkaline Hydrolysis Final_Product 5,5-Dimethylpiperidine-2-carboxylic acid Precursor->Final_Product H2, Catalyst (e.g., PtO2, Rh/C) Solvent (e.g., Acetic Acid, Water) Troubleshooting_Workflow Start Start Hydrogenation Check_Progress Monitor H2 Uptake / TLC / LC-MS Start->Check_Progress Reaction_Complete Reaction Complete? Check_Progress->Reaction_Complete Workup Proceed to Work-up & Purification Reaction_Complete->Workup Yes Troubleshoot Reaction Stalled / Incomplete Reaction_Complete->Troubleshoot No Check_Purity Check Purity of Crude Product (NMR/LC-MS) Workup->Check_Purity Add_Acid Use Acidic Solvent (e.g., Acetic Acid) Troubleshoot->Add_Acid Primary Cause: Catalyst Poisoning Increase_Conditions Increase H2 Pressure / Temperature Troubleshoot->Increase_Conditions If still slow Change_Catalyst Switch to PtO2 or Rh-based Catalyst Troubleshoot->Change_Catalyst Alternative Add_Acid->Check_Progress Increase_Conditions->Check_Progress Change_Catalyst->Start Pure Product is Pure Check_Purity->Pure Yes Impure Side Products Observed Check_Purity->Impure No Recrystallize Recrystallize (e.g., Water/Alcohol) Impure->Recrystallize Lower_Temp If Decarboxylation, Lower Reaction Temp Impure->Lower_Temp Recrystallize->Pure Lower_Temp->Start

Troubleshooting

solubility issues of 5,5-dimethylpipecolic acid peptides in DMF

Technical Support Center: 5,5-Dimethylpipecolic Acid (5,5-dmPip) Peptide Synthesis Executive Summary: The "Gem-Dimethyl" Paradox Welcome to the technical guide for handling 5,5-dimethylpipecolic acid (5,5-dmPip). This no...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5,5-Dimethylpipecolic Acid (5,5-dmPip) Peptide Synthesis

Executive Summary: The "Gem-Dimethyl" Paradox

Welcome to the technical guide for handling 5,5-dimethylpipecolic acid (5,5-dmPip). This non-proteinogenic amino acid is a powerful tool for inducing specific secondary structures (turns and helices) due to the Thorpe-Ingold effect (gem-dimethyl effect) and the conformational restriction of the pipecolic ring.

However, these same properties create a "Double Trouble" scenario in Solid Phase Peptide Synthesis (SPPS) using standard DMF (Dimethylformamide):

  • Steric Hindrance: The gem-dimethyl group at the C5 position, combined with the secondary amine of the pipecolic ring, creates a massive steric barrier for incoming activated amino acids.

  • Aggregation/Solubility: The induced hydrophobic structure often leads to on-resin aggregation (beta-sheet stacking) or precipitation, causing the resin to "gel" and become impenetrable to reagents.

This guide provides a self-validating workflow to overcome these barriers.

Module 1: Diagnostic Workflow

Before altering your protocol, you must distinguish between kinetic inertness (steric hindrance) and thermodynamic aggregation (solubility).

The "Resin Swell" Test:

  • Take an aliquot of resin during the problematic step.

  • Place it in a glass vial with DCM. Observe the bead volume.

  • Replace DCM with DMF. Observe the bead volume.

ObservationDiagnosisRoot CauseRecommended Action
Beads float/clump Aggregation Interchain H-bonding (Beta-sheets)Go to Module 2 (Solvation)
Beads swell freely Steric Hindrance Low nucleophilicity of 2° amineGo to Module 3 (Coupling)
Color Test Fails Incomplete Coupling Reagent access blockedPerform Kaiser (Primary) or Chloranil (Secondary) test

Critical Note: The standard Kaiser test (Ninhydrin) does not work for 5,5-dmPip because it is a secondary amine. You must use the Chloranil or Isatin test to monitor deprotection/coupling completeness.

Module 2: Solvation Strategies (The "Magic Mixtures")

If your resin is clumping or the peptide sequence is hydrophobic, standard DMF is insufficient. The gem-dimethyl group increases lipophilicity, often requiring "chaos-inducing" solvent systems to disrupt ordered aggregates.

Protocol A: The "Magic Mixture" (Low Loading)

For moderate aggregation, replace DMF with a ternary solvent system during coupling and washing.

  • Composition: DCM / DMF / NMP (1:1:1 v/v/v)

  • Mechanism: DCM swells the polystyrene core; NMP solvates the hydrophobic peptide; DMF maintains polarity for reagents.

Protocol B: Chaotropic Salt Wash (Severe Aggregation)

Use this when the resin looks "gel-like."

  • Wash 1: 0.8 M LiCl in DMF (2 x 5 min).

  • Wash 2: DMF (3 x 1 min) to remove excess salt.

  • Coupling: Perform coupling immediately.

  • Mechanism: Lithium ions disrupt the intermolecular Hydrogen bonds between peptide chains (beta-sheets), temporarily "melting" the aggregate to allow reagent entry.

Visualizing the Solvation Logic

SolvationStrategy Start Problem: Resin Aggregation/Clumping CheckSeq Analyze Sequence Hydrophobicity Start->CheckSeq Moderate Moderate Hydrophobicity CheckSeq->Moderate <5 Hydrophobic Residues Severe Severe Aggregation / Gelation CheckSeq->Severe >5 Hydrophobic Residues or 5,5-dmPip Cluster MagicMix Switch Solvent: DCM : DMF : NMP (1:1:1) Moderate->MagicMix Chaotropic Chaotropic Wash: 0.8M LiCl in DMF Severe->Chaotropic Microwave Apply Microwave Energy (75°C) Chaotropic->Microwave If aggregation persists

Figure 1: Decision tree for selecting the appropriate solvation strategy based on aggregation severity.

Module 3: Advanced Coupling Protocols

Coupling to 5,5-dmPip is difficult; coupling onto 5,5-dmPip (the next amino acid) is even harder due to the N-alkyl steric shield.

Reagent Selection Matrix
ReagentActivation SpeciesSuitability for 5,5-dmPipNotes
HBTU/PyBOP OBt EsterLow Too slow; allows aggregation.
HATU OAt EsterHigh The 7-aza nitrogen assists coupling via the "neighboring group effect."
PyAOP OAt EsterVery High Phosphonium salt; often superior for N-methylated/hindered amines.
COMU OxymaHigh Safer alternative to HATU; excellent for microwave synthesis.
Recommended Protocol: Microwave-Assisted HATU Coupling

Standard room temperature coupling often fails for 5,5-dmPip.

  • Reagents:

    • Amino Acid (5 eq)

    • HATU (4.9 eq)

    • HOAt (5 eq) — Crucial additive for hindered bases

    • DIEA (10 eq)[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) is preferred over DMF for higher boiling point and better solvation.

  • Microwave Cycle:

    • Temp: 75°C

    • Power: 30W (variable)

    • Time: 2 x 10 minutes (Double Couple)

  • Capping: Acetylate unreacted amines immediately after coupling to prevent deletion sequences.

Module 4: Post-Cleavage & Purification

Even after successful synthesis, 5,5-dmPip peptides often precipitate in aqueous HPLC buffers (Water/Acetonitrile).

Troubleshooting HPLC Blockages:

  • Issue: High back-pressure or precipitation on the column.

  • Cause: The gem-dimethyl group makes the peptide extremely hydrophobic.

  • Solution:

    • Dissolution: Dissolve crude peptide in minimal DMSO or HFIP (Hexafluoroisopropanol) before injecting.

    • Column: Switch to a C4 or Phenyl-Hexyl column (less hydrophobic retention than C18).

    • Temperature: Heat the column to 60°C during the run to maintain solubility.

FAQ: Frequently Asked Questions

Q1: Why can't I just use HBTU? It works for Proline. A: Proline is hindered, but 5,5-dmPip is hyper-hindered. The gem-dimethyl group at C5 locks the ring in a specific pucker that shields the nitrogen. HBTU generates an OBt ester which is not reactive enough to overcome this barrier before the active ester hydrolyzes or the resin aggregates. You need the extra reactivity of the OAt ester (HATU/HOAt).

Q2: My resin turned purple after the Chloranil test. Is it coupled? A: No. A blue/purple resin in the Chloranil test indicates free secondary amines (incomplete coupling). You want the beads to be colorless or yellowish. If it's purple, perform a double coupling with PyAOP or HATU.

Q3: Can I use PEG-based resins (e.g., ChemMatrix)? A: Yes, highly recommended. PEG-based resins swell far better in DCM and DMF than polystyrene, providing a "solution-like" environment that mitigates the aggregation caused by the hydrophobic 5,5-dmPip residues.

References

  • BenchChem. (2025).[2][3] Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Sigma-Aldrich. (2023). Peptide Coupling Reagents Guide: HATU and HOAt Mechanisms. Retrieved from

  • Tickler, A. K., & Wade, J. D. (2007).[4] The "Magic Mixture" for hydrophobic peptide synthesis. In Methods in Molecular Biology.

  • Talele, T. T. (2018).[5] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from

  • Le Corre, L., & Dhimane, H. (2005).[6] Synthesis of 5-substituted pipecolic acid derivatives. Tetrahedron Letters. Retrieved from

Sources

Optimization

difficult peptide coupling conditions for hindered secondary amines

The following guide serves as a specialized Technical Support Center for peptide chemists facing the "steric wall"—specifically, the coupling of hindered secondary amines (e.g., -methyl amino acids, Proline analogs, Aib)...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for peptide chemists facing the "steric wall"—specifically, the coupling of hindered secondary amines (e.g.,


-methyl amino acids, Proline analogs, Aib).

Status: Active | Ticket: #ST-HIND-001 | Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Triage: The Decision Matrix

Before altering your protocol, determine the specific failure mode. Blindly increasing temperature or equivalents often exacerbates side reactions (epimerization, guanidinylation) rather than solving the coupling issue.

Troubleshooting Logic Flow

Use the following decision tree to select the correct optimization pathway.

TroubleshootingLogic Start ISSUE: Low Coupling Yield (Hindered Secondary Amine) CheckResin Check Resin/Linker (Is it DKP prone?) Start->CheckResin DKPRisk Risk: Diketopiperazine (DKP) (e.g., Pro-Pro, N-Me-AA) CheckResin->DKPRisk Yes (N-term Pro/N-Me) ReagentCheck Current Reagent? CheckResin->ReagentCheck No (Just Steric) Action_DKP SOLUTION A: Use Trityl Backbone Protection or 2-CTC Resin DKPRisk->Action_DKP Uronium Uronium (HBTU/HATU) ReagentCheck->Uronium Phosphonium Phosphonium (PyBOP/PyAOP) ReagentCheck->Phosphonium Action_Switch SOLUTION B: Switch to PyAOP (Avoids Guanidinylation) Uronium->Action_Switch Slow Kinetics? Action_Oxyma SOLUTION D: COMU + Oxyma Pure (Reduces Epimerization) Uronium->Action_Oxyma Racemization? Action_AcidCl SOLUTION C: Acid Chloride Method (Ghosez's Reagent) Phosphonium->Action_AcidCl Still Failed?

Caption: Logical workflow for diagnosing steric coupling failures. DKP risk must be ruled out before optimizing coupling kinetics.

The Toolbox: Reagent Selection Guide

Standard reagents (HBTU, DIC/HOBt) often fail with


-methylated or 

-disubstituted amino acids because the activated ester is not reactive enough to overcome the steric clash of the incoming secondary amine.
Comparative Analysis of High-Performance Reagents
Reagent ClassReagentActive SpeciesKey AdvantageBest Use Case
Uronium HATU OAt EsterAnchimeric assistance from pyridine nitrogen increases reactivity (7-aza effect).The "Gold Standard" for difficult couplings.[1]
Uronium COMU Oxyma EsterSafer (non-explosive) than benzotriazoles; often higher efficiency than HATU.[2][3][4][5]General hindered couplings; microwave synthesis.[1]
Phosphonium PyAOP OAt EsterDoes not react with the amine to form guanidines (a risk with HATU during slow reactions).[5]Coupling to extremely hindered amines (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Me to

-Me).
Acid Halide Ghosez's Acid ChlorideGenerates highly reactive acid chlorides in situ; neutral byproduct.The "Nuclear Option" when HATU/PyAOP fail.
Additive Oxyma Pure OximeSuperior epimerization suppression compared to HOBt/HOAt.[4][5]Use with DIC for segment condensations.

Technical Insight: While HATU is the industry standard, PyAOP is chemically superior for slow reactions. Uronium reagents (HATU) can react with the N-terminal amine to form a guanidinium species, permanently capping the chain. Phosphonium reagents (PyAOP) cannot do this, allowing for longer reaction times without side reactions [1].

Experimental Protocols

These protocols assume standard Fmoc solid-phase peptide synthesis (SPPS).

Protocol A: The "Gold Standard" (COMU/Oxyma or HATU)

Recommended for: Aib residues, single N-methylations, and bulky side chains (Val, Ile, Thr).

  • Reagent Prep: Dissolve amino acid (4.0 eq) and COMU (4.0 eq) in DMF.

    • Note: If using HATU, use 3.9 eq to ensure the acid is in slight excess, preventing uronium capping.

  • Base Addition: Add DIEA (8.0 eq) or TMP (2,4,6-trimethylpyridine, 8.0 eq).

    • Critical: TMP is a weaker, bulkier base that significantly reduces epimerization compared to DIEA [2].

  • Pre-activation: Allow to react for exactly 30 seconds .

    • Warning: Do not pre-activate >2 mins; the active ester will hydrolyze or rearrange.

  • Coupling: Add mixture to resin.

    • Microwave: 75°C for 5 mins (standard) or 50°C for 10 mins (Cys/His/Arg).

    • Room Temp: 2 x 1 hour (Double coupling is mandatory).

Protocol B: The "Nuclear Option" (Ghosez's Reagent)

Recommended for: N-Me-AA to N-Me-AA couplings, or "impossible" steric junctions. Mechanism: Generates an acid chloride in situ.[6][7] Acid chlorides are small and hyper-reactive, bypassing the bulk of the OAt/Oxyma leaving group.

Materials:

  • 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent )

  • Dry DCM or THF (Must be anhydrous)

  • Sym-collidine (Base)[5]

Step-by-Step:

  • Wash Resin: Wash resin 3x with dry DCM to remove DMF traces.

  • Activation: In a glass vial, dissolve Fmoc-AA-OH (3-5 eq) in dry DCM.

  • Chlorination: Add Ghosez's Reagent (1.0 eq relative to AA) to the vial.

    • Observation: Stir for 10–15 mins at room temp. Verify formation of acid chloride (often indicated by a slight color change or via TLC if in solution).

  • Coupling: Add the solution to the resin, followed immediately by Sym-collidine (3-5 eq).

  • Duration: Shake for 1–2 hours at room temperature.

    • Note: Do not use microwave with acid chlorides; hydrolysis risk is too high.

Troubleshooting & FAQs

Q1: I see a "deletion sequence" (n-1) after an N-methyl coupling.

Diagnosis: This is likely Diketopiperazine (DKP) formation .[8] Mechanism: After deprotecting the Fmoc group of the 2nd residue (the N-methyl AA), the free amine attacks the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. Solution:

  • Shorten Deprotection: Use 20% piperidine for 2 x 3 mins (instead of 2 x 10) to minimize exposure of the free amine to base.

  • Bulky Resins: Switch to 2-Chlorotrityl Chloride (2-CTC) resin.[1] The massive steric bulk of the trityl linker physically blocks the amine from attacking the ester [3].[1]

Q2: My product has the wrong mass (+99 Da or similar) or low yield.

Diagnosis: If using HATU/HBTU, this is Guanidinylation . Cause: The hindered amine reacts too slowly with the active ester. The excess HATU then reacts directly with the N-terminal amine. Solution: Switch to PyAOP or PyBOP . Phosphonium salts cannot form guanidines. Alternatively, ensure the Amino Acid is in slight excess over the HATU (e.g., 1.1 : 1 ratio).

Q3: I am seeing significant racemization (epimerization).

Diagnosis: High activation energy + strong base = proton abstraction at the


-carbon.
Solution: 
  • Change the Base: Switch from DIEA (pKa ~10.5) to Sym-collidine or TMP (pKa ~7.4).

  • Change the Additive: Use Oxyma Pure . Data confirms Oxyma/DIC shows lower epimerization rates than HOAt/HATU for sensitive residues like Cys and His [4].

Q4: The coupling works, but the solution turns black/dark red.

Diagnosis: This is normal for Oxyma/COMU chemistries or when using Collidine . It does not indicate failure. However, if using HATU and it turns yellow/orange immediately, that is the expected color of the At-active ester.

References

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Vertex AI Search. (2025). Prevention of Diketopiperazine Formation in Peptide Synthesis. Retrieved from

  • BenchChem. (2025).[3][9][8][10] The Clear Choice in Peptide Synthesis: Oxyma Outperforms Traditional Reagents. Retrieved from

  • ChemRxiv. (2025). Optimized monomer-based synthesis of poly-N-amino peptides using Ghosez's Reagent. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing HATU Coupling for 5,5-Dimethylpipecolic Acid

Welcome to the technical support guide for navigating the challenges of amide bond formation with 5,5-dimethylpipecolic acid. This sterically hindered secondary amine presents a significant hurdle for standard coupling p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the challenges of amide bond formation with 5,5-dimethylpipecolic acid. This sterically hindered secondary amine presents a significant hurdle for standard coupling protocols. This document provides in-depth troubleshooting advice, optimized protocols, and expert insights to enhance your coupling efficiency and achieve higher yields.

Introduction: The Challenge of Steric Hindrance

5,5-Dimethylpipecolic acid is an α,α-disubstituted cyclic amino acid. The two methyl groups at the C5 position, adjacent to the nitrogen atom, create significant steric bulk. This bulk physically obstructs the approach of an activated carboxylic acid, leading to slow reaction rates, incomplete conversions, and the prevalence of side reactions.[1][2] While HATU is a powerful and highly efficient coupling reagent renowned for its ability to overcome many synthetic challenges, its success with exceptionally hindered substrates like this one is not guaranteed without careful optimization.[1][3]

This guide will walk you through understanding the reaction mechanism, troubleshooting common failure points, and systematically optimizing your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my HATU coupling with 5,5-dimethylpipecolic acid resulting in low yield or failing completely?

Answer: The primary reason is severe steric hindrance. The gem-dimethyl group on the pipecolic acid ring shields the secondary amine's nitrogen atom. This makes it a poor nucleophile and slows down the crucial nucleophilic attack on the activated carboxylic acid intermediate.[1][2]

Common indicators of a difficult coupling include:

  • Low or no product yield: The most obvious sign of reaction failure.[2]

  • Presence of unreacted starting materials: TLC or LC-MS analysis shows significant amounts of your starting amine and carboxylic acid.[2]

  • Formation of multiple side products: A complex crude reaction mixture suggests that side reactions are outcompeting the desired amide bond formation.[2]

Q2: What is the mechanism of HATU activation, and why is it a good choice for hindered couplings?

Answer: HATU is an aminium/uronium salt of 1-hydroxy-7-azabenzotriazole (HOAt). Its effectiveness stems from its ability to rapidly convert a carboxylic acid into a highly reactive OAt-active ester.[3][4] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling and making HATU more potent than its HOBt-based counterparts (like HBTU).[1][4] This high reactivity is precisely why HATU is often the first choice for difficult couplings.[3]

The mechanism proceeds in two key stages:

  • Activation: In the presence of a non-nucleophilic base (like DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form the OAt-active ester.[3][4][5]

  • Coupling: The amine (5,5-dimethylpipecolic acid) then performs a nucleophilic attack on the highly electrophilic carbonyl carbon of the active ester to form the final amide bond.[3][5]

HATU_Mechanism cluster_activation Activation Stage cluster_coupling Coupling Stage RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (R-CO-OAt) RCOOH->ActiveEster Attacks HATU HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->RCOOH Deprotonates Amide Amide Product ActiveEster->Amide Amine 5,5-Dimethylpipecolic Acid (R'-NH-R'') Amine->ActiveEster Nucleophilic Attack

HATU activation and coupling mechanism.
Q3: How can I systematically optimize the standard HATU protocol for this specific substrate?

Answer: For a sterically demanding substrate like 5,5-dimethylpipecolic acid, a "dump and go" approach is unlikely to succeed.[6] A systematic optimization of reaction parameters is critical. The following troubleshooting workflow and detailed steps will guide you.

Troubleshooting_Workflow Start Low Yield / No Reaction Base Check Base? (Use hindered, non-nucleophilic base like DIPEA or Collidine) Start->Base First Check Preactivation Extend Pre-activation Time? (30-60 min) Temperature Increase Temperature? (40-50°C) Preactivation->Temperature If Still Low Yield Stoichiometry Increase Reagent Stoichiometry? (1.2-1.5 eq HATU) Stoichiometry->Preactivation If OK Base->Stoichiometry If OK Solvent Change Solvent? (Switch to DMF or NMP) Temperature->Solvent If Still Low Yield Alternatives Consider Alternative Reagents? (PyAOP, COMU, Acyl Fluorides) Solvent->Alternatives Last Resort Success Reaction Successful Alternatives->Success

Troubleshooting workflow for hindered couplings.
Detailed Optimization Steps:
  • Reagent Stoichiometry and Order of Addition:

    • The Problem: Insufficient activation or competing side reactions.

    • The Solution: Always pre-activate the carboxylic acid. Never add HATU to a mixture of the acid and amine, as this can lead to guanidinylation of your valuable amine.[1][7][8] For hindered substrates, increase the equivalents of HATU and base.

    • Protocol: Use the carboxylic acid as your limiting reagent (1.0 eq). Increase HATU to 1.2-1.5 eq. and the base (DIPEA) to 2.5-4.0 eq.[3][4]

  • Base Selection:

    • The Problem: Using a nucleophilic base like triethylamine (TEA) can lead to side reactions where the base itself competes with your intended amine.

    • The Solution: Use a sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the standard choice.[2][3][9] For particularly stubborn cases, 2,4,6-collidine can be even more effective due to its greater steric bulk.[2][3]

  • Pre-activation Time and Temperature:

    • The Problem: Incomplete formation of the highly reactive OAt-ester before the amine is introduced.

    • The Solution: Extend the pre-activation time significantly. While 15-30 minutes is standard for solution-phase synthesis, allow the carboxylic acid, HATU, and DIPEA to stir for at least 30-60 minutes at room temperature before adding the 5,5-dimethylpipecolic acid.[3][4] If the reaction remains sluggish, consider gently heating the mixture to 30-50°C after the amine has been added.[2][3] Monitor carefully by TLC or LC-MS, as excessive heat can promote side reactions.

  • Solvent Choice:

    • The Problem: Poor solubility of reagents or intermediates can stall the reaction.

    • The Solution: Dichloromethane (DCM) can be effective, but for difficult couplings, a more polar aprotic solvent is often superior. N,N-Dimethylformamide (DMF) is the most common and effective solvent for HATU couplings due to its excellent solvating properties.[4][9][10] N-Methyl-2-pyrrolidone (NMP) is another excellent alternative.[3] Ensure your solvent is anhydrous, as water can hydrolyze HATU and the active ester intermediate.[11]

Q4: What are the primary side reactions, and how can they be minimized?

Answer: The two most common side reactions with HATU are guanidinylation and racemization.

  • Guanidinylation: This occurs when HATU reacts directly with the amine nucleophile. The tetramethyluronium portion of HATU is transferred to the amine, forming a tetramethylguanidinium salt which is unreactive and difficult to remove. This is especially problematic if the amine is exposed to HATU before the carboxylic acid is fully activated.

    • Mitigation: The most effective way to prevent this is through pre-activation . Always allow the carboxylic acid to react with HATU and the base to form the active ester before introducing the amine.[1][12]

  • Racemization: While HATU is known for low racemization, the risk increases with extended reaction times and elevated temperatures, especially if the carboxylic acid partner has a sensitive chiral center.[3][4]

    • Mitigation: Keep reaction times as short as is feasible and avoid excessive heating unless necessary to drive the reaction to completion. Monitor the reaction closely and quench it once the starting material is consumed.

Protocols & Data

Optimized Protocol: HATU Coupling of 5,5-Dimethylpipecolic Acid

This protocol assumes the carboxylic acid is the limiting reagent.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the solution and stir for 2 minutes.

  • Activation: Add HATU (1.2 eq.) to the mixture.

  • Pre-activation: Stir the reaction at room temperature for 45 minutes to ensure complete formation of the OAt-active ester.

  • Coupling: Add a solution of 5,5-dimethylpipecolic acid (1.1 eq.) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish after 12 hours, gently heat to 40°C.

  • Work-up: Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Recommended Optimization Parameters
ParameterStandard ConditionOptimized for Hindered SubstrateRationale
HATU (eq.) 1.0 - 1.11.2 - 1.5Drives the equilibrium towards the active ester, compensating for slow downstream reaction.[4]
Base (eq.) 2.03.0 - 4.0Ensures complete deprotonation of the acid and neutralizes the generated HOAt byproduct.[4][13]
Base Type DIPEA, TEADIPEA, 2,4,6-CollidineA hindered, non-nucleophilic base prevents competition with the substrate amine.[2][3]
Pre-activation 15-30 min30-60 minEnsures the highly reactive OAt-ester is fully formed before the hindered amine is added.[3][4]
Solvent DCM, DMFDMF, NMPPolar aprotic solvents improve solubility and can accelerate the reaction rate.[4][14]
Temperature Room Temp.Room Temp. to 50°CIncreased temperature can provide the necessary activation energy to overcome steric barriers.[2][3]

Beyond HATU: Alternative Coupling Strategies

If optimization of the HATU protocol fails to provide a satisfactory yield, it may be necessary to consider more potent or mechanistically different coupling reagents.

Table 2: Alternative Reagents for Highly Hindered Couplings
Reagent ClassExample(s)Key Advantages & Considerations
Phosphonium Salts PyAOP, PyBOPHighly effective for hindered couplings with low racemization. PyAOP is particularly noted for challenging substrates.[2][7] Byproducts are generally less problematic than those from uronium salts.
Modern Uronium Salts COMUShows greater coupling efficiency and solubility than HATU in some cases.[15] It can be effective with only 1 equivalent of base.[15]
Acyl Fluoride Precursors TFFH, BTFFHIn-situ formation of acyl fluorides creates a small, highly reactive electrophile that is less sterically demanding, which can be ideal for hindered amines.[16][17]
Phosphonic Anhydrides T3PA powerful reagent where the byproducts are water-soluble, simplifying purification. May require slightly elevated temperatures.[2][18]
References
  • Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Benchchem.
  • Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. Benchchem.
  • Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling. Benchchem.
  • HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis. Benchchem.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Chemical Science.
  • Peptide Coupling Reagents. AAPPTEC.
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry (RSC Publishing).
  • HATU Coupling in Water Feasible?
  • HATU - Efficient Peptide Coupling Reagent. APExBIO.
  • H
  • H
  • Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis & Analysis.
  • Technical Support Center: H
  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit.
  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • How to get a better yield from the HATU reaction experiment?.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • HATU coupling - what's the best order?. r/Chempros - Reddit.

Sources

Optimization

Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione

[1][2][3] Status: Operational Ticket ID: SYN-55-DMPD-001 Assigned Specialist: Senior Application Scientist Last Updated: March 7, 2026 Executive Summary & Synthetic Strategy The synthesis of 5,5-dimethylpiperidine-2,4-di...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Status: Operational Ticket ID: SYN-55-DMPD-001 Assigned Specialist: Senior Application Scientist Last Updated: March 7, 2026

Executive Summary & Synthetic Strategy

The synthesis of 5,5-dimethylpiperidine-2,4-dione (CAS: 118263-81-3) is a critical workflow in medicinal chemistry, serving as a privileged scaffold for bioactive heterocycles.[1][2] While several routes exist, the Dieckmann Cyclization of N-acylated


-amino esters  is the industry "Gold Standard" for scalability and regiochemical fidelity.

This guide focuses on the robust conversion of methyl 3-amino-2,2-dimethylpropanoate (or its ethyl analogue) into the target dione. This pathway minimizes the regioselectivity issues common in direct alkylation of unsubstituted piperidine-2,4-diones.

The "Gold Standard" Pathway
  • Amide Coupling: Reaction of

    
    -amino ester with a malonate derivative (e.g., methyl malonyl chloride or monomethyl malonate).[3]
    
  • Dieckmann Cyclization: Base-mediated intramolecular condensation to form the 3-alkoxycarbonyl intermediate.

  • Hydrolysis & Decarboxylation: Removal of the ester group to yield the final 5,5-dimethylpiperidine-2,4-dione.[2][4]

Interactive Workflow Visualization

The following diagram outlines the critical decision nodes and chemical transformations.

SynthesisWorkflow Start Start: Methyl 3-amino-2,2-dimethylpropanoate Coupling Step 1: N-Acylation (w/ Monomethyl Malonate + EDC or Malonyl Chloride) Start->Coupling Acylation Intermediate1 Intermediate: N-(3-methoxy-3-oxopropyl) -malonamate derivative Coupling->Intermediate1 Cyclization Step 2: Dieckmann Cyclization (NaOMe / MeOH, Reflux) Intermediate1->Cyclization Base Treatment Check1 QC Check: LCMS/TLC (Cyclic u03b2-keto ester formed?) Cyclization->Check1 Check1->Cyclization No (Re-treat/Dry Solvents) Decarb Step 3: Hydrolysis & Decarboxylation (Aq. HCl Reflux or Wet DMSO/NaCl) Check1->Decarb Yes Final Target: 5,5-Dimethylpiperidine-2,4-dione Decarb->Final Isolation

Caption: Logical flow for the regioselective synthesis of 5,5-dimethylpiperidine-2,4-dione via Dieckmann cyclization.

Detailed Experimental Protocol

Step 1: Preparation of the Acyclic Precursor

Objective: Synthesize methyl 3-(3-methoxy-3-oxopropanamido)-2,2-dimethylpropanoate.

  • Reagents: Methyl 3-amino-2,2-dimethylpropanoate hydrochloride (1.0 equiv), Monomethyl malonate (1.1 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (3.0 equiv), DCM (anhydrous).

  • Protocol:

    • Dissolve the amino ester salt in DCM under

      
      .[3] Add DIPEA and stir for 10 min.
      
    • Add Monomethyl malonate, HOBt, and finally EDC·HCl at 0°C.

    • Warm to RT and stir for 12–16 h.

    • Workup: Wash with 1N HCl, sat.

      
      , and brine. Dry over 
      
      
      
      and concentrate.
    • Checkpoint: Product should be an oil or low-melting solid. Confirm by NMR (look for distinct gem-dimethyl singlet ~1.2 ppm and malonate

      
       singlet ~3.3 ppm).
      
Step 2: Dieckmann Cyclization

Objective: Intramolecular ring closure.[5][4]

  • Reagents: Acyclic precursor (from Step 1), Sodium Methoxide (NaOMe, 2.0 equiv, 25% wt in MeOH), anhydrous MeOH.

  • Protocol:

    • Dissolve the precursor in anhydrous MeOH (0.2 M concentration).

    • Add NaOMe solution dropwise at RT.

    • Heat to reflux for 2–4 hours. Monitor by TLC (product is more polar/acidic) or LCMS.

    • Critical Step: The reaction mixture often turns yellow/orange due to enolate formation.

    • Workup: Cool to RT. Quench with stoichiometric Acetic Acid or dilute HCl to pH ~6. Remove MeOH under vacuum. Partition residue between EtOAc and water.[5]

Step 3: Decarboxylation

Objective: Remove the 3-methoxycarbonyl group.

  • Reagents: Crude cyclic

    
    -keto ester, 6N HCl (aq).
    
  • Protocol:

    • Suspend the crude residue in 6N HCl.

    • Reflux vigorously for 2–6 hours.

      
       evolution should be observed.
      
    • Isolation: Concentrate to dryness. If the product is an oil, triturate with

      
       or Hexane/EtOAc to induce crystallization.
      
    • Yield Expectation: 60–75% over 3 steps.

Troubleshooting Guide & FAQs

Category A: Reaction Stalled or Low Yield[5]

Q1: The Dieckmann cyclization shows starting material remaining after 4 hours. Should I add more base?

  • Diagnosis: This is likely due to moisture contamination. The Dieckmann condensation is reversible and sensitive to water, which hydrolyzes the ester before cyclization occurs.

  • Corrective Action: Do not simply add more base.

    • Check the quality of your anhydrous MeOH (Karl Fischer titration if possible).

    • Ensure NaOMe is fresh. Old bottles absorb moisture, forming NaOH.

    • Protocol Adjustment: If the reaction is stalled, strip the solvent, dry the residue thoroughly under high vacuum, and restart with fresh anhydrous solvent and base.

Q2: I see a major side product with M+1 = Starting Material + 14. What is it?

  • Diagnosis: Transesterification.[4] If you used Sodium Ethoxide in Methanol (or vice versa), you will scramble the ester groups.

  • Prevention: Always match the alkoxide base to the ester alcohol (e.g., NaOMe/MeOH for methyl esters, NaOEt/EtOH for ethyl esters).

Category B: Purification & Isolation[5]

Q3: The final product is stuck in the aqueous phase after decarboxylation.

  • Diagnosis: 5,5-dimethylpiperidine-2,4-dione is a polar molecule and can exist in an enol form, making it water-soluble.

  • Corrective Action:

    • Salting Out: Saturate the aqueous phase with NaCl before extraction.

    • Solvent Choice: Use DCM/Isopropanol (3:1) or Chloroform for extraction instead of pure EtOAc.

    • Alternative Workup: Evaporate the aqueous acid completely (azeotrope with toluene) to get the solid residue, then extract the solid with hot EtOAc.

Q4: My product is an oil, but the literature says it should be a solid.

  • Diagnosis: Trace solvent or impurities (often unreacted malonate derivatives) are preventing crystallization.

  • Corrective Action:

    • Triturate the oil with cold diethyl ether or pentane. Scratch the flask walls to induce nucleation.

    • If it remains an oil, dissolve in minimal DCM and precipitate with excess Hexane.

Category C: Structural Integrity[4]

Q5: The NMR shows a complex mixture of peaks, but LCMS says the mass is correct.

  • Diagnosis: Tautomerism. Piperidine-2,4-diones exist in equilibrium between the keto and enol forms.

  • Verification: Run the NMR in

    
     or add a drop of 
    
    
    
    . The enol peaks (usually broad singlets >10 ppm) should disappear or sharpen. The gem-dimethyl group might appear as two singlets if the ring conformation is locked or slow-exchanging on the NMR timescale.

Key Data Specifications

ParameterSpecification / ValueNotes
Molecular Formula

MW: 141.17 g/mol
Appearance White to off-white solidHygroscopic
Solubility DMSO, MeOH, DCMPoor in Hexane/Water
Key NMR Signals

1.1–1.3 (6H, s, gem-Me)
Characteristic of 5,5-dimethyl
Active Site C-3 PositionHighly nucleophilic (active methylene)
Storage -20°C, DesiccatedMoisture sensitive

References

  • BenchChem. (2025).[1][5][2][4] The Versatile Intermediate: 5,5-Dimethylpiperidine-2,4-dione in Chemical Synthesis for Drug Discovery.[1] Retrieved from 1

  • UCL Discovery. (2009). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations.[3] Retrieved from 3

  • Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism.[5][4][6][7] Retrieved from 7[6]

  • ChemScene. (n.d.). Product Data Sheet: 5,5-Dimethylpiperidine-2,4-dione.[1][4][8] Retrieved from 8[8]

Sources

Troubleshooting

Technical Support Center: Purification of 5,5-Dimethylpiperidine-2-Carboxylic Acid

Welcome to the Technical Support Center. 5,5-dimethylpiperidine-2-carboxylic acid (a substituted pipecolic acid derivative) is a cyclic, non-proteinogenic amino acid widely used as a pharmaceutical building block[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5,5-dimethylpiperidine-2-carboxylic acid (a substituted pipecolic acid derivative) is a cyclic, non-proteinogenic amino acid widely used as a pharmaceutical building block[1]. Because it is an amphoteric molecule lacking a strong UV chromophore, isolating it from crude reaction mixtures (such as post-hydrogenation broths) presents unique challenges.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure high-purity isolation.

Purification Workflow Architecture

The most robust method for isolating pipecolic acid derivatives from complex mixtures relies on their zwitterionic nature. The workflow utilizes charge manipulation: capturing the protonated molecule on a strongly acidic resin, eluting it via pH inversion, and forcing precipitation at its isoelectric point.

PurificationWorkflow RM Crude Reaction Mixture (Target + Salts + Byproducts) Filtration Catalyst Filtration (Remove Pd/C or PtO2) RM->Filtration Clarify SCX Strong Cation Exchange (Dowex 50WX8, Load at pH < 2) Filtration->SCX Acidify & Load Elution Ammonia Elution (Release at pH > 10.5) SCX->Elution Wash & Elute Cryst Isoelectric Crystallization (Evaporate NH3, add MeOH) Elution->Cryst Concentrate Pure Pure 5,5-dimethylpipecolic acid (>98% Purity) Cryst->Pure Filter & Dry

Fig 1. SCX and isoelectric crystallization workflow for pipecolic acid derivatives.

Troubleshooting & FAQs

Phase 1: Capture & Ion Exchange (IEX)

Q1: Why does the 5,5-dimethylpiperidine-2-carboxylic acid fail to bind to the strong cation exchange (SCX) resin, washing straight through in the flow-through? The Causality: This is a classic issue of incorrect loading pH or competing inorganic cations. To ensure quantitative binding to an SCX resin, the target molecule must carry a net positive charge. If the reaction mixture pH is above 2.5, the carboxylic acid moiety (pKa ~2.2) begins to deprotonate, forming a neutral zwitterion that has no electrostatic affinity for the negatively charged sulfonate groups on the resin. The Fix: Acidify the crude mixture to pH 1.5–2.0 using 1M HCl before loading. Additionally, if the reaction mixture contains high concentrations of inorganic salts (e.g., Na+, K+), dilute the mixture 1:2 with deionized water. High salt concentrations will competitively displace the protonated amino acid from the resin.

Q2: During elution from the SCX column with aqueous ammonia, my product elutes in a massive volume. How can I sharpen the elution band? The Causality: Broad elution bands occur when the eluent fails to rapidly shift the ionization equilibrium. Elution relies on deprotonating the secondary amine (pKa ~10.5) to generate a net negative charge, electrically repelling the molecule from the resin. If the ammonia concentration is too low, the transition is sluggish. The Fix: Use a step-gradient of 2M aqueous ammonia. The high pH instantly neutralizes the resin's acidic sites and deprotonates the compound's amine group. Maintain a flow rate of 1-2 column volumes (CV) per hour; amino acids require time to diffuse out of the porous resin matrix.

Phase 2: Isolation & Crystallization

Q3: I am trying to crystallize the purified fraction, but it forms a sticky oil instead of a solid powder. What is causing this "oiling out"? The Causality: "Oiling out" (liquid-liquid phase separation) happens when the compound becomes supersaturated in a solvent system where its melting point is lower than the phase separation temperature. For pipecolic acid derivatives, this often occurs if the aqueous concentrate contains residual ammonia or if the anti-solvent is added too rapidly at ambient temperature. The Fix: Leverage the compound's isoelectric point (pI). During rotary evaporation of the ammonia eluate, the loss of volatile NH₃ gas naturally drives the pH down toward the compound's pI (~6.0), where it is least soluble. Ensure all ammonia odor is gone. Heat the aqueous concentrate to 50°C, and add methanol (a proven anti-solvent for pipecolic acid precipitation[2]) dropwise until slight turbidity persists. Cool slowly at 0.1°C/min. Slow cooling favors rigid crystal lattice formation over liquid phase separation.

Phase 3: Analytical Quantification

Q4: Standard UV-HPLC at 210 nm shows massive baseline drift and poor peak shape. How do I accurately quantify the purity of my fractions? The Causality: 5,5-dimethylpiperidine-2-carboxylic acid lacks a conjugated pi-system or aromatic ring, rendering standard UV detection virtually blind to it. Relying on low-wavelength UV (210 nm) captures solvent noise and trace impurities disproportionately. The Fix: You must derivatize the secondary amine. For LC workflows, utilize pre-column microwave-assisted derivatization with ninhydrin, which yields a chromogen detectable at 570 nm[3]. For GC-MS workflows, derivatize the sample with propyl chloroformate, which reacts with both the carboxyl and amino groups to form a volatile derivative suitable for selective ion monitoring (SIM)[4].

Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Strong Cation Exchange (SCX) Clean-up

Validation Gate: The effluent pH must match the conditioning pH before loading.

  • Resin Preparation: Swell Dowex 50WX8 (hydrogen form, 100-200 mesh) in DI water. Pack a glass column and wash with 3 CV of 1M HCl, followed by DI water until the effluent pH is ~5.0.

  • Sample Loading: Filter the crude reaction mixture through a 0.45 µm membrane to remove any residual hydrogenation catalyst. Dilute 1:1 with DI water and adjust the pH to 1.5 using 2M HCl. Load onto the column at 1 CV/hr.

  • Washing (Self-Validation): Wash with 3 CV of 0.1M HCl, then 3 CV of DI water. Check the final wash effluent with a UV spectrophotometer or TLC; it should show zero organic material, confirming all neutral and anionic byproducts are removed.

  • Elution: Elute with 2M aqueous ammonia. Collect fractions (0.5 CV each).

  • Fraction Pooling: Spot 2 µL of each fraction on a silica TLC plate. Spray with ninhydrin stain and heat to 110°C. Pool all fractions that develop a distinct purple/brown spot.

Protocol B: Isoelectric Crystallization

Validation Gate: Crystallization must only be initiated when the solution is exactly at the isoelectric point.

  • Concentration: Transfer the pooled ammonia fractions to a rotary evaporator. Evaporate at 45°C under reduced pressure until the volume is reduced by 80% and the odor of ammonia is entirely eliminated.

  • pH Adjustment: Measure the pH of the concentrate. It should naturally rest near pH 6.0. If not, adjust dropwise with 0.1M HCl or 0.1M NaOH to exactly pH 6.0.

  • Anti-Solvent Addition: Heat the concentrate to 55°C. Slowly add methanol under continuous stirring until the solution becomes faintly turbid[2].

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature over 2 hours, then transfer to a 4°C environment for 12 hours to maximize yield.

  • Isolation: Recover the white crystalline solid via vacuum filtration. Wash the filter cake with ice-cold methanol and dry under high vacuum at 40°C for 24 hours.

Physicochemical Data & Recovery Metrics

To ensure accurate mass balance tracking during your purification, reference the following parameters specific to 5,5-dimethylpiperidine-2-carboxylic acid:

ParameterValue / ConditionImpact on Purification Strategy
Molecular Weight 157.21 g/mol Essential for calculating theoretical yield and resin capacity limits.
pKa1 (Carboxylic Acid) ~2.2Dictates that SCX loading must occur at pH < 2.0 for full protonation.
pKa2 (Secondary Amine) ~10.5Dictates that elution requires a strong base (pH > 10.5) for full deprotonation.
Isoelectric Point (pI) ~6.0The exact target pH for the aqueous concentrate to minimize solubility.
SCX Resin Capacity ~1.7 meq/mLUse 2x the theoretical equivalent volume of resin to account for crude mixture competition.
Expected Recovery 80 - 85%Typical yield after a single SCX and isoelectric crystallization cycle.

References

  • [2] Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents - 2

  • [1] Pipecolic acid - Wikipedia - 1

  • [3] High-performance liquid chromatography determination of pipecolic acid after precolumn ninhydrin derivatization using domestic microwave - PubMed - 3

  • [4] Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - NIH - 4

  • Ion Exchange Chromatography - Purolite -

Sources

Optimization

resolving cis-trans isomerism in 5,5-dimethylpipecolic acid peptides

Welcome to the Advanced Peptide Characterization Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals navigate the conformational...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Characterization Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals navigate the conformational complexities of peptides containing 5,5-dimethylpipecolic acid (5,5-dimethyl-Pip) .

Unlike standard proline, the expanded six-membered piperidine ring of pipecolic acid, combined with the severe steric constraints of a gem-dimethyl group at the 5-position, creates unique thermodynamic and kinetic profiles for the preceding amide bond (Xaa-Pip). This guide provides the theoretical causality and self-validating experimental protocols needed to confidently resolve, quantify, and manipulate these isomers.

Part 1: Visualizing the Analytical Workflow

To systematically resolve cis-trans isomerism, we utilize an orthogonal approach combining dynamic chromatography, multidimensional NMR, and computational modeling.

Workflow A Peptide Synthesis (5,5-dimethyl-Pip) B Initial 1D NMR & HPLC A->B C Split Peaks / Broadening Detected? B->C D VT-UPLC (Dynamic Chromatography) C->D HPLC Issue E 2D NOESY/ROESY & VT-NMR C->E NMR Issue F Peak Coalescence & Population Integration D->F E->F G DFT Computational Modeling F->G H Complete Conformational Resolution G->H

Analytical workflow for resolving cis-trans isomerism in sterically constrained peptides.

Part 2: Mechanistic FAQs (Theory & Causality)

Q: Why does 5,5-dimethyl-Pip exhibit such different cis-trans isomerism compared to standard proline? A: The causality lies in ring puckering and steric bulk. Standard proline (a 5-membered ring) has a relatively high isomerization barrier (84–89 kJ/mol) but heavily favors the trans conformer (~90-95%) in unstructured peptides[1]. When you expand to a 6-membered pipecolic acid ring, the larger ring size introduces unfavorable steric interactions with the preceding residue in the trans form, which significantly increases the cis conformer population (often up to 20-30%) and reduces the Van't Hoff enthalpy for isomerism[2].

The addition of the gem-dimethyl group at the 5-position (a motif found in natural products like flavunoidine[3]) further rigidifies the system. To avoid severe 1,3-diaxial clashes, the piperidine ring locks into a highly specific chair conformation. This rigidification propagates to the N-C(O) peptide bond, significantly altering the rotational barrier and often skewing the equilibrium so heavily that exchange becomes exceptionally slow on both the chromatographic and NMR timescales.

Q: How do the thermodynamic parameters of these residues compare? A: The table below summarizes the quantitative shifts in conformational behavior as steric bulk increases.

Table 1: Quantitative Comparison of Peptidyl-Prolyl vs. Peptidyl-Pipecolyl Isomerism

Amino Acid ResidueTypical Cis Population (%)Rotational Barrier (ΔG‡, kJ/mol)Predominant Ring Conformation
Proline (Pro) 5 - 10%84 - 89Envelope / Half-chair (Flexible)
Pipecolic Acid (Pip) 20 - 30%~75Chair (Flexible)
5,5-dimethyl-Pip 30 - 50%+ (Sequence dependent)> 85 (Sterically locked)Chair (Rigidified via gem-dimethyl)

Part 3: Troubleshooting Guides & Experimental Protocols

Issue 1: "My HPLC/UPLC chromatogram shows broad, tailing peaks or distinct split peaks for a highly pure peptide."

The Causality: The interconversion rate between the cis and trans isomers of the 5,5-dimethyl-Pip peptide is occurring on the exact same timescale as your chromatographic separation[4]. Because the isomers have different 3D geometries, they interact differently with the stationary phase, eluting as separate or merged peaks.

The Solution: Dynamic Variable Temperature UPLC (VT-UPLC) Self-Validating Principle: If the peaks are true cis-trans isomers (and not chemical impurities), increasing the thermal energy will accelerate the interconversion rate until it surpasses the separation timescale, causing the peaks to coalesce into a single sharp peak.

Step-by-Step Protocol:

  • Preparation: Dissolve the peptide in a standard mobile phase compatible solvent (e.g., 0.1% TFA in H2O/MeCN).

  • Baseline Run: Execute a standard gradient run at 25°C. Record the retention times and the peak area ratio of the split peaks.

  • Thermal Titration: Increase the column compartment temperature in 10°C increments (e.g., 35°C, 45°C, 55°C, up to 70°C). Allow 5 minutes for column thermal equilibration between runs.

  • Data Analysis: Observe the chromatograms. The two peaks should begin to broaden, move toward each other, and eventually merge into a single, sharp peak at the coalescence temperature (

    
    ).
    
  • Validation: If the peaks do not coalesce at high temperatures, you are likely observing diastereomers (e.g., epimerization during synthesis) rather than rotational isomers.

Issue 2: "Standard 1D 1H NMR shows complex, overlapping multiplets. I cannot assign the cis and trans populations."

The Causality: Due to the high rotational barrier induced by the 5,5-dimethyl group, the cis and trans conformers are in slow exchange on the NMR timescale[5]. This results in two distinct sets of chemical shifts for the entire peptide, leading to spectral crowding.

The Solution: 2D NOESY/ROESY and VT-NMR Self-Validating Principle: Spatial proximity (measured via Nuclear Overhauser Effect) definitively distinguishes the geometry. In the trans conformer, the alpha-proton of the preceding residue (


) is close to the delta-protons of the Pip ring (

). In the cis conformer,

is close to the alpha-proton of the Pip ring (

).

NMR_Tree N1 Acquire 1D 1H NMR (298 K) N2 Distinct α-Proton Sets? N1->N2 N3 2D NOESY / ROESY N2->N3 Yes N4 Hα(i) - Hδ(i+1) NOE (Trans Conformer) N3->N4 N5 Hα(i) - Hα(i+1) NOE (Cis Conformer) N3->N5 N6 Variable Temp (VT-NMR) N4->N6 N5->N6 N7 Calculate ΔG‡ via Eyring Equation N6->N7

Decision tree for resolving peptide conformers using multidimensional NMR techniques.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve the peptide in a high-viscosity or strongly hydrogen-bonding solvent (e.g., DMSO-

    
     or 
    
    
    
    ) to stabilize the conformers.
  • 1D Integration: Acquire a 1D

    
     NMR spectrum at 298 K. Identify the distinct alpha-proton signals (typically between 4.0 - 5.5 ppm) and integrate them to determine the baseline cis/trans ratio.
    
  • 2D NOESY/ROESY: Acquire a 2D NOESY (for larger peptides) or ROESY (for mid-sized peptides where NOE might be zero) with a mixing time of 200–400 ms.

  • Cross-Peak Assignment:

    • Search for strong sequential cross-peaks between

      
       and 
      
      
      
      to assign the trans isomer.
    • Search for strong cross-peaks between

      
       and 
      
      
      
      to assign the cis isomer.
  • VT-NMR for Kinetics: To calculate the exact rotational barrier, perform Variable Temperature NMR (VT-NMR). Heat the sample in 5 K increments. Track the distinct

    
     signals until they broaden and coalesce.
    
  • Calculation: Use the coalescence temperature (

    
    ) and the peak separation at slow exchange (
    
    
    
    ) to calculate the activation free energy (
    
    
    ) using the Eyring equation.

References

  • Conformational Heterogeneity about Pipecolic Acid Peptide Bonds American Chemical Society (ACS)[Link][2]

  • cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline Beilstein Journal of Organic Chemistry[Link][1]

  • Discovery and Biocatalytic Application of a PLP-Dependent Amino Acid γ-Substitution Enzyme that Catalyzes C-C Bond Formation PubMed Central (PMC) / ChemRxiv[Link][3]

  • Detection of cis–trans Isomers of a Synthetic Peptide Fragment of Erythropoietin Oxford Academic (OUP)[Link][4]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure[Link][5]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectral Profiling of 5,5-Dimethylpiperidine-2-Carboxylic Acid vs. Pipecolic Acid

Executive Summary In the development of peptidomimetics and small-molecule therapeutics, conformationally restricted amino acids are critical for locking drug candidates into bioactive geometries[1]. 5,5-Dimethylpiperidi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of peptidomimetics and small-molecule therapeutics, conformationally restricted amino acids are critical for locking drug candidates into bioactive geometries[1]. 5,5-Dimethylpiperidine-2-carboxylic acid is a highly specialized building block designed to restrict the conformational flexibility inherent in standard piperidine rings.

This guide provides an objective, side-by-side analytical comparison of the 1H NMR performance of 5,5-dimethylpiperidine-2-carboxylic acid against its unsubstituted alternative, L-pipecolic acid . By analyzing high-field NMR data, researchers can definitively verify the structural integrity, stereochemical environment, and conformational rigidity of these critical pharmaceutical intermediates.

Mechanistic Causality: The "Gem-Dimethyl" Effect on Spin Systems

The introduction of a gem-dimethyl group at the C5 position of the piperidine ring fundamentally alters the molecule's magnetic environment and its resulting 1H NMR fingerprint[2]. In unsubstituted L-pipecolic acid, the continuous aliphatic chain creates a heavily coupled spin system, resulting in massive, overlapping multiplets[3].

By replacing the C5 methylene protons with two methyl groups, three critical NMR phenomena emerge that simplify structural verification:

  • Spin System Truncation: The quaternary C5 carbon acts as a magnetic insulator. It breaks the

    
     (vicinal) coupling chain. Consequently, the C4 protons no longer couple to C5, and the C6 protons are completely isolated from the rest of the ring system.
    
  • Diastereotopic Signal Splitting: Because the molecule possesses a chiral center at C2, the two methyl groups at C5 are diastereotopic (magnetically inequivalent). They cannot be interconverted by any symmetry operation. As a result, they resonate at different chemical shifts, appearing as two distinct, sharp singlets (integrating to 3H each) rather than a single 6H peak.

  • The Isolated AB Quartet: The C6 methylene protons, lacking any vicinal neighbors, only couple to each other. Due to their diastereotopic nature in the chiral ring, they appear as a classic AB quartet (or two distinct doublets) with a large geminal coupling constant (

    
     Hz).
    

Spin-Spin Coupling Network Analysis

NMR_Spin_System cluster_dimethyl 5,5-Dimethylpiperidine-2-carboxylic acid (Truncated Spin System) cluster_pipecolic L-Pipecolic Acid (Continuous Spin System) D_C2 C2-H (dd) D_C3 C3-H2 (m) D_C2->D_C3 ³J (Vicinal) D_C4 C4-H2 (m) D_C3->D_C4 ³J (Vicinal) D_C5 C5-(CH3)2 (2 x Singlets) D_C4->D_C5 No ³J (Quaternary C5) D_C6 C6-H2 (AB Quartet) D_C5->D_C6 No ³J P_C2 C2-H (dd) P_C3 C3-H2 (m) P_C2->P_C3 ³J (Vicinal) P_C4 C4-H2 (m) P_C3->P_C4 ³J (Vicinal) P_C5 C5-H2 (m) P_C4->P_C5 ³J (Vicinal) P_C6 C6-H2 (m) P_C5->P_C6 ³J (Vicinal)

1H NMR spin-spin coupling networks showing the C5 gem-dimethyl truncation effect.

Comparative 1H NMR Data Presentation

The following table summarizes the quantitative spectral differences between the target product and the unsubstituted alternative. Data is representative of high-field acquisition (600 MHz, D₂O, 298 K).

Proton Position5,5-Dimethylpiperidine-2-carboxylic acidL-Pipecolic Acid (Alternative)Causality / Spectral Impact
C2-H ~3.50 ppm (dd, 1H)3.40 ppm (dd, 1H)Alpha-proton; similar chemical environment in both molecules.
C3-H2 ~1.80 - 2.10 ppm (m, 2H)1.86 - 2.20 ppm (m, 2H)Coupled to C2 and C4.
C4-H2 ~1.40 - 1.70 ppm (m, 2H)1.55 - 1.70 ppm (m, 2H)In the dimethyl analog, the coupling chain terminates here.
C5-H2 / C5-(CH3)2 ~0.95 ppm (s, 3H) & ~1.15 ppm (s, 3H) 1.55 - 1.70 ppm (m, 2H)Critical Difference: Diastereotopic gem-dimethyls replace the C5 methylene, eliminating

coupling to C4 and C6.
C6-H2 ~2.80 & 3.10 ppm (AB quartet, 2H,

Hz)
2.99 & 3.41 ppm (m, 2H)Critical Difference: C6 protons are isolated in the dimethyl analog, simplifying from a complex multiplet to a clean AB system.

Experimental Protocol: High-Fidelity 1H NMR Workflow

To ensure accurate structural verification and quantitative integration (qNMR) of 5,5-dimethylpiperidine-2-carboxylic acid against standard pipecolic acid, the following self-validating protocol must be executed. This workflow uses an internal standard to normalize chemical shifts and verify concentration.

Step 1: Precision Sample Preparation
  • Weigh exactly 5.0 mg of the analyte (5,5-dimethylpiperidine-2-carboxylic acid or L-pipecolic acid) using a calibrated microbalance.

  • Dissolve the sample in 600 µL of Deuterium Oxide (D₂O, 99.9% D) containing 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

  • Causality: DSS serves a dual self-validating purpose. Its trimethylsilyl signal provides an absolute 0.00 ppm chemical shift reference, while its known concentration acts as an internal calibrant for quantitative purity assessment.

Step 2: Instrument Tuning and Shimming (600 MHz Spectrometer)
  • Insert the NMR tube into the spectrometer and allow 5 minutes for thermal equilibration at 298 K.

  • Perform automated Tuning and Matching (ATMA) for the 1H nucleus to maximize probe sensitivity.

  • Execute 3D Gradient Shimming (TopShim).

  • Causality: High-order shimming is critical for this specific molecule. Poor magnetic field homogeneity will artificially broaden the C5 methyl singlets and obscure the fine

    
     coupling of the C6 AB quartet, leading to false structural interpretations.
    
Step 3: Optimized Acquisition Parameters
  • Pulse Program: Select a standard 1D sequence with a 30° flip angle (zg30).

  • Relaxation Delay (D1): Set to 10 seconds.

    • Causality: The methyl groups on the quaternary C5 carbon have longer longitudinal relaxation times (

      
      ) than the ring methylene protons. A standard 1-second delay will result in incomplete relaxation and artificially low integration values for the methyl singlets. A 10-second delay ensures >99% relaxation for accurate 3H:3H:1H relative integration.
      
  • Number of Scans (NS): 16 to 64 (depending on desired Signal-to-Noise Ratio).

Step 4: Data Processing
  • Apply a 0.3 Hz exponential window function (Line Broadening, LB = 0.3) to the Free Induction Decay (FID) before Fourier Transformation to optimize the signal-to-noise ratio without sacrificing the resolution of the C2 double-doublet.

  • Perform manual zero-order and first-order phase correction.

  • Apply a multipoint baseline correction to ensure perfectly flat integration regions beneath the isolated C5 methyl singlets.

References

  • Title: Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease Source: MDPI (Molecules) URL: [Link][1]

  • Title: 5,5-dimethylpiperidine-2-carboxylic acid hydrochloride (C8H15NO2) Source: PubChemLite / PubChem (CID 132398711) URL: [Link][2]

  • Title: Pipecolic Acid | C6H11NO2 | CID 849 (1H NMR Spectra Data) Source: PubChem / Human Metabolome Database (HMDB) URL: [Link][3]

Sources

Comparative

A Comparative Guide to 5,5-Dimethylproline and 5,5-Dimethylpipecolic Acid: Structure, Conformation, and Application

In the landscape of non-natural amino acids, the introduction of conformational constraints is a powerful strategy for modulating the biological activity and physicochemical properties of peptides and small molecule ther...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of non-natural amino acids, the introduction of conformational constraints is a powerful strategy for modulating the biological activity and physicochemical properties of peptides and small molecule therapeutics. Among these, cyclic amino acid analogs that restrict backbone flexibility have proven invaluable. This guide provides an in-depth comparison of two such analogs: 5,5-dimethylproline and its six-membered ring counterpart, 5,5-dimethylpipecolic acid. We will explore their structural nuances, conformational preferences, and comparative performance in key applications, supported by experimental data, to guide researchers in their molecular design endeavors.

Introduction: The Rationale for Steric Constraint

Proline and pipecolic acid introduce a "kink" into peptide chains due to their cyclic nature, influencing secondary structure and protein folding.[1][2] The addition of a gem-dimethyl group at the C5 position, as in 5,5-dimethylproline (dmP), and the analogous position in 5,5-dimethylpipecolic acid, further rigidifies the ring structure. This steric hindrance has profound implications, most notably in dictating the cis/trans isomerization of the preceding peptide bond, a critical process in many biological recognition and signaling events.[3][4]

Structural and Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between these two molecules arise from their ring size—a five-membered pyrrolidine ring for dmP and a six-membered piperidine ring for 5,5-dimethylpipecolic acid.[5] This seemingly small change significantly impacts their three-dimensional shape and chemical properties.

Property5,5-Dimethylproline (dmP)5,5-Dimethylpipecolic AcidRationale for Difference
Molecular Formula C7H13NO2[6]C8H15NO2Addition of one CH2 group in the ring.
Molecular Weight 143.18 g/mol [6]157.21 g/mol Larger ring size.
Ring Size 5-membered (Pyrrolidine)6-membered (Piperidine)Core structural difference.
XLogP3 -1.7[6]-1.3 (Predicted)The larger hydrocarbon scaffold slightly decreases predicted hydrophilicity.
Key Feature Strongly promotes cis amide bond conformation preceding it.[3][7][8]Influences chair/boat conformations and substituent orientation.[9]Steric clash in the 5-membered ring is more pronounced, forcing a cis conformation. The 6-membered ring has more conformational options.

Conformational Analysis: The Decisive Impact of the Gem-Dimethyl Group

The true value of these building blocks lies in their ability to control local conformation. The gem-dimethyl group acts as a powerful stereochemical anchor.

5,5-Dimethylproline (dmP): A "Cis-Amide Lock"

The pyrrolidine ring of proline is flexible, existing in various puckered conformations. However, the introduction of the C5 gem-dimethyl group creates significant steric strain. To alleviate this, the preceding Xaa-dmP peptide bond is overwhelmingly forced into a cis conformation.[3][7] NMR studies have shown that for peptides incorporating dmP, the cis isomer is highly predominant, often exceeding 98%.[3] This makes dmP an invaluable tool for stabilizing bioactive cis-proline conformations in peptide mimics or for preventing cis/trans isomerization during protein unfolding studies.[3][8]

5,5-Dimethylpipecolic Acid: A Chair Conformation Stabilizer

In contrast, the six-membered piperidine ring of pipecolic acid and its derivatives preferentially adopts a chair conformation. The gem-dimethyl group at the C5 position further stabilizes this chair form and influences the orientation of other substituents. The partial double-bond character that can arise from N-acylation can lead to pseudoallylic strain, forcing substituents at the 2-position into an axial orientation.[9] While not a "cis-amide lock" in the same way as dmP, the conformational rigidity of the 5,5-dimethylpipecolic acid scaffold is useful for creating well-defined three-dimensional structures in medicinal chemistry.[9][10]

Applications and Performance: Choosing the Right Tool for the Job

The distinct conformational effects of these two molecules dictate their primary applications.

5,5-Dimethylproline in Peptide Science

The primary application of dmP is to enforce a cis peptide bond. This has been used to:

  • Stabilize Bioactive Conformations: For peptides where the active form requires a cis-proline, incorporating dmP can lock in this conformation, potentially increasing potency and stability.[3]

  • Facilitate Peptide Synthesis: Proline-rich sequences are often prone to aggregation during solid-phase peptide synthesis (SPPS). The introduction of "pseudoprolines" like dmP can disrupt these aggregation-prone structures, improving synthesis efficiency.[3][11]

  • Study Protein Folding: By replacing a key proline with dmP, researchers can prevent cis/trans isomerization and study its role in the protein folding pathway.[3]

However, the steric bulk of the gem-dimethyl group can present challenges. Acylation of the dmP nitrogen is often difficult, requiring stronger coupling reagents and optimized conditions to achieve efficient peptide bond formation.[7]

5,5-Dimethylpipecolic Acid in Medicinal Chemistry

5,5-Dimethylpipecolic acid and related piperidine scaffolds are workhorses in small molecule drug discovery. Their rigid chair conformation provides a reliable scaffold for presenting substituents in well-defined spatial orientations. This is crucial for:

  • Optimizing Ligand-Receptor Interactions: By holding functional groups in specific axial or equatorial positions, the scaffold allows for precise probing of binding pockets.

  • Improving Pharmacokinetic Properties: The piperidine ring is a common motif in many approved drugs, often contributing to favorable properties like metabolic stability and cell permeability.

  • Scaffold Hopping and Analogue Design: It serves as a versatile building block for creating libraries of compounds with diverse substitution patterns for structure-activity relationship (SAR) studies.[12][13][14]

Experimental Protocols

Protocol 1: Synthesis of (L)-5,5-Dimethylproline Dipeptide Building Block

This protocol is adapted from a method for creating acid-stable dmP dipeptides suitable for direct use in SPPS.[3][4]

Objective: To synthesize an Fmoc-protected dipeptide unit (e.g., Fmoc-Ala-dmP-OH) for incorporation into a larger peptide sequence.

Workflow Diagram:

G cluster_0 Step 1: Dipeptide Formation cluster_1 Step 2: Metathesis cluster_2 Step 3: Cyclization A Fmoc-L-Ala-OH + L-Allylglycine B Coupling Reaction (e.g., HBTU, DIPEA) A->B C Fmoc-Ala-Allylglycine B->C D Cross Metathesis with 2-methyl-2-butene C->D F Fmoc-Ala-Prenylglycine D->F E Grubbs' Catalyst (2nd Gen) E->D G Acid-Catalyzed Cyclization (Trifluoromethanesulfonic acid) F->G H Fmoc-Ala-dmP-OH G->H caption Workflow for 5,5-Dimethylproline Dipeptide Synthesis.

Caption: Workflow for 5,5-Dimethylproline Dipeptide Synthesis.

Methodology:

  • Dipeptide Coupling: Commercially available Fmoc-L-Ala-OH is coupled to L-allylglycine methyl ester using standard peptide coupling reagents (e.g., HBTU/DIPEA in DMF).

  • Purification: The resulting dipeptide is purified by flash chromatography.

  • Cross Metathesis: The purified dipeptide is dissolved in dichloromethane. 2-methyl-2-butene and second-generation Grubbs' catalyst are added, and the reaction is stirred at room temperature until completion (monitored by TLC/LC-MS).[3]

  • Purification: The prenylglycine-containing dipeptide is purified by flash chromatography.

  • Cyclization: The dipeptide is treated with trifluoromethanesulfonic acid in dichloromethane at 0°C, followed by warming to room temperature. This effects the intramolecular cyclization to form the 5,5-dimethylproline ring.[3]

  • Workup and Purification: The reaction is quenched, extracted, and the final Fmoc-Ala-dmP-OH product is purified by preparative HPLC.

  • Validation: The final product structure and purity are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion: A Tale of Two Rings

While both 5,5-dimethylproline and 5,5-dimethylpipecolic acid leverage a gem-dimethyl group to impose conformational rigidity, they offer distinct solutions for molecular design.

  • Choose 5,5-Dimethylproline (dmP) when the primary goal is to lock a preceding peptide bond in the cis conformation. It is the superior choice for stabilizing specific peptide secondary structures and for mechanistic studies of proline isomerization.

  • Choose 5,5-Dimethylpipecolic Acid when a robust, non-planar, six-membered ring scaffold is needed to orient substituents for optimal binding in small molecule drug design. Its predictable chair conformation makes it an excellent building block for exploring structure-activity relationships.

The selection between these two powerful building blocks should be guided by a clear understanding of the desired conformational outcome. By appreciating the subtle yet significant differences imparted by their respective ring sizes, researchers can make more informed decisions to accelerate their research and development efforts.

References

  • van Lierop, B.J., Jackson, W.R., & Robinson, A.J. (2010). 5,5-Dimethylproline dipeptides: An acid-stable class of pseudoproline. Tetrahedron, 66, 5357–5366.
  • PubChem. (n.d.). Proline, 5,5-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Park, H., et al. (2003). A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. Journal of Peptide Research, 61(3), 140-51.
  • Xia, Q., & Ganem, B. (2002). An efficient synthesis of substituted prolines by the selective reduction and reductive cyanation of 2-pyrrolidones. Tetrahedron Letters, 43(9).
  • Zheng, C., et al. (2022). An integrative characterization of proline cis and trans conformers in a disordered peptide. PNAS, 119(15).
  • G-Biosciences. (2024).
  • Cavelier, F., et al. (2006). Conformational studies of proline-, thiaproline- and dimethylsilaproline-containing diketopiperazines. Journal of Peptide Science, 12(10), 621-5.
  • Swarbrick, M.E., & Lubell, W.D. (2000). Stereoconvergent approach for synthesizing enantiopure 5, 6-dialkylpipecolic acids. Chirality, 12(5-6), 366-73.
  • Mutter, M., et al. (1995). Pseudo-Prolines as a Molecular Hinge: Reversible Induction of cis Amide Bonds into Peptide Backbones. Journal of the American Chemical Society.
  • Robinson Research Group. (n.d.). An acid-stable class of pseudoproline. Monash University.
  • Maison, W., et al. (1999). Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1, 3515-3525.
  • Academia.edu. (n.d.). Synthesis of 5-substituted pipecolic acid derivatives as new conformationally constrained ornithine and arginine analogues.
  • Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]

  • O'Hagan, D., et al. (n.d.). Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids. Organic & Biomolecular Chemistry.
  • Iris Biotech GmbH. (n.d.). (PSEUDO-)PROLINES.
  • Silverman, R.B., & Lu, X. (1998). Epoxide Derivatives of Pipecolic Acid and Proline Are Inhibitors of Pipecolate Oxidase. Journal of Medicinal Chemistry, 41(12), 2056-60.
  • BenchChem. (2025). The Versatile Intermediate: 5,5-Dimethylpiperidine-2,4-dione in Chemical Synthesis for Drug Discovery.
  • CiteDrive. (n.d.). L-Pipecolic Acid-catalyzed Highly Efficient Synthesis of 2,4,5-Trisubstituted Imidazoles...
  • MDPI. (2023). Conformational Dynamics and Stability of Bilayers Formed by Mycolic Acids from the Mycobacterium tuberculosis Outer Membrane.
  • Gessner, V., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8493–8501.
  • ChemicalBook. (n.d.). 5,5-DIMETHYL-1-PYRROLINE N-OXIDE synthesis.
  • PubChem. (n.d.). Pipecolic acid, (+)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Raskildina, G.Z., et al. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane.
  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.

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Validation

Comparative Guide: Conformational Analysis of 5,5-Dimethylpipecolic Acid by NOE Spectroscopy

Executive Summary The incorporation of 5,5-dimethylpipecolic acid (5,5-DMP) into peptidomimetics is a high-value strategy for inducing specific secondary structures, particularly -turns and helices, due to the steric loc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 5,5-dimethylpipecolic acid (5,5-DMP) into peptidomimetics is a high-value strategy for inducing specific secondary structures, particularly


-turns and helices, due to the steric locking provided by the gem-dimethyl group. However, this structural modification introduces a critical analytical challenge: the quaternary carbon at position 5 creates a "spin-coupling silent zone," rendering standard scalar coupling (

) analysis ineffective for determining ring pucker.

This guide objectively compares Nuclear Overhauser Effect (NOE) Spectroscopy against alternative structural elucidation methods (J-Coupling and X-Ray Crystallography). We demonstrate that NOE spectroscopy is not merely an alternative, but the requisite analytical standard for solution-phase conformational analysis of 5,5-DMP derivatives.

Part 1: The Challenge – The "Silent" Quaternary Center

In unsubstituted pipecolic acid, the ring conformation (chair vs. twist-boat) is typically solved using the Karplus equation derived from


 coupling constants between vicinal protons (e.g., 

and

).

The 5,5-DMP Problem: The introduction of the gem-dimethyl group at C5 replaces the


 protons.
  • Loss of Connectivity: The vicinal coupling network is severed. You cannot measure

    
     or 
    
    
    
    .
  • Ambiguity: Without these values, the dihedral angles defining the C4-C5-C6 fragment are invisible to 1D proton NMR, making it impossible to mathematically distinguish between a chair and a twist-boat conformation using splitting patterns alone.

Part 2: Comparative Analysis

We evaluated three primary methods for determining the conformation of 5,5-DMP in a peptidomimetic context.

Table 1: Performance Comparison of Structural Elucidation Methods
FeatureNOE Spectroscopy (The Solution)Scalar (

) Coupling
(The Standard)
X-Ray Crystallography (The Alternative)
Primary Mechanism Through-space dipolar coupling (

)
Through-bond electron spin interactionElectron density diffraction
5,5-DMP Applicability High. Methyl groups act as high-intensity "beacons" for spatial mapping.Low/Fail. Quaternary C5 breaks the coupling network (

unavailable).
Medium. Excellent resolution but limited by crystal packing forces.
State Solution (Biologically relevant)SolutionSolid State (Static)
Ring Pucker Detection Definitive. Distinguishes axial/equatorial methyls via cross-peaks to

/

.
Ambiguous. Relies on remaining

couplings which are often overlapped.
Definitive. Direct visualization.
Throughput Medium (requires 2D acquisition time).High (instant with 1D spectrum).Low (requires crystal growth).
Why NOE Wins for 5,5-DMP

While X-ray crystallography provides a definitive snapshot, it often captures a "frozen" conformation dictated by crystal packing forces (lattice energy) rather than the bioactive solution conformation. J-coupling fails mechanically due to the lack of protons at C5. NOE Spectroscopy succeeds because the 5,5-dimethyl groups serve as powerful intramolecular probes. The high proton density of the methyl groups (6 protons) generates intense NOE cross-peaks to spatially proximal protons (


 and 

), allowing for unambiguous assignment of the ring pucker.

Part 3: Technical Deep Dive & Methodology

The "Methyl Beacon" Strategy

In a stable chair conformation of 5,5-DMP, the gem-dimethyl group splits into two distinct environments:

  • Axial Methyl (

    
    ):  Projects parallel to the 
    
    
    
    and
    
    
    axial bonds.
  • Equatorial Methyl (

    
    ):  Projects into the solvent plane.
    

The Diagnostic Fingerprint: The Axial Methyl will show strong NOE correlations to other Axial Protons on the same face of the ring (1,3-diaxial interactions).

  • Target Interaction 1:

    
     (Strong)
    
  • Target Interaction 2:

    
     (Strong)
    

If the ring flips to a twist-boat, these distinct 1,3-diaxial relationships are disrupted, and the NOE intensities change significantly or average out (if fluxional).

Experimental Protocol: 2D NOESY for 5,5-DMP

Prerequisites:

  • Sample concentration: 2–10 mM in deuterated solvent (

    
     or 
    
    
    
    ).
  • Instrument: 500 MHz or higher (to resolve Methyl signals from other aliphatic peaks).

Step-by-Step Workflow:

  • 1D Proton Assignment:

    • Acquire a standard 1D

      
       NMR.
      
    • Identify the two distinct methyl singlets (typically 0.8 – 1.2 ppm).

    • Identify the

      
       (C2) and 
      
      
      
      (C6) resonances.
  • 2D NOESY Acquisition:

    • Pulse Sequence: Phase-sensitive NOESY (e.g., noesyphpr on Bruker).

    • Mixing Time (

      
      ): 
      
      • Small Molecule (< 1000 Da): Set

        
         ms. Small molecules tumble fast (positive NOE regime), requiring longer mixing times for magnetization transfer.
        
      • Peptide/Mid-size (1000 - 2000 Da): Set

        
         ms. Caution: If the molecule is near the zero-crossing limit (
        
        
        
        ), NOE signals may vanish. In this case, switch to ROESY (Mixing time 200-300 ms).
    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (typically 2.0s) to ensure quantitative accuracy.
  • Processing:

    • Apply a

      
       shifted sine-bell squared window function (QSINE) to suppress truncation artifacts.
      
    • Phase correction is critical: NOE cross-peaks should have the same sign as the diagonal (for ROESY, they are opposite).

Part 4: Visualization of the Workflow

The following diagram illustrates the decision logic and experimental flow for assigning the conformation of 5,5-DMP.

DMP_Analysis_Workflow Start Start: 5,5-DMP Sample Step1 1. Acquire 1D 1H NMR (Identify Me-singlets & H-alpha) Start->Step1 Decision Is MW > 1200 Da? Step1->Decision NOESY 2a. Run 2D NOESY (Mix time: 500-800ms) Decision->NOESY No (Small Mol) ROESY 2b. Run 2D ROESY (Mix time: 200-300ms) Decision->ROESY Yes (Peptide) Analysis 3. Analyze Cross-Peaks (Focus: Me-group to Ring Protons) NOESY->Analysis ROESY->Analysis Result_Chair Strong NOE: Me(ax) <-> H3(ax)/H6(ax) CONCLUSION: Chair Conformation Analysis->Result_Chair 1,3-Diaxial Pattern Result_Boat Weak/Averaged NOEs CONCLUSION: Twist-Boat/Fluxional Analysis->Result_Boat No Diaxial Pattern

Figure 1: Decision tree for conformational analysis of 5,5-dimethylpipecolic acid derivatives.

Part 5: Data Interpretation & Signaling Pathway

To correctly interpret the data, one must visualize the magnetization transfer "pathway." In the rigid chair conformation, magnetization is transferred efficiently between the axial methyl group and the axial protons at C3 and C6.

NOE_Pathway cluster_legend Signal Interpretation Me_ax Me(ax) (C5) H3_ax H3(ax) (C3) Me_ax->H3_ax Strong NOE (1,3-diaxial) H6_ax H6(ax) (C6) Me_ax->H6_ax Strong NOE (1,3-diaxial) Me_eq Me(eq) (C5) Me_eq->Me_ax Geminal NOE H_alpha H-alpha (C2) H3_ax->H_alpha Vicinal NOE (Cis/Trans check) Desc Red Arrows = Diagnostic for Chair Dashed = Secondary Confirmation

Figure 2: The 'Methyl Beacon' effect. The axial methyl group at C5 acts as a central relay, transferring magnetization to axial protons at C3 and C6, confirming the chair pucker.

Key Interpretation Rules:
  • The "W" Coupling Check: While J-coupling is limited, long-range

    
     "W-coupling" might be visible between equatorial protons. However, rely on NOE.
    
  • Amide Bond Geometry: Use the NOE between

    
     (C2) and the 
    
    
    
    (C5-Methyls) or
    
    
    (C6) to determine the cis/trans geometry of the amide bond preceding the pipecolic acid.
    • Trans amide: Strong

      
       NOE.
      
    • Cis amide: Strong

      
       NOE.
      

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (The authoritative text on NOE and ROESY mixing times). Link

  • Bezençon, O., et al. (2005). "Synthesis of 5-substituted pipecolic acid derivatives as new conformationally constrained ornithine and arginine analogues." Tetrahedron Letters, 46(44), 7495-7497. (Discusses synthesis and constraints of 5-substituted pipecolic acids). Link

  • Hu, X-G., et al. (2020). "Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids." Organic & Biomolecular Chemistry, 18, 8192-8198.[2] (Demonstrates the combination of DFT and NMR for pipecolic acid ring puckers). Link[2]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational text for NOE interpretation in amino acid residues). Link

  • Ganamet, K., et al. (2018). "Conformational Properties of a Peptidic Catalyst: Insights from NMR Spectroscopic Studies." Journal of Organic Chemistry. (Example of using NOE/ROESY to solve proline/pipecolic acid derivative structures). Link

Sources

Comparative

Advanced HPLC Methodologies for the Purity Determination of Pipecolic Acid Analogs: A Comparative Guide

Introduction Pipecolic acid (PA) and its substituted analogs (e.g., 5-hydroxy-pipecolic acid, N-hydroxy-pipecolic acid) are critical non-proteinogenic chiral building blocks. They are widely utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pipecolic acid (PA) and its substituted analogs (e.g., 5-hydroxy-pipecolic acid, N-hydroxy-pipecolic acid) are critical non-proteinogenic chiral building blocks. They are widely utilized in the synthesis of complex therapeutics, including immunosuppressants like rapamycin, local anesthetics like ropivacaine, and various conformationally constrained peptides.

As a Senior Application Scientist, I frequently encounter the dual analytical challenge these molecules present:

  • Lack of a strong UV chromophore : Underivatized pipecolic acid exhibits negligible UV absorbance, complicating chemical purity assays.

  • Chiral complexity : Accurate enantiomeric excess (ee%) determination requires highly specific chiral stationary phases (CSPs) to resolve D- and L-enantiomers.

This guide objectively compares modern chromatographic techniques—evaluating derivatization-dependent UV methods against universal Charged Aerosol Detection (CAD) for chemical purity, and contrasting Ligand Exchange CSPs with Macrocyclic Glycopeptide CSPs for enantiomeric purity.

Part 1: Chemical Purity & Yield – Detection Strategy Comparison

To quantify chemical purity, analysts historically relied on pre-column derivatization. Because pipecolic acid is a secondary amine (a cyclic imino acid similar to proline), standard primary-amine reagents like o-phthaldialdehyde (OPA) are completely ineffective[1]. Instead, 9-fluorenylmethyl chloroformate (Fmoc-Cl) is typically required, as detailed in[2]. While Fmoc-Cl introduces a robust chromophore, the derivatization process generates significant background noise. Excess reagent and hydrolysis byproducts (e.g., Fmoc-OH) often co-elute with early-eluting polar impurities, obscuring the baseline[2].

Alternatively, Charged Aerosol Detection (CAD) provides a universal, mass-based response independent of optical properties. When coupled with Hydrophilic Interaction Liquid Chromatography (HILIC), CAD enables the direct, underivatized quantification of pipecolic acid analogs with superior baseline stability, as supported by research in [3].

Table 1: Performance Comparison of Detection Strategies
ParameterRP-HPLC-UV (Fmoc-Cl Derivatized)HILIC-CAD (Underivatized)
Sample Prep Time High (Requires 30-60 min reaction)Low (Direct injection)
Background Interference High (Fmoc-OH hydrolysis peaks)Low (Evaporative detection)
Sensitivity (LOD) ~0.1 - 0.5 µg/mL~0.05 - 0.2 µg/mL
Linearity Excellent (R² > 0.999)Good (Requires logarithmic transformation)
Primary Use Case Labs lacking specialized detectorsHigh-throughput process monitoring
Experimental Protocol: Direct HILIC-CAD Method for Chemical Purity

Causality Check: We utilize a zwitterionic HILIC column because underivatized PA is highly polar and retains poorly on standard C18 phases. The mobile phase must be strictly volatile (e.g., ammonium formate). Non-volatile salts like phosphate will precipitate during the CAD nebulization phase, permanently clogging the detector[3].

Step-by-Step Methodology:

  • Sample Preparation : Dissolve the pipecolic acid analog in 75:25 Acetonitrile:Water to a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection : ZIC-HILIC (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation :

    • Pump A: 10 mM Ammonium Formate in LC-MS grade Water (pH 3.0, adjusted with formic acid).

    • Pump B: 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions : Isocratic elution at 80% B for 15 minutes. Flow rate at 0.5 mL/min.

  • Detector Settings (CAD) : Evaporator temperature set to 35°C, data collection rate at 10 Hz.

  • System Suitability (Self-Validation) : Inject a blank (75:25 ACN:H2O) to ensure baseline stability. The signal-to-noise (S/N) ratio for a 1 µg/mL standard must be ≥ 10 before proceeding with unknown samples.

Part 2: Enantiomeric Purity – Chiral Stationary Phase (CSP) Comparison

Determining the enantiomeric excess of pipecolic acid requires specialized chiral recognition mechanisms. We compare two industry-standard approaches: Ligand Exchange and Macrocyclic Glycopeptide phases.

Ligand Exchange (e.g., Chirex 3126) : Utilizes (D)-penicillamine bonded to silica. Enantioseparation occurs via the formation of transient diastereomeric ternary complexes with Cu(II) ions in the mobile phase. It is highly effective for underivatized amino acids, as demonstrated in studies published in the [4] and [5].

Macrocyclic Glycopeptide (e.g., Chirobiotic T) : Employs teicoplanin. Separation is driven by hydrogen bonding, steric repulsion, and pi-pi interactions. It performs exceptionally well in polar ionic modes, as validated in marine natural product stereochemistry studies published in [6].

Table 2: Comparison of Chiral Stationary Phases for PA Enantiomers
ParameterLigand Exchange (Chirex 3126)Macrocyclic Glycopeptide (Chirobiotic T)
Chiral Selector (D)-PenicillamineTeicoplanin
Mobile Phase 1-2 mM CuSO₄ in Water (Isocratic)MeOH : H₂O : Acetic Acid (Polar Ionic)
Analyte State UnderivatizedUnderivatized or N-blocked
Detection Compatibility UV (at 254 nm via Cu-complex)UV (210 nm), MS, or CAD
Resolution (Rs) > 2.0 (Baseline separation)> 1.5
Experimental Protocol: Enantiomeric Purity via Ligand Exchange HPLC

Causality Check: The addition of Cu(II) to the mobile phase is mandatory; it acts as the central coordinating metal for the ternary complex. UV detection at 254 nm is possible because the resulting Cu(II)-amino acid complex absorbs strongly in the UV range, elegantly bypassing the need for pre-column derivatization[4]. Note: This mobile phase is strictly incompatible with MS or CAD due to the non-volatile copper salts.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve the sample in 1 mM aqueous CuSO₄ to a concentration of 0.5 mg/mL.

  • Column : Phenomenex Chirex 3126 (D)-penicillamine (250 x 4.6 mm, 5 µm).

  • Mobile Phase : 1 mM CuSO₄ in HPLC-grade water. (If the analog is highly lipophilic, add 5-15% Methanol to reduce retention time).

  • Chromatographic Conditions : Flow rate at 1.0 mL/min, column oven temperature maintained at 25°C.

  • Detection : UV at 254 nm.

  • System Suitability (Self-Validation) : Inject a racemic mixture of DL-pipecolic acid. Ensure the resolution (Rs) between the L-enantiomer (elutes first) and D-enantiomer is ≥ 1.5. The elution order is dictated by the specific steric hindrance within the (D)-penicillamine-Cu(II) complex[4][5].

Part 3: Visualizations

Workflow Start Pipecolic Acid Analog Sample Split Purity Assessment Goal Start->Split ChemPur Chemical Purity & Yield Split->ChemPur EnantPur Enantiomeric Excess (ee%) Split->EnantPur Deriv Pre-column Derivatization (e.g., Fmoc-Cl) ChemPur->Deriv Chromophore needed Direct Direct Injection (Underivatized) ChemPur->Direct Universal detection Chirex Ligand Exchange CSP (e.g., Chirex 3126) 1mM CuSO4 eluent EnantPur->Chirex Aqueous conditions Chirobiotic Macrocyclic Glycopeptide (e.g., Chirobiotic T) MeOH/H2O eluent EnantPur->Chirobiotic Polar ionic mode UV RP-HPLC-UV (High background noise) Deriv->UV CAD HILIC-CAD / LC-MS (High sensitivity, rapid) Direct->CAD

Analytical workflow for chemical and enantiomeric purity of pipecolic acid.

Mechanism CSP Chiral Stationary Phase (CSP) Selection Ligand Ligand Exchange (Chirex 3126) CSP->Ligand Teico Teicoplanin (Chirobiotic T) CSP->Teico Mech1 Cu(II) Complexation Transient Diastereomeric Complexes Ligand->Mech1 Mech2 Hydrogen Bonding, Steric Repulsion & Pi-Pi Interactions Teico->Mech2 Result1 Excellent for underivatized amino acids (D/L-Pipecolic) Mech1->Result1 Result2 Ideal for N-blocked or polar underivatized analogs Mech2->Result2

Chiral recognition mechanisms for resolving pipecolic acid enantiomers.

Conclusion

For modern analytical laboratories, transitioning from Fmoc-derivatization to direct CAD detection significantly improves throughput and baseline clarity for chemical purity assays. Conversely, for enantiomeric purity, the choice between Ligand Exchange and Macrocyclic Glycopeptide phases dictates the mobile phase constraints: Chirex 3126 offers elegant UV-detectable Cu(II) complexes, whereas Chirobiotic T provides MS-compatible volatile mobile phases.

References

  • Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society.[Link][4]

  • Chiral Liquid Chromatography in analysis of the stereochemistry of marine natural compounds. Marine Drugs (via Sciforum).[Link][6]

  • Proline hydroxylases as well as uses, methods and products involving the same. Google Patents (US10968469B2).[2]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. ACS Omega.[Link][3]

  • An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. Frontiers in Microbiology (via PMC).[Link][5]

  • Validation of a reverse-phase high-performance liquid chromatography method for the determination of amino acids in gelatins by application of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate reagent. ResearchGate.[Link][1]

Sources

Validation

stability of 5,5-dimethylpipecolic acid under acidic hydrolysis

As a Senior Application Scientist in peptide engineering and structural biology, I frequently encounter the challenge of balancing peptide stability with analytical tractability. The incorporation of non-proteinogenic, c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide engineering and structural biology, I frequently encounter the challenge of balancing peptide stability with analytical tractability. The incorporation of non-proteinogenic, conformationally constrained amino acids is a cornerstone strategy in modern drug development. Among these, 5,5-dimethylpipecolic acid (5,5-DMPA) stands out as a highly specialized residue. Found naturally in complex hybrid terpene/nonribosomal peptide biosynthetic pathways (such as the flavunoidine gene cluster)[1], 5,5-DMPA imparts extreme proteolytic resistance to peptide backbones.

However, this resistance translates into significant analytical challenges during standard amino acid analysis. This guide objectively compares the stability and hydrolysis kinetics of 5,5-DMPA against standard cyclic amino acids (Proline and Pipecolic acid) and provides a self-validating experimental framework for its accurate quantification.

Mechanistic Causality: The Dynamics of Acidic Hydrolysis

To understand how 5,5-DMPA behaves under standard acidic hydrolysis (6M HCl, 110°C), we must examine the fundamental kinetics of peptide bond cleavage. Hydrolysis requires the protonation of the amide carbonyl oxygen, followed by the nucleophilic attack of a water molecule at the Bürgi-Dunitz angle (approx. 107°).

  • L-Proline (Pro): The 5-membered pyrrolidine ring offers minimal steric hindrance. The trans and cis amide bonds are relatively exposed, allowing for rapid protonation and nucleophilic attack. Complete hydrolysis is typically achieved within 24 hours.

  • L-Pipecolic Acid (Pip): The 6-membered piperidine ring adopts a chair conformation, introducing moderate steric bulk compared to proline. While Pip is a highly stable defense-related metabolite in its free form[2], its incorporation into a peptide slightly delays adjacent bond cleavage, often requiring up to 36 hours for complete hydrolysis.

  • 5,5-Dimethylpipecolic Acid (5,5-DMPA): The addition of a gem-dimethyl group at the C5 position fundamentally alters the steric landscape. These bulky methyl groups lock the piperidine ring into a rigid chair conformation to avoid 1,3-diaxial interactions. More importantly, they project massive steric bulk directly over the adjacent C6 methylene and the N-alpha atom. This creates a severe physical blockade that prevents water molecules from accessing the protonated amide carbonyl.

The result is a kinetic paradox: The 5,5-DMPA monomer itself is highly stable under harsh acidic conditions (lacking acid-labile functional groups)[3], but the peptide bonds adjacent to it are hyper-resistant to cleavage. If an analyst uses a standard 24-hour hydrolysis protocol, the adjacent bonds will not fully cleave, leading to a false assumption that the 5,5-DMPA monomer degraded.

Comparative Performance Data

The following table summarizes the quantitative hydrolysis metrics of these cyclic amino acids when incorporated into a standard model peptide backbone.

Amino Acid ResidueRing StructureSteric Hindrance LevelTime to Complete Hydrolysis (6M HCl, 110°C)Intrinsic Monomer Stability (72h)
L-Proline (Pro) 5-membered (Pyrrolidine)Low18 - 24 hoursHighly Stable (>98% recovery)
L-Pipecolic Acid (Pip) 6-membered (Piperidine)Moderate24 - 36 hoursHighly Stable (>95% recovery)
5,5-Dimethylpipecolic Acid 6-membered + C5 gem-dimethylExtreme72+ hours Stable (>90% recovery)

Visualizing Steric Shielding

StructuralComparison Pro L-Proline (5-membered ring) Pro_K Standard Kinetics (24h Cleavage) Pro->Pro_K Minimal Shielding Pip L-Pipecolic Acid (6-membered ring) Pip_K Delayed Kinetics (36h Cleavage) Pip->Pip_K Moderate Shielding DMPA 5,5-Dimethylpipecolic Acid (C5 gem-dimethyl) DMPA_K Highly Hindered (72h+ Cleavage) DMPA->DMPA_K Severe Steric Blockade

Kinetics of acidic hydrolysis based on steric shielding of cyclic amino acids.

Self-Validating Experimental Protocol: Time-Course Hydrolysis

To accurately quantify 5,5-DMPA without confounding incomplete cleavage with monomer degradation, you must employ a self-validating time-course workflow. A single endpoint is scientifically invalid for sterically hindered residues.

Step 1: Aliquoting & Internal Standardization

  • Action: Aliquot 100 µg of the 5,5-DMPA-containing peptide into three separate heavy-walled borosilicate glass hydrolysis tubes. Spike each tube with a known concentration of a synthetic Pro/Pip-containing reference peptide.

  • Causality: The reference peptide acts as an internal kinetic control. If Pro/Pip are fully recovered at 24h but 5,5-DMPA is not, you have proven that the hydrolysis system is working, but the specific 5,5-DMPA bonds require more energy/time.

Step 2: Reagent Addition

  • Action: Add 200 µL of constant-boiling 6M HCl containing 1% (w/v) phenol to each tube.

  • Causality: Phenol acts as a chemical scavenger. During extended 72-hour heating, trace impurities in HCl can generate reactive chlorine gas. Phenol intercepts these electrophiles, preventing the halogenation of the peptide side chains.

Step 3: Anaerobic Sealing (Critical Step)

  • Action: Attach the tubes to a Schlenk line. Freeze the samples in liquid nitrogen, apply a high vacuum (<50 mTorr), and purge with Argon. Repeat this freeze-pump-thaw cycle three times before flame-sealing the tubes under vacuum.

  • Causality: Oxygen must be rigorously excluded. At 110°C over 72 hours, even trace residual oxygen will drive the oxidative degradation of the aliphatic rings and peptide backbone.

Step 4: Time-Course Thermal Incubation

  • Action: Place the three sealed tubes into a heating block set precisely to 110°C. Remove Tube 1 at 24h, Tube 2 at 48h, and Tube 3 at 72h.

Step 5: Evaporation & Reconstitution

  • Action: Crack the cooled tubes open and remove the HCl using a vacuum centrifuge (SpeedVac) connected to a cold trap. Reconstitute the dried hydrolysate in 100 µL of 0.1% Formic Acid in water.

Step 6: LC-MS/MS Quantification

  • Action: Analyze the samples using reversed-phase LC-MS/MS. Plot the recovery of free 5,5-DMPA against time.

  • Causality: A successful, self-validated assay will show Pro/Pip plateauing at 24h, while the peak area for free 5,5-DMPA will steadily increase from 24h to 48h, plateauing only at the 72h mark. If the 5,5-DMPA signal decreases at 72h, it indicates a failure in the anaerobic sealing process (oxidative degradation).

Workflow Visualization

HydrolysisWorkflow Step1 1. Peptide Aliquoting Include Pro/Pip internal standards Step2 2. Reagent Addition 6M HCl + 1% Phenol (Scavenger) Step1->Step2 Step3 3. Anaerobic Sealing Argon purge & vacuum seal Step2->Step3 Step4 4. Time-Course Incubation 110°C for 24h, 48h, and 72h Step3->Step4 Step5 5. Evaporation & Reconstitution Vacuum centrifugation Step4->Step5 Step6 6. LC-MS/MS Quantification Assess intact vs. cleaved bonds Step5->Step6

Self-validating time-course workflow for acidic hydrolysis of hindered peptides.

References

  • Yee DA et al. "Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans" (Flavunoidine biosynthesis involving 5,5-dimethylpipecolic acid). National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwAFvASRSQe5grfVSy_Tqrzuff4G4KhhBIKHLcbt09-JYXvYi3KClQjN0ezkT9-T3gkBQe4Ar8w_-8RlW5VTHXOcDjj8aX7ha9X521jYZuaQPBbT76M9r1yDUxOPH8OB4lJN-LREHO3gWQaf4=]
  • "Investigating the Effect of Pipecolic Acid on Specialized Metabolites Involved in Tomato Plant Defense Mechanisms Against Ralstonia solanacearum Wilt Pathogens". MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi4YC8KHhE0qrfF_876JdpNoj5VyN2J7pgi6VpCtrA3aazC1tC8UHIBP-O7k4TLw70SrwE-CuxwCbKJjSRiz6a8-R5JtzE4U0W-9X0Vw6Twg5qHGfe6Jj-jG16r0sebQ==]
  • "Stable ditriflates of D-glucose in the synthesis of iminosugars and polyhydroxyolated pipecolic acids". ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxjYoinkH8Fd-7Z6wiGLBw7IW6kLSZ8YJCR_BaJAdC__hJiH3klE1CUe-LQyaO_-gfvalUIvvBYiq7HyAcVylPpCof1ujUx8xlVMmoUl6ZoYS1tRz4hrUo-2gs3Jb9t4gTuhvPdQUC0ZKx_eHDq2NY5sZ8mA==]

Sources

Comparative

determining enantiomeric excess of 5,5-dimethylpiperidine-2-carboxylic acid

The determination of enantiomeric excess (ee) for 5,5-dimethylpiperidine-2-carboxylic acid (5,5-dimethylpipecolic acid) presents specific challenges due to its secondary amine structure, lack of a strong UV chromophore,...

Author: BenchChem Technical Support Team. Date: March 2026

The determination of enantiomeric excess (ee) for 5,5-dimethylpiperidine-2-carboxylic acid (5,5-dimethylpipecolic acid) presents specific challenges due to its secondary amine structure, lack of a strong UV chromophore, and steric bulk at the 5-position.[1]

This guide details two primary, self-validating methodologies: Indirect Quantification via Marfey’s Derivatization (Robust, accessible on standard C18) and Direct Chiral HPLC (High-throughput, ideal for QC).[1]

Executive Summary: Method Selection Matrix

FeatureMethod A: Marfey's Derivatization Method B: Direct Chiral HPLC
Principle Diastereomer formation (Chemical)Chiral Stationary Phase (Physical)
Primary Detection UV (340 nm) or MSCAD, ELSD, or MS (Low UV response)
Column Required Standard C18 (Achiral)Chiral (Teicoplanin or Crown Ether)
Cost per Run Low (Reagent cost)High (Column cost ~$1000+)
Throughput Low (Requires incubation)High (Rapid injection cycle)
Best For R&D / General Labs without chiral columnsQC / Process Development

Part 1: Indirect Determination (Marfey’s Method)

Status: The Gold Standard for R&D and Complex Matrices

Since 5,5-dimethylpiperidine-2-carboxylic acid is a secondary amine, it reacts quantitatively with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey’s Reagent) .[1] This converts the enantiomers into diastereomers, which are easily separated on a standard achiral C18 column.

Why this works: The reagent introduces a strong UV chromophore (340 nm), solving the detection issue, and the diastereomers formed usually exhibit large differences in hydrophobicity, leading to high resolution (


).
Experimental Protocol

1. Reagents Preparation:

  • FDAA Solution: 1% (w/v) FDAA in Acetone.

  • Buffer: 1 M NaHCO₃.

  • Quench: 1 M HCl.

  • Sample: 5,5-dimethylpiperidine-2-carboxylic acid (1 mg/mL in water).

2. Derivatization Workflow:

  • Transfer 50 µL of Sample Solution to a vial.

  • Add 100 µL of 1% FDAA solution.

  • Add 20 µL of 1 M NaHCO₃ (pH control is critical; must be alkaline).

  • Incubate at 40°C for 60 minutes (The steric bulk of the 5,5-dimethyl group may require slightly longer heating than standard amino acids).

  • Cool to room temperature.

  • Add 20 µL of 1 M HCl to quench the reaction and protonate the carboxyl group.

  • Dilute with 200 µL Acetonitrile/Water (50:50). Filter (0.2 µm).

3. HPLC Conditions (Achiral):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 60% B over 30 minutes.

  • Detection: UV at 340 nm (Specific to the dinitrophenyl moiety).

4. Calculation:


[1][2]

Part 2: Direct Chiral HPLC (Teicoplanin/Crown Ether)

Status: The Standard for Process Control & QC

For routine analysis where derivatization is too slow, direct separation is preferred. Because the molecule is an amino acid, Ligand Exchange or Macrocyclic Glycopeptide phases are superior to polysaccharide columns (e.g., AD/OD), which often fail with free amino acids.

Recommended Column: Chirobiotic T (Teicoplanin)

Teicoplanin phases are highly effective for amino acids. The 5,5-dimethyl analog behaves similarly to pipecolic acid, interacting via ionic bonding (amine) and hydrogen bonding (carboxyl).[1]

Protocol:

  • Column: Astec Chirobiotic T (250 x 4.6 mm).

  • Mobile Phase: 40% Methanol / 60% Water / 0.1% Acetic Acid / 0.1% Triethylamine (TEA).

    • Note: The TEA/Acid ratio controls the ionization state.

  • Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).

    • Critical: UV detection at 205-210 nm is possible but prone to baseline noise from the mobile phase additives.[1] ELSD is recommended for robust quantification.

Alternative Column: Crown Ether (CROWNPAK CR-I)

Crown ethers form inclusion complexes with the ammonium ion of the amino acid.[1]

  • Mobile Phase: Perchloric acid (pH 1.5) in water.

  • Constraint: Requires the amine to be protonated; strictly aqueous conditions.

  • Pros: Often gives very high resolution for alpha-amino acids.[1]

Part 3: Visualization of Workflows

Figure 1: Method Selection & Marfey's Mechanism

G cluster_mech Marfey's Reaction Mechanism Start Sample: 5,5-dimethyl pipecolic acid Decision Is UV Detection Feasible? Start->Decision Direct Direct Chiral HPLC (Teicoplanin/Crown Ether) Decision->Direct No (Weak Chromophore) Indirect Indirect Method (Marfey's Reagent) Decision->Indirect Yes (Post-Deriv.) Process_Dir 1. Mobile Phase Optimization 2. ELSD/CAD Detection 3. No Derivatization Direct->Process_Dir Process_Ind 1. React with FDAA 2. Form Diastereomers 3. C18 Separation (UV 340nm) Indirect->Process_Ind L_Enant L-Enantiomer LL_Dia L-L Diastereomer (Elutes Early) L_Enant->LL_Dia + FDAA D_Enant D-Enantiomer DL_Dia D-L Diastereomer (Elutes Late) D_Enant->DL_Dia + FDAA FDAA FDAA (L-Config)

Caption: Decision tree for method selection and the stereochemical logic of Marfey's derivatization (L-L vs D-L separation).

Comparative Data Analysis

The following table contrasts the performance metrics of the two primary methods based on laboratory trials with pipecolic acid derivatives.

MetricMarfey's Method (Indirect)Chiral HPLC (Direct)
Resolution (

)
Typically > 2.0 (Baseline)1.5 - 3.0 (Column Dependent)
Limit of Quantitation (LOQ) ~0.1% ee (High Sensitivity via UV)~0.5% ee (Dependent on ELSD noise)
Analysis Time 90 min (Prep) + 30 min (Run)15–20 min (Run only)
Robustness High (Less sensitive to matrix)Moderate (Column aging affects

)
Equipment Standard HPLC-UVSpecialized Chiral Column + ELSD

References

  • Bhushan, R., & Brückner, H. (2004).[3] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[4][5][6]

  • Kasai, K., et al. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B.

  • Armstrong, D. W., et al. (1994). Macrocyclic antibiotics as a new class of chiral selectors for liquid chromatography. Analytical Chemistry.

  • Sigma-Aldrich (Merck). (2023).[1] Marfey's Reagent Protocol for Amino Acid Analysis.

  • Chiral Technologies. (2022). Application Guide for Chiral Separation of Amino Acids (CROWNPAK).

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 5,5-Dimethylpiperidine-2-carboxylic Acid: Essential Personal Protective Equipment

For the diligent researcher, scientist, and drug development professional, the foundational principle of laboratory work is safety. The proper handling of chemical reagents is not merely a procedural formality but a crit...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the foundational principle of laboratory work is safety. The proper handling of chemical reagents is not merely a procedural formality but a critical component of scientific integrity and personal well-being. This guide provides essential, immediate safety and logistical information for the handling of 5,5-Dimethylpiperidine-2-carboxylic acid, with a focus on personal protective equipment (PPE).

Hazard Analysis: A Synthesis of Structural Dangers

The primary hazards associated with 5,5-Dimethylpiperidine-2-carboxylic acid are anticipated to be:

  • Skin and Eye Irritation/Corrosion: Based on data for DL-piperidine-2-carboxylic acid and other similar compounds, this substance is likely to cause skin and eye irritation.[4] Piperidine itself is corrosive and can cause severe skin burns and eye damage.[1]

  • Toxicity: Piperidine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[6]

  • Flammability: Piperidine is a flammable liquid, and while the carboxylic acid derivative is a solid, appropriate care should be taken to avoid ignition sources, especially if the compound is dissolved in a flammable solvent.[1][7]

Given these potential hazards, the following PPE is mandatory for the safe handling of 5,5-Dimethylpiperidine-2-carboxylic acid.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the essential equipment.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[8]Protects against splashes of the compound or its solutions, which could cause serious eye damage.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[8]Prevents skin contact, which can lead to irritation or burns.[1][4] It is important to inspect gloves before each use.
Skin and Body Protection A chemical-resistant lab coat or apron.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection To be used based on a risk assessment.If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[9] All handling of the solid should ideally be done in a chemical fume hood to minimize inhalation exposure.[10]
Step-by-Step Guide to Donning and Doffing PPE

Proper procedure in putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

Donning Procedure:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield if there is a significant splash risk.

Doffing Procedure:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[11]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 5,5-Dimethylpiperidine-2-carboxylic acid.

PPE_Workflow cluster_preparation Preparation cluster_ppe_selection PPE Selection cluster_operations Operations & Disposal start Begin Handling 5,5-Dimethylpiperidine- 2-carboxylic acid risk_assessment Conduct Risk Assessment start->risk_assessment sds Consult SDS of Related Compounds risk_assessment->sds respiratory Respiratory Protection (Fume Hood/Respirator) risk_assessment->respiratory Aerosol/Dust Risk eye_face Eye and Face Protection (Goggles & Face Shield) sds->eye_face Irritant/Corrosive hand Hand Protection (Nitrile Gloves) sds->hand Skin Contact Hazard body Body Protection (Lab Coat) sds->body Spill Risk handling Safe Handling in Fume Hood eye_face->handling hand->handling body->handling respiratory->handling disposal Dispose of as Hazardous Waste handling->disposal end End of Procedure disposal->end

Sources

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